molecular formula C5H7N B046729 1-Methylpyrrole CAS No. 96-54-8

1-Methylpyrrole

Cat. No.: B046729
CAS No.: 96-54-8
M. Wt: 81.12 g/mol
InChI Key: OXHNLMTVIGZXSG-UHFFFAOYSA-N
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Description

1-Methylpyrrole is a fundamental nitrogen-containing heterocyclic compound that serves as a versatile building block and a valuable model system in a wide range of scientific research applications. Its electron-rich aromatic system, conferred by the pyrrole ring substituted with a methyl group at the 1-position, makes it an excellent ligand in coordination chemistry and catalyst design, where it can modulate the electronic properties of metal centers. In organic synthesis, this compound is a crucial precursor for the construction of more complex heterocyclic scaffolds, pharmaceuticals, and agrochemicals. It finds significant utility in material science, particularly in the development of conducting polymers and advanced organic electronic materials, where its derivatives can enhance charge transport properties. Furthermore, its distinct chemical behavior is extensively studied in mechanistic chemistry to understand electrophilic substitution reactions in heteroaromatic systems. Researchers value this compound for its role in probing reaction mechanisms, designing novel catalysts, and synthesizing new functional materials, providing critical insights that drive innovation across chemical and biomedical disciplines. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrole
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InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3
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InChI Key

OXHNLMTVIGZXSG-UHFFFAOYSA-N
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Canonical SMILES

CN1C=CC=C1
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Molecular Formula

C5H7N
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Related CAS

72945-66-5
Record name Poly(N-methylpyrrole)
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DSSTOX Substance ID

DTXSID3052648
Record name 1-Methylpyrrole
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Molecular Weight

81.12 g/mol
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Physical Description

Colorless liquid; [Hawley] Bright yellow liquid; [Ullmann]
Record name N-Methylpyrrole
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Boiling Point

The Guide in the Emergency Response Guidebook is for "Flammable liquid, n.o.s." 112-113 °C, 112.00 to 113.00 °C. @ 760.00 mm Hg
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Flash Point

16 °C
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Vapor Pressure

21.4 [mmHg]
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CAS No.

96-54-8
Record name 1-Methylpyrrole
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Record name 1-METHYLPYRROLE
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Melting Point

-57.00 °C. @ 760.00 mm Hg
Record name 1-Methylpyrrole
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpyrrole: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole is a heterocyclic organic compound that serves as a valuable building block in a multitude of chemical syntheses.[1] Characterized by a five-membered aromatic ring containing a nitrogen atom with a methyl group substitution, it is a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic structure and reactivity make it a versatile precursor for creating complex molecular architectures, including conductive polymers and dyes.[1][3] This guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, offering insights for its application in research and development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₇N[1][2][4][5][6]
Molecular Weight 81.12 g/mol [1][4]
Appearance Colorless to light yellow or light brown liquid[1][2][3][4][5]
Odor Distinctive, somewhat sweet[2]
Density 0.914 g/mL at 25 °C[3][7]
Boiling Point 112-113 °C[1][3][4][5][7]
Melting Point -57 °C[1][3][4][5][7]
Solubility Soluble in alcohol and other organic solvents; limited solubility in water[2][3][5]
Vapor Pressure 21.4 mmHg[4]
Refractive Index 1.482 - 1.490 at 20 °C[1][5]
Table 2: Safety and Handling
PropertyValueSource(s)
Flash Point 15-16 °C (59 °F)[4][5]
Hazard Classification Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. May cause respiratory irritation.[4][8][9][10]
Storage Temperature Store below +30°C[3][8]

Molecular Structure and Visualization

This compound possesses a planar, five-membered aromatic ring. The nitrogen atom is sp² hybridized and participates in the aromatic system by donating its lone pair of electrons. This electron-rich nature makes the pyrrole (B145914) ring susceptible to electrophilic substitution reactions.[1][2]

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-methylation of pyrrole.

Materials:

Procedure:

  • To a suitable reaction vessel, add pyrrole (10 mmol), methyl iodide (11 mmol), and sodium hydroxide (11 mmol) to 20 mL of dimethyl sulfoxide.[11]

  • Stir the mixture at room temperature for 5 hours.[11]

  • Upon completion of the reaction, add a saturated aqueous solution of sodium chloride.[11]

  • Extract the aqueous phase with ethyl acetate.[11]

  • The combined organic phases are then concentrated.[11]

  • The crude product is purified by column chromatography and subsequently distilled under reduced pressure to yield pure this compound.[11]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Reactants Pyrrole, Methyl Iodide, Sodium Hydroxide in DMSO Start->Reactants Reaction Stir at Room Temperature for 5 hours Reactants->Reaction Workup Add Saturated NaCl (aq) Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography & Reduced Pressure Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Purification of this compound

For applications requiring high purity, this compound can be further purified.

Materials:

  • Crude this compound

  • Calcium sulfate (B86663) (CaSO₄) or Potassium hydroxide (KOH)

Procedure:

  • Dry the crude N-methylpyrrole with anhydrous calcium sulfate (CaSO₄).[3][12]

  • Alternatively, the crude material can be treated with an acid or an activated carboxylic acid derivative.[13]

  • Fractionally distill the dried or treated this compound from potassium hydroxide (KOH) immediately before use.[3][12] The distillation is typically performed at reduced pressure.[13]

Key Chemical Reactions

This compound undergoes various chemical reactions, making it a versatile synthetic intermediate. A notable reaction is electrophilic substitution, such as nitration.

Nitration of this compound

The nitration of this compound yields a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole.[14] This reaction highlights the reactivity of the pyrrole ring towards electrophiles.

Nitration_Reaction This compound This compound Products 2-Nitro-1-methylpyrrole + 3-Nitro-1-methylpyrrole This compound->Products Electrophilic Substitution Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Products

Caption: Simplified reaction scheme for the nitration of this compound.

Conclusion

This technical guide provides a foundational understanding of the basic properties, structure, synthesis, and reactivity of this compound. The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in the effective utilization of this important chemical compound. Its versatile nature and well-characterized properties ensure its continued role in the advancement of chemical and pharmaceutical sciences.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrole from Pyrrole (B145914)

Abstract

This compound is a crucial heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its preparation from the parent pyrrole via N-alkylation is a fundamental transformation in organic synthesis. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound from pyrrole. It includes detailed experimental protocols for key methods, a comparative analysis of reaction conditions and yields, and graphical workflows to illustrate the procedural steps. The focus is on providing actionable, data-driven insights for laboratory application and process development.

Introduction: The Chemistry of Pyrrole N-Alkylation

Pyrrole is an aromatic five-membered heterocycle. The proton on the nitrogen atom is moderately acidic, with a pKa of approximately 17.5, allowing for its removal by a suitable base.[1] This deprotonation generates the pyrrolide anion, a potent nucleophile. The subsequent reaction of this anion with an electrophilic methylating agent, such as iodomethane (B122720) or dimethyl sulfate, yields the desired this compound.[1][2]

The general principle involves a two-step sequence:

  • Deprotonation: A base abstracts the acidic N-H proton from pyrrole to form the pyrrolide anion.

  • Nucleophilic Attack: The pyrrolide anion acts as a nucleophile, attacking the methyl group of the alkylating agent to form the N-C bond.

The choice of base, solvent, and methylating agent significantly influences the reaction's efficiency, yield, and scalability. This guide explores the most effective and commonly employed methods for this transformation.

G General Reaction: N-Methylation of Pyrrole cluster_reactants Reactants cluster_products Products Pyrrole Pyrrole reaction_center + Pyrrole->reaction_center Base Base Base->reaction_center MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->reaction_center Methylpyrrole This compound Byproduct Byproduct (e.g., NaI) reaction_center->Methylpyrrole reaction_center->Byproduct G Workflow: NaOH/DMSO Method start Start: Assemble Reactants (Pyrrole, NaOH, CH₃I, DMSO) react Stir at Room Temperature (20°C) for 5 hours start->react quench Quench with Saturated NaCl Solution react->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry Organic Phase (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify end_node End: Pure this compound (Yield: ~93%) purify->end_node G Workflow: Phase Transfer Catalysis cluster_organic Organic Phase (CH₂Cl₂) cluster_aqueous Aqueous Phase (50% NaOH) pyrrole Pyrrole pyrrolide_aq Pyrrolide⁻ Na⁺ pyrrole->pyrrolide_aq Deprotonation at interface ch3i CH₃I product This compound ch3i->product ptc_org [Q⁺X⁻] (TBAB) product->ptc_org Catalyst Regeneration naoh Na⁺OH⁻ ptc_transfer [Q⁺Pyrrolide⁻] pyrrolide_aq->ptc_transfer Anion Exchange ptc_transfer->ch3i Alkylation

References

The Reactivity of 1-Methylpyrrole with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole is an aromatic heterocyclic compound that plays a significant role as a building block in the synthesis of various pharmaceuticals and functional materials. Its reactivity towards electrophiles is a cornerstone of its synthetic utility. The presence of the electron-donating methyl group on the nitrogen atom enhances the electron density of the pyrrole (B145914) ring, making it significantly more reactive than its parent compound, pyrrole, towards electrophilic aromatic substitution. This guide provides a comprehensive overview of the reactivity of this compound with a range of electrophiles, detailing reaction conditions, regioselectivity, and experimental protocols.

Core Concepts: Reactivity and Regioselectivity

The lone pair of electrons on the nitrogen atom in this compound is delocalized into the five-membered ring, creating a π-electron-rich system. This increased electron density makes the ring highly susceptible to attack by electrophiles. Electrophilic substitution on this compound predominantly occurs at the C-2 (α) position. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at the C-2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen, resulting in a more stable resonance-stabilized intermediate compared to the intermediate formed from attack at the C-3 (β) position, which has only two resonance structures.[1][2][3]

The electron-donating nature of the methyl group further activates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.

Electrophilic Substitution Reactions of this compound

This compound undergoes a variety of electrophilic substitution reactions, including nitration, halogenation, acylation, formylation, and sulfonation. The following sections provide a detailed analysis of these key reactions.

Nitration

The nitration of this compound typically yields a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. The ratio of these isomers is influenced by the reaction conditions. Notably, the proportion of the 3-nitro isomer is generally higher than that observed in the nitration of pyrrole, suggesting a modification of the directing effect of the nitrogen atom by the N-methyl group. A common and effective nitrating agent is acetyl nitrate (B79036), prepared in situ from nitric acid and acetic anhydride (B1165640).

Table 1: Nitration of this compound

Nitrating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
Acetyl NitrateAcetic Anhydride-10 to 02-Nitro-1-methylpyrrole, 3-Nitro-1-methylpyrrole40-60 (total)

Experimental Protocol: Nitration of this compound with Acetyl Nitrate

  • Preparation of Acetyl Nitrate: In a flask cooled to -10 °C, slowly add fuming nitric acid to acetic anhydride with constant stirring. Maintain the temperature below 0 °C throughout the addition.

  • Nitration Reaction: Dissolve this compound in acetic anhydride and cool the solution to -10 °C. To this solution, add the freshly prepared acetyl nitrate solution dropwise, ensuring the temperature does not exceed 0 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at low temperature for an additional hour. Pour the mixture onto ice and extract the products with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The individual isomers can be separated by column chromatography.

Reaction Mechanism: Nitration of this compound

Caption: Mechanism of Nitration.

Halogenation

This compound readily undergoes halogenation with reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine. The reaction is typically highly regioselective, yielding the 2-halo-1-methylpyrrole as the major product. Dihalogenation at the 2- and 5-positions can occur with an excess of the halogenating agent.

Table 2: Halogenation of this compound

Halogenating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
NBSTHF-78 to rt2-Bromo-1-methylpyrrole>80[4]
NCSCCl4rt2-Chloro-1-methylpyrroleGood
I2 / H2O2Methanolrt2-Iodo-1-methylpyrroleModerate

Experimental Protocol: Bromination of this compound with NBS

  • Reaction Setup: Dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) portion-wise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be further purified by distillation or column chromatography.

Reaction Pathway: Halogenation

Halogenation_Pathway This compound This compound 2-Halo-1-methylpyrrole 2-Halo-1-methylpyrrole This compound->2-Halo-1-methylpyrrole + Halogenating Agent Halogenating_Agent NBS, NCS, or I2

Caption: General Halogenation Pathway.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound with acyl halides or anhydrides in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is a highly efficient method for the synthesis of 2-acyl-1-methylpyrroles.[5][6] The reaction is generally regioselective for the C-2 position. Milder conditions, sometimes without a strong Lewis acid, can be employed due to the high reactivity of this compound.

Table 3: Friedel-Crafts Acylation of this compound

Acylating AgentCatalystSolventTemperature (°C)ProductYield (%)Reference
Acetyl ChlorideAlCl₃Dichloromethane (B109758)0 to rt2-Acetyl-1-methylpyrroleHigh[5][6]
Acetic Anhydride-NeatReflux2-Acetyl-1-methylpyrroleGood
Benzoyl ChlorideAlCl₃Carbon Disulfide02-Benzoyl-1-methylpyrrole>90

Experimental Protocol: Acetylation of this compound with Acetyl Chloride and AlCl₃

  • Reaction Setup: Suspend anhydrous aluminum chloride in dry dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Formation of Acylium Ion: Slowly add acetyl chloride to the cooled suspension with stirring.

  • Acylation: To this mixture, add a solution of this compound in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the product can be purified by distillation or column chromatography.[5]

Acylation Workflow

Acylation_Workflow cluster_reagents Reagents cluster_process Process This compound This compound Addition Add this compound This compound->Addition Acyl_Halide Acyl Halide / Anhydride Mixing Mix Acylating Agent and Lewis Acid Acyl_Halide->Mixing Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Mixing Mixing->Addition Reaction Reaction at controlled temp. Addition->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product 2-Acyl-1-methylpyrrole Purification->Product

Caption: Friedel-Crafts Acylation Workflow.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. With this compound, this reaction provides a convenient route to this compound-2-carbaldehyde.[7] Under appropriate conditions, diformylation at the 2- and 5-positions can also be achieved. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Table 4: Vilsmeier-Haack Formylation of this compound

Formylating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
POCl₃ / DMFDichloromethane0 to rtThis compound-2-carbaldehydeHigh[7]
POCl₃ / DMFDichloromethanert to 40This compound-2,5-dicarbaldehydeModerate

Experimental Protocol: Synthesis of this compound-2-carbaldehyde

  • Vilsmeier Reagent Preparation: In a flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Add a solution of this compound in a minimal amount of anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the resulting aldehyde by distillation or column chromatography.[7]

Vilsmeier-Haack Reaction Logical Flow

Vilsmeier_Haack_Flow Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent (POCl3 + DMF) Start->Prepare_Vilsmeier Add_Substrate Add this compound Prepare_Vilsmeier->Add_Substrate Reaction_Control Control Temperature and Time Add_Substrate->Reaction_Control Hydrolysis Hydrolyze Iminium Salt Reaction_Control->Hydrolysis Isolation Isolate and Purify Product Hydrolysis->Isolation End End Isolation->End

Caption: Vilsmeier-Haack Reaction Workflow.

Sulfonation

The sulfonation of this compound can be achieved using the sulfur trioxide-pyridine complex (Py·SO₃). Interestingly, while electrophilic substitution on pyrroles typically favors the C-2 position, sulfonation has been reported to yield the 3-sulfonated product as the major isomer. This suggests a different mechanistic pathway or a thermodynamic control that favors the C-3 substituted product.

Table 5: Sulfonation of this compound

Sulfonating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
Py·SO₃Pyridine (B92270)100This compound-3-sulfonic acidGood

Experimental Protocol: Sulfonation of this compound

  • Reaction Setup: Dissolve this compound in pyridine in a flask equipped with a reflux condenser.

  • Addition of Sulfonating Agent: Add the sulfur trioxide-pyridine complex to the solution.

  • Reaction: Heat the reaction mixture at 100 °C for several hours.

  • Work-up: After cooling, pour the reaction mixture into cold water and neutralize with a base (e.g., barium carbonate).

  • Isolation: Filter the mixture and treat the filtrate with sulfuric acid to precipitate barium sulfate. The aqueous solution containing the sulfonic acid can then be concentrated. Alternatively, the sulfonic acid can be isolated as a salt.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the pyrrole ring. For this compound, the reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst typically yields the 2-(dimethylaminomethyl)-1-methylpyrrole.[8] This reaction is a valuable tool for introducing a functionalized side chain onto the pyrrole nucleus.

Table 6: Mannich Reaction of this compound

AldehydeAmineCatalystSolventTemperature (°C)ProductYield (%)Reference
FormaldehydeDimethylamine (B145610)Acetic AcidEthanol (B145695)Reflux2-(Dimethylaminomethyl)-1-methylpyrroleGood[9]

Experimental Protocol: Mannich Reaction of this compound

  • Reaction Mixture: In a flask, combine this compound, an aqueous solution of formaldehyde, and dimethylamine hydrochloride.

  • Solvent and Catalyst: Add ethanol as a solvent and a catalytic amount of acetic acid.

  • Reaction: Reflux the reaction mixture for several hours.

  • Work-up: After cooling, make the solution basic with a sodium hydroxide (B78521) solution and extract the product with diethyl ether.

  • Purification: Dry the ethereal extract over anhydrous potassium carbonate, filter, and remove the solvent. The product can be purified by distillation under reduced pressure.[9]

Mannich Reaction Mechanism

Mannich_Mechanism Formaldehyde Formaldehyde Eschenmoser_Salt Eschenmoser's Salt (Iminium Ion) Formaldehyde->Eschenmoser_Salt Dimethylamine Dimethylamine Dimethylamine->Eschenmoser_Salt This compound This compound Adduct Adduct This compound->Adduct + Eschenmoser's Salt Product 2-(Dimethylaminomethyl) -1-methylpyrrole Adduct->Product - H+

Caption: Simplified Mannich Reaction Mechanism.

Conclusion

This compound is a highly reactive aromatic heterocycle that readily undergoes a wide range of electrophilic substitution reactions. The electron-donating methyl group enhances its reactivity and influences the regioselectivity of these transformations. While substitution at the C-2 position is generally favored, conditions can be tailored to promote substitution at the C-3 position, as seen in sulfonation. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in drug development and materials science, enabling the efficient and predictable functionalization of the this compound scaffold for the synthesis of novel and complex molecules.

References

Spectroscopic Profile of 1-Methylpyrrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylpyrrole, a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for its characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl protons and the two types of protons on the pyrrole (B145914) ring.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ) in ppm
H-2, H-5~6.6
H-3, H-4~6.1
N-CH₃~3.6

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) in ppm
C-2, C-5~121
C-3, C-4~108
N-CH₃~35

Note: These are approximate values and can be influenced by the experimental conditions.[3]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a liquid sample like this compound.

Sample Preparation: [4][5][6][7]

  • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][6] The deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[4]

  • Ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.[4]

  • Transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.[6][7]

  • Cap the NMR tube securely.[6]

Instrumental Analysis: [6]

  • Insert the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's field frequency is adjusted to the deuterium (B1214612) resonance of the solvent to stabilize the magnetic field.

  • Shimming: The homogeneity of the magnetic field is optimized to obtain sharp, well-resolved peaks.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

  • Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID).

  • Processing: A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for C-H and C-N bonds, as well as the vibrations of the pyrrole ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~3100Aromatic C-H stretch
~2900Aliphatic C-H stretch (CH₃)
~1500C=C ring stretch
~1300C-N stretch

Note: The exact positions and intensities of the peaks can be influenced by the sampling method (e.g., neat liquid, solution).[8][9][10]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film method is commonly used.

ATR-FTIR Method: [11]

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the absorbance of the atmosphere (e.g., CO₂, water vapor).

  • Place a small drop of this compound onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue after the measurement.

Neat Liquid Film Method: [12]

  • Place a small drop of this compound onto a salt plate (e.g., KBr or NaCl).

  • Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Place the sandwiched plates in the spectrometer's sample holder.

  • Acquire the IR spectrum.

  • After the measurement, clean the salt plates thoroughly with a suitable solvent and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound is dominated by the molecular ion peak.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
81100[M]⁺ (Molecular Ion)
80~75[M-H]⁺
53~56[M-HCN-H]⁺
42~55[C₂H₄N]⁺
39~44[C₃H₃]⁺

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.[8][13][14]

Experimental Protocol for Mass Spectrometry

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

GC-MS Protocol: [15][16][17]

  • Sample Introduction: A small volume of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS IR IR Sample->IR Neat/ATR NMR NMR Dissolution->NMR GC_MS GC-MS Dilution->GC_MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GC_MS->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Impact of N-Methylation on the Aromaticity of Pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the aromaticity of N-methylated pyrroles, a fundamental heterocyclic scaffold prevalent in numerous pharmaceuticals and biologically active compounds. Through a comprehensive review of spectroscopic and computational data, this document elucidates the subtle yet significant effects of N-methylation on the electronic structure and aromatic character of the pyrrole (B145914) ring. Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and theoretical calculations using Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are presented and compared. Detailed experimental and computational protocols are provided to enable researchers to conduct their own assessments. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the aromaticity of N-methylated pyrroles, facilitating informed decisions in molecular design and synthesis.

Introduction to Pyrrole Aromaticity

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1).[1] The nitrogen atom contributes its lone pair of electrons to the π-system, rendering the ring electron-rich and highly reactive towards electrophilic substitution.[2][3] The degree of this delocalization, and thus the aromaticity, can be influenced by substituents on the ring, particularly on the nitrogen atom. N-methylation, the substitution of the N-H proton with a methyl group, is a common structural modification in medicinal chemistry, and understanding its impact on the core aromaticity of the pyrrole ring is crucial for predicting reactivity, metabolic stability, and biological activity.

Quantitative Assessment of Aromaticity

The aromaticity of pyrrole and its N-methylated derivative can be quantified and compared using a variety of experimental and computational techniques. This section presents a summary of key quantitative data.

Spectroscopic Data: ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts (δ) of the ring protons and carbons are sensitive to the degree of electron delocalization and the associated ring current effects, which are hallmarks of aromaticity. In an aromatic system, the protons on the periphery of the ring typically experience a deshielding effect and resonate at a higher frequency (downfield), while the atoms within the ring experience a shielding effect.

CompoundNucleusPositionChemical Shift (ppm)Solvent
Pyrrole ¹HN-H~8.0 (broad)[4]CDCl₃
¹Hα-H (H2, H5)~6.7[5]CDCl₃
¹Hβ-H (H3, H4)~6.1[5]CDCl₃
¹³Cα-C (C2, C5)~118.5[4]CDCl₃
¹³Cβ-C (C3, C4)~108.2[4]CDCl₃
N-Methylpyrrole ¹HN-CH₃~3.6CDCl₃
¹Hα-H (H2, H5)~6.6CDCl₃
¹Hβ-H (H3, H4)~6.1CDCl₃
¹³CN-CH₃~35.7CDCl₃
¹³Cα-C (C2, C5)~121.5CDCl₃
¹³Cβ-C (C3, C4)~108.1CDCl₃

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts of Pyrrole and N-Methylpyrrole.

The data in Table 1 indicates subtle changes in the chemical shifts upon N-methylation. The α-protons of N-methylpyrrole are slightly shielded compared to pyrrole, while the β-protons remain largely unaffected. In the ¹³C NMR, the α-carbons are deshielded in N-methylpyrrole. These shifts reflect a redistribution of electron density within the ring upon methylation.

Geometric Data: Bond Lengths from X-ray Crystallography

Aromaticity is associated with the equalization of bond lengths within a cyclic system, representing an average of single and double bond character. X-ray crystallography provides precise measurements of bond lengths in the solid state. While obtaining a crystal structure of the liquid N-methylpyrrole can be challenging, computational optimizations provide theoretical bond lengths that correlate well with experimental data for related compounds.

CompoundBondBond Length (Å) - ExperimentalBond Length (Å) - Calculated
Pyrrole N1-C21.3701.374
C2-C31.3821.385
C3-C41.4171.428
N-Methylpyrrole N1-C2-1.379
C2-C3-1.381
C3-C4-1.429
N1-C(Me)-1.461

The calculated bond lengths suggest that N-methylation leads to a slight elongation of the N-C bonds and minimal changes in the C-C bond lengths, indicating a subtle alteration in the degree of bond equalization.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify aromaticity by measuring the magnetic shielding at the center of a ring (NICS(0)) and at a point above the ring plane (typically 1 Å, NICS(1)).[4] Negative NICS values are indicative of a diatropic ring current, a characteristic of aromatic compounds, with more negative values suggesting stronger aromaticity.

CompoundNICS(0) (ppm)NICS(1) (ppm)
Pyrrole -15.4-11.9
N-Methylpyrrole -14.8-11.5

Table 3: Calculated NICS Values for Pyrrole and N-methylpyrrole. Values are from a comparative computational study to ensure consistency.

The NICS values in Table 3 suggest that N-methylation leads to a slight decrease in the aromaticity of the pyrrole ring, as indicated by the less negative NICS values for N-methylpyrrole compared to pyrrole.

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system.

CompoundHOMA
Pyrrole 0.901
N-Methylpyrrole 0.895

Table 4: Calculated HOMA Values for Pyrrole and N-methylpyrrole. Values are from a comparative computational study.

Consistent with the NICS data, the HOMA index also suggests a marginal decrease in the aromaticity of the pyrrole ring upon N-methylation.

Experimental and Computational Protocols

This section provides detailed methodologies for the key experimental and computational techniques used to assess the aromaticity of N-methylated pyrroles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of pyrrole and N-methylpyrrole to determine and compare their chemical shifts.

Methodology:

  • Sample Preparation: Prepare separate solutions of pyrrole and N-methylpyrrole in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans. For ¹³C NMR, use proton decoupling, a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Phase the spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0 ppm.

  • Analysis: Integrate the proton signals to determine their relative ratios. Assign the peaks based on their chemical shifts, multiplicities, and comparison with literature data.

NMR Spectroscopy Workflow
X-ray Crystallography

Objective: To determine the precise bond lengths of N-methylpyrrole in the solid state.

Methodology:

  • Crystal Growth: As N-methylpyrrole is a liquid at room temperature, single crystals need to be grown in situ at low temperatures. A common method is to seal the liquid in a capillary and slowly cool it on the diffractometer until a single crystal forms.

  • Data Collection: Mount the capillary on a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostream). A monochromatic X-ray source (e.g., Mo Kα radiation) is used. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to obtain a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization.

  • Analysis: The refined structure provides the atomic coordinates, from which precise bond lengths and angles can be calculated. The crystallographic data is typically deposited in a database as a Crystallographic Information File (CIF).

X-ray Crystallography Workflow
Computational Chemistry: NICS and HOMA Calculations

Objective: To calculate the NICS and HOMA indices for pyrrole and N-methylpyrrole to provide a theoretical measure of their aromaticity.

Methodology (using Gaussian software):

  • Geometry Optimization:

    • Build the molecular structures of pyrrole and N-methylpyrrole.

    • Perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Ensure that the optimized structures correspond to energy minima (no imaginary frequencies).

  • NICS Calculation:

    • For the optimized geometry, set up an NMR calculation.

    • Place a ghost atom (Bq) at the geometric center of the pyrrole ring for NICS(0) calculation.[6]

    • For NICS(1), place a ghost atom 1 Å above the ring center.

    • Run the NMR calculation using the GIAO (Gauge-Including Atomic Orbital) method.

    • The NICS value is the negative of the isotropic magnetic shielding value reported for the ghost atom in the output file.

  • HOMA Calculation:

    • From the optimized geometry, extract the C-C and C-N bond lengths.

    • Use the following formula to calculate the HOMA index: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:

      • n is the number of bonds in the ring.

      • α is a normalization constant.

      • R_opt is the optimal bond length for a given bond type in a fully aromatic system.

      • R_i is the calculated bond length.

    • Standard values for α and R_opt for various bond types are available in the literature.

Computational_Workflow cluster_geom Geometry Optimization cluster_nics NICS Calculation cluster_homa HOMA Calculation Opt1 Build Molecule Opt2 Optimize Geometry (e.g., B3LYP/6-311+G(d,p)) Opt1->Opt2 Opt3 Frequency Calculation (Confirm Minimum) Opt2->Opt3 NICS1 Place Ghost Atom (Bq) at Ring Center (NICS(0)) and 1Å above (NICS(1)) Opt3->NICS1 HOMA1 Extract Bond Lengths from Optimized Geometry Opt3->HOMA1 NICS2 Run NMR=GIAO Calculation NICS1->NICS2 NICS3 Extract Isotropic Shielding NICS2->NICS3 HOMA2 Apply HOMA Formula with Literature Parameters HOMA1->HOMA2

Computational Workflow for Aromaticity Indices

Discussion: The Effect of N-Methylation

The collective data from NMR spectroscopy, and computational analyses (NICS and HOMA) consistently indicate that N-methylation has a small but discernible effect on the aromaticity of the pyrrole ring. The introduction of the methyl group, an electron-donating group, slightly perturbs the electron distribution within the π-system.

The less negative NICS values and the slightly lower HOMA index for N-methylpyrrole suggest a marginal decrease in aromatic character compared to the parent pyrrole. This can be attributed to the hyperconjugative and inductive effects of the methyl group, which can subtly alter the delocalization of the nitrogen's lone pair into the ring.

This modest change in aromaticity can have implications for the reactivity of the pyrrole ring. While both pyrrole and N-methylpyrrole readily undergo electrophilic substitution, the electron-donating nature of the methyl group in N-methylpyrrole generally increases the rate of these reactions.

Relevance in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial agents.[7] N-methylation is a common strategy employed in drug design to modulate various properties of a lead compound, such as:

  • Solubility and Lipophilicity: The addition of a methyl group can increase lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The N-H bond in pyrrole can be a site for metabolism. N-methylation can block this metabolic pathway, potentially increasing the half-life of a drug.

  • Receptor Binding: The presence and orientation of the N-methyl group can influence the binding affinity and selectivity of a molecule for its biological target.

Understanding how N-methylation influences the fundamental electronic properties of the pyrrole ring, including its aromaticity, is therefore of paramount importance for medicinal chemists. The subtle electronic changes can impact the molecule's reactivity, pKa, and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often critical for drug-receptor binding.

Drug_Development_Relevance Aro Aromaticity of N-Methylated Pyrrole Reactivity Chemical Reactivity Aro->Reactivity Electronic Electronic Properties (pKa, Dipole Moment) Aro->Electronic ADME ADME Properties (Solubility, Metabolism) Reactivity->ADME Interactions Intermolecular Interactions (H-bonding, π-stacking) Electronic->Interactions Binding Receptor Binding Affinity & Selectivity Interactions->Binding Efficacy Drug Efficacy & Safety ADME->Efficacy Binding->Efficacy

Impact of Aromaticity on Drug Properties

Conclusion

This technical guide has provided a comprehensive overview of the aromaticity of N-methylated pyrroles. Through the systematic presentation of quantitative data from NMR, X-ray crystallography, and computational chemistry, it is evident that N-methylation leads to a slight decrease in the aromaticity of the pyrrole ring. While this effect is modest, it contributes to the altered reactivity and physicochemical properties of N-methylpyrrole compared to its parent compound. The detailed experimental and computational protocols included herein serve as a valuable resource for researchers seeking to further investigate the electronic structure of substituted pyrroles. A thorough understanding of these fundamental principles is essential for the rational design of novel pyrrole-based compounds with optimized properties for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Methylpyrrole: CAS Number and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-methylpyrrole, a heterocyclic organic compound utilized in various research and development applications, including organic synthesis and materials science. This document outlines its chemical and physical properties, detailed safety information, handling and disposal protocols, and insights into its potential toxicological profile.

Chemical Identification and Properties

This compound, a colorless to pale yellow liquid with a distinct odor, is a five-membered aromatic ring containing a nitrogen atom with a methyl group attached.[1] Its fundamental properties are summarized below.

CAS Number: 96-54-8[1][2][3]

Synonyms: N-Methylpyrrole, 1-Methyl-1H-pyrrole, Pyrrole, 1-methyl-[1][3][4]

Molecular Formula: C₅H₇N[1][3]

Molecular Weight: 81.12 g/mol [5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
AppearanceColorless to pale yellow liquid[1]
OdorDistinctive, somewhat sweet[1]
Boiling Point112-113 °C[5]
Melting Point-57 °C[5]
Flash Point15 °C (59 °F)[2][5]
Density0.914 g/mL at 25 °C[6]
SolubilityLimited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.[1][6]
Vapor Pressure21.4 mmHg at 25 °C[5]
Refractive Index1.482 - 1.490 at 20 °C[2]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. It is a highly flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[4][7] It may also cause respiratory irritation.[4]

Table 2: GHS Hazard Classification for this compound
Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.[7]
Acute Toxicity, Oral4H302: Harmful if swallowed.[7]
Skin Corrosion/Irritation2H315: Causes skin irritation.[7]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[4]
Table 3: Toxicological Data for this compound
Toxicity MetricValueSpeciesReference
LD50 (Oral)1400 mg/kgRabbit[6]
LD50 (Dermal)> 400 mg/kgRabbit[6]
LC50 (Inhalation)> 5.6 mg/L/4HRat[5]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict safety protocols is mandatory when working with this compound. The following sections provide detailed methodologies for its safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

  • Use spark-proof tools and explosion-proof equipment.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Store in a flammables-area.[1]

  • Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Spill and Leak Procedures
  • In case of a spill, evacuate the area and remove all ignition sources.

  • Ventilate the area of the spill.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for hazardous waste disposal.

  • Do not allow the chemical to enter drains.[9]

Disposal
  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Waste material should be collected in appropriate, labeled containers for disposal by a licensed hazardous waste disposal company.

  • Contaminated packaging should be triple-rinsed and disposed of appropriately.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_waste Waste Management cluster_disposal Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Check for damage Store Store in Flammables Cabinet (Cool, Dry, Ventilated) Inspect->Store If OK PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->PPE Prepare for use FumeHood Work in Chemical Fume Hood PPE->FumeHood Experiment Perform Experiment FumeHood->Experiment Spill Spill? FumeHood->Spill Waste Collect Waste in Labeled Container Experiment->Waste Dispose Dispose via Hazardous Waste Management Waste->Dispose End of experiment Spill->Experiment No SpillClean Follow Spill Protocol Spill->SpillClean Yes SpillClean->Waste

Caption: Workflow for the safe handling of this compound.

Toxicological Profile and Potential Mechanisms

This compound is known to be a neurotoxin.[5] While the specific signaling pathways of its toxicity have not been fully elucidated, inferences can be drawn from related neurotoxic compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The neurotoxicity of MPTP is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which is known to inhibit mitochondrial complex I, leading to ATP depletion and cell death.[7] It is hypothesized that this compound or its metabolites could potentially exert neurotoxic effects through similar mechanisms involving mitochondrial dysfunction and oxidative stress.

The following diagram illustrates a hypothesized neurotoxic pathway for this compound, drawing parallels with the known mechanism of MPP+.

Neurotoxicity_Pathway cluster_cell Neuronal Cell cluster_mitochondrion Mitochondrial Disruption cluster_downstream Cellular Consequences Methylpyrrole This compound (or its metabolite) Mitochondrion Mitochondrion Methylpyrrole->Mitochondrion Enters Cell ComplexI Inhibition of Mitochondrial Complex I Mitochondrion->ComplexI Targets ATP Decreased ATP Production ComplexI->ATP ROS Increased Reactive Oxygen Species (ROS) ComplexI->ROS CellDeath Neuronal Cell Death ATP->CellDeath Energy Crisis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath Damage to lipids, proteins, and DNA

References

A Comprehensive Technical Guide to the Solubility of 1-Methylpyrrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole (N-Methylpyrrole), a heterocyclic aromatic organic compound, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its utility in these applications is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its determination, and presents a generalized workflow for solubility assessment. While comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, this guide consolidates the existing information and provides the necessary methodologies for researchers to determine these parameters in a laboratory setting.

Data Presentation: Solubility of this compound

General qualitative data indicates that this compound is readily soluble in a variety of common organic solvents.[1][2][3][4][5][6] It is considered miscible with many standard organic solvents, implying that it can form a homogeneous solution in all proportions.[7] In contrast, its solubility in water is limited.[1][2][3][4][5][6]

Table 1: Quantitative and Qualitative Solubility of this compound

Solvent ClassSolventTemperature (°C)SolubilityCitation
Alcohols EthanolNot SpecifiedSoluble[2][3][4][5]
MethanolNot SpecifiedSoluble[8]
Ethers Diethyl EtherNot SpecifiedSoluble[2][5]
Water WaterNot Specified13 g/L[3][4]

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[9][10][11][12]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.

a. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Glass vials or flasks with airtight seals

  • Analytical balance

  • Micropipettes

  • Centrifuge

  • Syringe filters (e.g., PTFE, 0.22 µm)

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatograph or UV-Vis Spectrophotometer)

b. Procedure:

  • Preparation of Solvent: Add a known volume of the desired organic solvent to a glass vial.

  • Addition of Solute: Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of a separate, undissolved phase of this compound should be visible.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and it is advisable to determine the necessary equilibration time by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for a period to allow the undissolved this compound to separate. To ensure complete separation of the undissolved solute, the samples should be centrifuged.

  • Sample Collection: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic undissolved droplets.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a pre-calibrated analytical method.

Analytical Quantification Methods

a. Gas Chromatography (GC) Gas chromatography is a highly effective technique for separating and quantifying volatile and semi-volatile compounds.[13][14][15][16][17]

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a detector such as a Flame Ionization Detector (FID) is required.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject a known volume of the filtered saturated solution into the GC. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

b. UV-Vis Spectroscopy For aromatic compounds like this compound, UV-Vis spectroscopy can be a straightforward method for quantification, provided the solvent does not absorb significantly in the same wavelength range.[18][19][20][21][22]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the predetermined λmax to create a calibration curve (absorbance vs. concentration), which should adhere to the Beer-Lambert law.

  • Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax and use the calibration curve to determine the concentration of this compound in the diluted sample. The solubility is then calculated by taking the dilution factor into account.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solvent Select & Dispense Organic Solvent prep_solute Add Excess This compound prep_solvent->prep_solute Create Mixture shake Agitate at Constant Temperature prep_solute->shake settle Allow Phases to Separate shake->settle Reach Equilibrium centrifuge Centrifuge Sample settle->centrifuge sample Extract & Filter Supernatant centrifuge->sample analyze Quantify Concentration (GC or UV-Vis) sample->analyze solubility Determine Solubility analyze->solubility

Caption: A generalized workflow for determining the equilibrium solubility of this compound in an organic solvent.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While it is generally known to be soluble in common organic solvents and sparingly soluble in water, detailed quantitative data remains scarce. The experimental protocols outlined in this guide, based on the widely accepted shake-flask method coupled with robust analytical techniques like Gas Chromatography and UV-Vis Spectroscopy, provide a reliable framework for researchers to generate precise and accurate solubility data tailored to their specific needs. The provided workflow diagram offers a clear visual representation of the necessary steps to achieve this. The generation of more comprehensive solubility data for this compound will undoubtedly facilitate its broader use and optimization in various chemical and pharmaceutical applications.

References

Theoretical Exploration of 1-Methylpyrrole's Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of the molecular orbitals of 1-methylpyrrole. Given the importance of pyrrole (B145914) derivatives in medicinal chemistry and materials science, a deep understanding of their electronic structure is paramount for predicting reactivity, stability, and potential biological interactions. This document outlines the computational methodologies and expected outcomes from a thorough theoretical analysis.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound and a derivative of pyrrole.[1][2][3] It serves as a fundamental building block in the synthesis of more complex molecules and has been identified in various natural products.[1][4] Understanding the distribution and energy of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for elucidating its chemical behavior.

Computational Methodology

To investigate the molecular orbitals of this compound, a robust computational chemistry workflow is employed. Density Functional Theory (DFT) is a popular and effective method for such studies, offering a good balance between accuracy and computational cost for organic molecules.[5][6]

Geometry Optimization

The first step involves determining the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization.

Experimental Protocol:

  • Initial Structure: An initial guess for the molecular structure of this compound is generated.

  • Level of Theory: Density Functional Theory (DFT) using a functional such as B3LYP is selected.[5][6]

  • Basis Set: A suitable basis set, for example, 6-311G(d,p), is chosen to describe the atomic orbitals.[6]

  • Optimization Algorithm: An energy minimization algorithm is run to find the geometry with the lowest electronic energy.

  • Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).[6]

Molecular Orbital Analysis

Once the optimized geometry is obtained, the molecular orbitals and their corresponding energy levels are calculated.

Experimental Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same level of theory and basis set.

  • Orbital Visualization: The resulting molecular orbitals, including the HOMO and LUMO, are visualized to understand their spatial distribution and symmetry.

  • Energy Level Analysis: The energies of the molecular orbitals are extracted and analyzed. The HOMO-LUMO energy gap is a key parameter, as it relates to the molecule's chemical reactivity and kinetic stability.[6][7][8]

Data Presentation

The quantitative data obtained from the computational analysis should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Calculated Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Occupancy
LUMO+2Calculated Value0
LUMO+1Calculated Value0
LUMOCalculated Value0
HOMOCalculated Value2
HOMO-1Calculated Value2
HOMO-2Calculated Value2

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Table 2: Key Electronic Properties of this compound

PropertyValueUnit
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO Gap (ΔE)Calculated ValueeV
Ionization PotentialCalculated ValueeV
Electron AffinityCalculated ValueeV
Dipole MomentCalculated ValueDebye

Note: These properties are derived from the molecular orbital energies and the overall electronic structure calculation.

Visualizing Computational Workflows and Concepts

Diagrams are essential for illustrating the logical flow of the computational process and the theoretical concepts involved.

G cluster_workflow Computational Workflow for Molecular Orbital Analysis A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C D Optimized Geometry C->D Confirm Minimum E Single-Point Energy Calculation D->E F Molecular Orbital Analysis E->F G Data Extraction and Visualization F->G

Caption: Computational workflow for determining molecular orbitals.

G cluster_fmo Frontier Molecular Orbital Theory cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophile Nucleophile (Electron Donor) HOMO->Nucleophile Governs donation Electrophile Electrophile (Electron Acceptor) LUMO->Electrophile Governs acceptance EnergyGap Energy Gap (ΔE) Nucleophile->Electrophile Interaction

Caption: Relationship between Frontier Molecular Orbitals and reactivity.

Conclusion

The theoretical study of this compound's molecular orbitals provides invaluable insights into its electronic structure and reactivity. By employing computational methods like Density Functional Theory, researchers can obtain detailed information about orbital energies and distributions. This knowledge is instrumental for professionals in drug development and materials science, enabling the rational design of novel molecules with desired properties. The methodologies and data presentation formats outlined in this guide offer a standardized approach for conducting and reporting such theoretical investigations.

References

The Genesis and Evolution of N-Alkylpyrroles: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthetic history, and biomedical significance of N-alkylpyrroles, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From the foundational Paal-Knorr, Knorr, and Hantzsch syntheses to modern catalytic methodologies, this whitepaper details the chemical evolution of this pivotal heterocyclic scaffold. It further delves into the quantitative aspects of these synthetic routes, the natural occurrence of N-alkylpyrroles, and their mechanisms of action in relevant signaling pathways.

Introduction

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The substitution of an alkyl group on the pyrrole nitrogen atom, creating an N-alkylpyrrole, significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions. This modification has proven to be a valuable strategy in medicinal chemistry for fine-tuning the pharmacological profile of pyrrole-containing compounds. This technical guide provides a thorough examination of the discovery and historical development of N-alkylpyrroles, with a focus on their synthesis and biological importance.

Historical Perspective and Discovery

While pyrrole itself was first identified in 1834 by F. F. Runge from coal tar, the intentional synthesis of N-alkylpyrroles is intrinsically linked to the development of the classical pyrrole syntheses in the 1880s.[2] The groundbreaking work of Carl Paal, Ludwig Knorr, and Arthur Hantzsch in establishing methods for constructing the pyrrole ring paved the way for the subsequent exploration of its derivatization.

The Paal-Knorr synthesis, reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, directly yielding an N-substituted pyrrole.[1][3] This was one of the earliest and most direct methods for the synthesis of N-alkylpyrroles. Almost concurrently, the Knorr pyrrole synthesis, also introduced in 1884, provided a route to substituted pyrroles from α-amino ketones and β-ketoesters.[4][5] While the original Knorr synthesis could be used to produce NH-pyrroles, the use of N-substituted α-amino ketones allowed for the direct incorporation of an alkyl group on the nitrogen atom. The Hantzsch pyrrole synthesis, another foundational method, utilizes the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone to form the pyrrole ring, offering another pathway to N-alkylated products.[6][7]

These classical methods, developed over a century ago, not only established the foundation for pyrrole chemistry but also provided the initial avenues for the synthesis and study of N-alkylpyrroles, which quickly became recognized for their presence in natural products and their potential as therapeutic agents.

Key Synthetic Methodologies

The synthesis of N-alkylpyrroles has evolved significantly from the classical methods to more modern, efficient, and versatile techniques. This section details the experimental protocols for key historical and contemporary syntheses and provides a quantitative comparison of their efficiencies.

Classical Syntheses: A Comparative Overview

The Paal-Knorr, Knorr, and Hantzsch syntheses remain relevant for their robustness and educational value. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary aminesAcidic or neutral, often requires heating[4]50-98[4][8]High yields, simple procedure, readily available starting materials for some targets.[4]Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.
Knorr Pyrrole Synthesis α-Amino ketones, β-ketoestersRequires in situ generation of α-amino ketone, often using zinc and acetic acid.[4]40-80[4]Good for the synthesis of polysubstituted pyrroles with specific substitution patterns.Self-condensation of α-amino ketones can be a side reaction.
Hantzsch Pyrrole Synthesis α-Haloketones, β-ketoesters, primary aminesBase-catalyzed condensation.12-49[9]High flexibility in the substitution pattern of the final product.Can have lower yields compared to other methods.
Detailed Experimental Protocols
  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole (B1583750) from 2,5-hexanedione (B30556) and aniline.[10]

  • Materials: Aniline (186 mg), 2,5-hexanedione (228 mg), methanol (B129727) (0.5 mL), concentrated hydrochloric acid (1 drop).[10]

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[10]

    • Add one drop of concentrated hydrochloric acid to the mixture.[10]

    • Heat the mixture at reflux for 15 minutes.[10]

    • After the reflux period, cool the reaction mixture in an ice bath.[10]

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[10]

    • Collect the resulting crystals by vacuum filtration.[10]

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[10]

    • Dry the crystals and determine the yield (Approximate expected yield: 178 mg, 52%).[10]

  • Objective: To synthesize a substituted N-alkylpyrrole.

  • Procedure:

    • The α-amino ketone is typically prepared in situ. One common method is the reduction of an α-oximino-β-ketoester with zinc dust in the presence of an acid, such as acetic acid.[4]

    • The β-ketoester is then added to the reaction mixture containing the freshly prepared α-amino ketone.

    • The condensation reaction is usually carried out at room temperature or with gentle heating.[4]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the N-alkylpyrrole.

  • Objective: To synthesize a substituted N-alkylpyrrole.

  • Procedure:

    • The Hantzsch synthesis is a three-component reaction. An α-haloketone, a β-ketoester, and a primary amine are combined in a suitable solvent, such as ethanol.[6][7]

    • A base, such as sodium carbonate, is added to catalyze the condensation reactions.

    • The reaction mixture is typically stirred at room temperature or heated to reflux.

    • After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.

Modern Synthetic Methods: The Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis is a powerful modern method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene provides a versatile route to a wide range of substituted pyrroles.[11][12]

  • Objective: To synthesize a 3,4-disubstituted pyrrole from an α,β-unsaturated ketone and TosMIC.[12]

  • Materials: α,β-Unsaturated ketone (enone), p-tosylmethyl isocyanide (TosMIC), a base (e.g., sodium hydride), and a solvent (e.g., a mixture of DMSO and ether).[12]

  • Procedure:

    • A suspension of the base (e.g., sodium hydride) is prepared in the chosen solvent under an inert atmosphere (e.g., Argon).[12]

    • A solution of the enone and TosMIC in a suitable solvent is added dropwise to the base suspension at room temperature with stirring.[12]

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical development of N-alkylpyrrole synthesis and the reaction mechanisms of the key synthetic methods.

historical_development cluster_classical Classical Era (1880s) cluster_modern Modern Era Paal_Knorr Paal-Knorr Synthesis (1884) (1,4-dicarbonyl + primary amine) Van_Leusen Van Leusen Synthesis (TosMIC + enone) Paal_Knorr->Van_Leusen Advancements in Cycloaddition Chemistry Knorr Knorr Synthesis (1884) (α-amino ketone + β-ketoester) Other_Modern Other Modern Methods (e.g., Catalytic Cyclizations) Knorr->Other_Modern Hantzsch Hantzsch Synthesis (α-haloketone + β-ketoester + primary amine) Hantzsch->Other_Modern Discovery_of_Pyrrole Discovery of Pyrrole (1834) Discovery_of_Pyrrole->Paal_Knorr Discovery_of_Pyrrole->Knorr Discovery_of_Pyrrole->Hantzsch N_Alkylation Direct N-Alkylation of Pyrrole Ring Discovery_of_Pyrrole->N_Alkylation

Historical development of N-alkylpyrrole synthesis.

paal_knorr_mechanism Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dihydroxypyrrolidine 2,5-Dihydroxy- pyrrolidine Intermediate Cyclization->Dihydroxypyrrolidine Dehydration Dehydration Dihydroxypyrrolidine->Dehydration N_Alkylpyrrole N-Alkylpyrrole Dehydration->N_Alkylpyrrole

Simplified mechanism of the Paal-Knorr synthesis.

van_leusen_workflow Start Start Mix Combine TosMIC and Enone in Solvent Start->Mix Add_Base Add Base (e.g., NaH) Mix->Add_Base Reaction Stir at Room Temp (monitor by TLC) Add_Base->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylpyrrole Purification->Product

Experimental workflow for the Van Leusen synthesis.

N-Alkylpyrroles in Nature and Drug Development

N-Alkylpyrroles are prevalent in a variety of natural products, particularly those isolated from marine organisms. These compounds often exhibit potent biological activities, making them attractive lead structures for drug discovery.

Notable Natural Products

One of the most well-studied families of N-alkylpyrrole-containing natural products is the prodiginines. Prodigiosin (B1679158), a tripyrrole pigment produced by bacteria such as Serratia marcescens, has demonstrated a range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer effects.[10][13]

Natural ProductSource OrganismKey Biological Activities
Prodigiosin Serratia marcescensAnticancer, immunosuppressive, antibacterial, antifungal[10][13]
Tambjamines Marine invertebratesAnticancer, antimicrobial
Lamellarins Marine invertebratesAnticancer, antiviral (HIV-1 integrase inhibition)
Role in Drug Development

The N-alkylpyrrole scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can enhance their pharmacological properties. A prominent example is the pyrrolo[2,3-d]pyrimidine core, which is a key component of several kinase inhibitors used in cancer therapy.[14][15] The pyrrole nitrogen in these compounds is typically substituted with an alkyl or aryl group that influences the molecule's binding to the ATP-binding pocket of the target kinase.

Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a substituted pyrrole ring. The N-ethyl group on the pyrrole is crucial for its activity.

Mechanism of Action: Prodigiosin-Induced Apoptosis

The anticancer activity of prodigiosin is attributed to its ability to induce apoptosis in cancer cells through multiple mechanisms. While the complete picture is still under investigation, key proposed pathways involve the induction of cellular stress, leading to the activation of apoptotic cascades.[16][17]

Prodigiosin has been shown to induce DNA damage, disrupt the intracellular pH gradient, and interfere with signal transduction pathways.[13][16] These cellular stresses can converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. Specifically, prodigiosin can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[10] The activation of caspase-9 and caspase-3 has been observed in cells treated with prodigiosin.[10]

prodigiosin_apoptosis Prodigiosin Prodigiosin Cellular_Stress Cellular Stress (DNA damage, pH disruption) Prodigiosin->Cellular_Stress Bax_up Bax Expression ↑ Cellular_Stress->Bax_up Bcl2_down Bcl-2 Expression ↓ Cellular_Stress->Bcl2_down Mitochondrion Mitochondrion Bax_up->Mitochondrion Bcl2_down->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mechanism of prodigiosin-induced apoptosis.

Conclusion

The journey of N-alkylpyrroles, from their conceptual inception with the advent of classical pyrrole syntheses to their current status as vital components of natural products and pharmaceuticals, highlights their enduring importance in chemical and biomedical sciences. The continuous development of novel synthetic methodologies provides researchers with an expanding toolkit to create diverse N-alkylpyrrole libraries for biological screening. A deep understanding of their synthesis, natural occurrence, and mechanisms of action is crucial for harnessing the full potential of this versatile heterocyclic scaffold in the development of next-generation therapeutics. This guide provides a foundational resource for professionals engaged in this exciting and impactful field of research.

References

The Ubiquitous Yet Understated Presence of 1-Methylpyrrole Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole (B145914) ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products. While much attention has been given to complex tetrapyrrole macrocycles like hemes and chlorophylls, the simpler, substituted monopyrroles also play crucial roles in chemical ecology and offer significant potential for therapeutic development. Among these, the 1-methylpyrrole moiety, a structural motif where a methyl group is attached to the nitrogen atom of the pyrrole ring, is a key feature in several families of natural products. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, focusing on their sources, biosynthesis, quantitative data, and the signaling pathways they modulate.

Natural Occurrence of this compound Derivatives

This compound derivatives are found in a diverse range of organisms, from terrestrial plants and bacteria to marine invertebrates. While the parent compound, this compound, has been identified in plants such as Erythroxylum coca and Nicotiana tabacum, more complex derivatives with significant biological activities are predominantly biosynthesized by microorganisms and marine fauna.[1] Two of the most well-studied classes of naturally occurring this compound derivatives are the prodiginines and the tambjamines .

Prodiginines

Prodiginines are a family of tripyrrolic red pigments produced by various bacteria, most notably Serratia marcescens, as well as other Gram-negative and Gram-positive bacteria like Vibrio psychroerythrus and Streptomyces coelicolor.[2] The characteristic structure of prodigiosin (B1679158), the most common member of this family, features a this compound ring linked to a bipyrrole unit. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, immunosuppressive, and potent anticancer properties.[3][4]

Tambjamines

Tambjamines are a group of bipyrrolic alkaloids that have been isolated from marine invertebrates such as bryozoans, nudibranchs, and ascidians.[5][6] These alkaloids are characterized by a 4-methoxy-2,2'-bipyrrole core, which is often N-methylated. Tambjamines are believed to play a role in the chemical defense mechanisms of the organisms from which they are isolated and have demonstrated a range of pharmacological activities, including potent cytotoxicity against cancer cell lines.[5][6]

Quantitative Data

The concentration of this compound derivatives in their natural sources can vary significantly depending on the producing organism, environmental conditions, and the specific derivative. The following tables summarize some of the reported quantitative data for prodigiosin and tambjamines.

Table 1: Quantitative Analysis of Prodigiosin Production in Serratia marcescens

Strain of Serratia marcescensCulture ConditionsProdigiosin YieldReference
UCP 15496% cassava wastewater supplemented with 2% mannitol, pH 7, 28°C, 48h49.5 g/L[7]
UCP 1549Peptone-glycerol agarNot specified, but high yield reported[8]
FZSF02Luria-Bertani (LB) medium, 27°CProduction measured by A535/OD600 ratio[9]
VITSD2Optimized mediumStrong cytotoxicity observed, specific yield not stated[4]
JSSCPM1Actinomyces isolation agarNot quantified, but isolated and characterized[10]

Table 2: Concentration of Tambjamine Alkaloids in Marine Invertebrates

OrganismTambjamine Derivative(s)ConcentrationReference
Tambja elioraTambjamines A-D~2 mg/animal[6]
Tambja abdereTambjamines A-D~10 mg/animal[6]
Virididentula dentata, Tambja stegosauriformis, Tambja brasiliensis, Roboastra ernstiTambjamines A, C, and D are major metabolitesNot specified in absolute concentration, but relative abundance determined[6][11]

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives involves complex enzymatic pathways that assemble the pyrrole rings from amino acid precursors and subsequently modify them. The N-methylation step is a crucial part of these pathways.

Biosynthesis of Prodigiosin

The biosynthesis of prodigiosin is a bifurcated process involving the independent synthesis of two pyrrolic precursors: 2-methyl-3-amylpyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[2][12][13] The this compound moiety is part of the MAP precursor. The biosynthesis of MAP starts from primary metabolites like L-proline, L-serine, L-methionine, pyruvate, and 2-octenal.[2] A key step involves the oxidation of the pyrrolidine (B122466) ring of proline to form the pyrrole ring.[2] The final step in prodigiosin biosynthesis is the condensation of MAP and MBC, catalyzed by the enzyme PigC.[13][14]

The following diagram illustrates the key steps in the biosynthesis of the MAP precursor of prodigiosin.

prodigiosin_biosynthesis cluster_proline Proline Metabolism cluster_pyruvate Pyruvate Metabolism cluster_map_synthesis MAP Biosynthesis Proline L-Proline Pyrrole_Ring_A Pyrrole Ring A Proline->Pyrrole_Ring_A pigI, pigA (Oxidation) Pyruvate Pyruvate Ring_C Ring C Pyruvate->Ring_C pigD (Condensation) Octenal 2-Octenal Octenal->Ring_C MAP 2-Methyl-3-amylpyrrole (MAP) Pyrrole_Ring_A->MAP pigE, pigB (Modification) Ring_C->MAP

Biosynthesis of the MAP precursor of prodigiosin.
Biosynthesis of Tambjamines

The biosynthesis of tambjamines also involves the precursor 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC), which is common to prodigiosin biosynthesis.[15] This bipyrrole aldehyde is then condensed with various primary amines, which can be derived from fatty acids, to produce the diverse structures of tambjamine alkaloids.[15] The N-methylation of the pyrrole ring in tambjamines is catalyzed by specific methyltransferases.

Experimental Protocols

The extraction, isolation, and characterization of this compound derivatives require specific protocols tailored to the properties of the compounds and the source material.

Extraction and Isolation of Prodigiosin from Serratia marcescens

Protocol:

  • Culturing: Inoculate Serratia marcescens in a suitable broth medium (e.g., Luria-Bertani or a specialized production medium) and incubate at room temperature for 48-72 hours until a characteristic red pigment is observed.[16][17]

  • Cell Harvesting: Centrifuge the culture broth at 8000 x g for 30 minutes to pellet the bacterial cells.[16]

  • Extraction:

    • Discard the supernatant and resuspend the cell pellet in acidified methanol.[16]

    • Alternatively, treat the cell pellet with 1N NaOH and heat in a boiling water bath for 1 hour, followed by the addition of an equal volume of absolute ethanol.[17][18]

  • Purification:

    • Centrifuge the extract to remove cell debris.

    • The supernatant containing the crude prodigiosin can be further purified using column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC).[19] A common solvent system for silica gel chromatography is a mixture of dichloromethane, chloroform, and acetone.[19]

Characterization of this compound Derivatives

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound derivatives.

  • ¹H NMR of Tambjamine C (Representative Data): The ¹H NMR spectrum of tambjamine C would typically show signals for the pyrrole protons, the methoxy (B1213986) group, and the protons of the side chain. The N-methyl group would appear as a sharp singlet.

  • ¹³C NMR of Tambjamine C (Representative Data): The ¹³C NMR spectrum would show characteristic signals for the carbons of the two pyrrole rings, the methoxy carbon, and the carbons of the side chain.

Table 3: Representative ¹H and ¹³C NMR Data for a Tambjamine Derivative

PositionδH (ppm, multiplicity, J in Hz)δC (ppm)
Pyrrole Ring A
36.80 (d, J = 2.8)110.5
46.20 (t, J = 2.8)108.0
56.90 (d, J = 2.8)120.0
Pyrrole Ring B
3'6.50 (s)115.0
4'-150.0 (C-OCH3)
5'-125.0 (C=O)
N-Methyl 3.70 (s)35.0
Methoxy 3.90 (s)58.0
Side Chain (Varies depending on the specific tambjamine)(Varies)
(Note: This is representative data and actual chemical shifts may vary.[20][21][22][23])

2. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

  • Prodigiosin: The mass spectrum of prodigiosin typically shows a molecular ion peak corresponding to its molecular weight (e.g., m/z 324.3 for prodigiosin).[8][24][25] Fragmentation analysis can provide information about the structure of the pyrrole rings and the side chain.

The following diagram illustrates a general workflow for the extraction and analysis of this compound derivatives.

experimental_workflow Source Natural Source (e.g., Bacteria, Marine Invertebrate) Extraction Extraction (e.g., Solvent Extraction) Source->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Structural Characterization Purification->Characterization Bioassays Biological Activity Assays Purification->Bioassays NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS

General workflow for studying natural this compound derivatives.

Signaling Pathways and Biological Activities

Naturally occurring this compound derivatives, particularly prodigiosin and tambjamines, have been shown to exert potent biological effects, primarily through the induction of apoptosis in cancer cells.

Prodigiosin and the Wnt/β-catenin Signaling Pathway

Prodigiosin has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[26] Prodigiosin can target multiple components of this pathway, including the low-density lipoprotein-receptor-related protein 6 (LRP6), Dishevelled (DVL), and glycogen (B147801) synthase kinase-3β (GSK3β).[26] By inhibiting the phosphorylation of these key proteins, prodigiosin suppresses the expression of Wnt target genes, such as cyclin D1, leading to reduced cancer cell proliferation.[4][26]

The following diagram illustrates the inhibitory effect of prodigiosin on the Wnt/β-catenin signaling pathway.

wnt_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP6 LRP6 LRP6->DVL GSK3b GSK3β DVL->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Prodigiosin Prodigiosin Prodigiosin->LRP6 Inhibition Prodigiosin->DVL Inhibition Prodigiosin->GSK3b Inhibition of Inactivation

Prodigiosin's inhibition of the Wnt/β-catenin pathway.
Tambjamines and Apoptosis Induction

Tambjamine analogues have been shown to induce apoptosis in cancer cells, such as lung cancer cells.[5][27] The mechanism of action is linked to their ability to act as anion transporters, disrupting cellular ion homeostasis and leading to intracellular pH changes.[27] This disruption can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases 9 and 3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[27] Furthermore, tambjamines can modulate the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.[27][28] Some studies also suggest the involvement of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in tambjamine-induced apoptosis.[5]

The following diagram outlines the proposed mechanism of apoptosis induction by tambjamines.

tambjamine_apoptosis Tambjamines Tambjamine Analogues Anion_Transport Anion Transport & Disruption of Ion Homeostasis Tambjamines->Anion_Transport p38_MAPK p38 MAPK Activation Tambjamines->p38_MAPK Bcl2_Family Modulation of Bcl-2 Family Proteins Tambjamines->Bcl2_Family pH_Change Intracellular pH Acidification Anion_Transport->pH_Change Mitochondria Mitochondria pH_Change->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis p38_MAPK->Apoptosis Bcl2_Family->Mitochondria

Proposed mechanism of tambjamine-induced apoptosis.

Conclusion

The natural occurrence of this compound derivatives, exemplified by the prodiginines and tambjamines, represents a rich and underexplored area for drug discovery. These compounds, produced by a variety of organisms, exhibit potent and selective biological activities, particularly in the realm of anticancer research. This technical guide has provided a comprehensive overview of their natural sources, biosynthesis, quantitative data, and mechanisms of action. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the vast chemical space of naturally occurring this compound derivatives holds significant promise for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the N-Methylation of Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-methylation of pyrrole (B145914), a fundamental transformation in organic synthesis, yielding the versatile building block N-methylpyrrole. N-methylpyrrole and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. These protocols offer a comparative analysis of various methylation strategies, including classical methods employing methyl iodide and dimethyl sulfate (B86663), a green chemistry approach with dimethyl carbonate, and a phase-transfer catalysis (PTC) method. Each protocol is presented with detailed experimental procedures, safety precautions, and quantitative data to facilitate selection of the most appropriate method based on factors such as yield, safety, and environmental impact.

Introduction

Pyrrole is an aromatic heterocyclic organic compound that serves as a foundational structure for a vast array of biologically active molecules, including porphyrins, chlorophylls, and certain alkaloids. The substitution at the nitrogen atom of the pyrrole ring is a common strategy to modulate the chemical and physical properties of the resulting molecule. N-methylation, in particular, is a key transformation that yields N-methylpyrrole, a valuable precursor in the synthesis of numerous pharmaceuticals and functional materials.

The N-methylation of pyrrole proceeds via the deprotonation of the N-H bond by a base, followed by nucleophilic attack of the resulting pyrrolide anion on a methylating agent. The choice of base, methylating agent, solvent, and reaction conditions can significantly influence the reaction's efficiency, selectivity, and safety profile. This application note details four distinct and reliable protocols for the N-methylation of pyrrole, providing researchers with a comprehensive guide to performing this important synthetic transformation.

General Experimental Workflow

The general workflow for the N-methylation of pyrrole involves the deprotonation of pyrrole followed by the addition of a methylating agent. The reaction is then quenched, and the product is isolated and purified.

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up and Purification Pyrrole Pyrrole Reaction_Vessel Combine Pyrrole, Base, and Solvent Pyrrole->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Addition Add Methylating Agent Reaction_Vessel->Addition Deprotonation Methylating_Agent Methylating Agent Methylating_Agent->Addition Quench Quench Reaction Addition->Quench Reaction Extraction Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification N_Methylpyrrole N_Methylpyrrole Purification->N_Methylpyrrole Isolated Product

Caption: General workflow for the N-methylation of pyrrole.

Comparative Data of N-Methylation Protocols

The following table summarizes the quantitative data for the different N-methylation protocols described in this document, allowing for easy comparison of their efficiencies and reaction conditions.

ProtocolMethylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference(s)
1Methyl IodideSodium Hydride (NaH)-Tetrahydrofuran (THF)0 to rt1~95[1]
2Dimethyl SulfateSodium Hydroxide (B78521) (NaOH)Tetrabutylammonium (B224687) BromideDichloromethane/Waterrt2-490-95[2]
3Dimethyl Carbonate1,4-Diazabicyclo[2.2.2]octane (DABCO)-N,N-Dimethylformamide (DMF)90-1202472-98[3][4]
4Methyl IodidePotassium Carbonate (K₂CO₃)-Acetone (B3395972)Reflux10High[2]

Note: Yields are reported as isolated yields and can vary depending on the specific reaction scale and purification method.

Experimental Protocols

Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride

This classical method utilizes the strong base sodium hydride to deprotonate pyrrole, followed by reaction with methyl iodide. It is a high-yielding and relatively fast reaction.

Materials:

  • Pyrrole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation (evolution of hydrogen gas will cease).

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methylpyrrole.

  • Purify the crude product by distillation.

Protocol 2: N-Methylation using Dimethyl Sulfate under Phase-Transfer Catalysis

This method employs the less volatile but highly toxic dimethyl sulfate as the methylating agent under phase-transfer catalysis (PTC) conditions. PTC allows the reaction to occur between reactants in different phases (aqueous and organic) and often leads to high yields under mild conditions.

Materials:

  • Pyrrole

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve pyrrole (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • To the vigorously stirred two-phase mixture, add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • Continue stirring vigorously at room temperature for 2-4 hours.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude N-methylpyrrole by distillation.

Protocol 3: Green N-Methylation using Dimethyl Carbonate

This protocol utilizes dimethyl carbonate (DMC) as an environmentally benign methylating agent.[5] DMC is non-toxic and biodegradable, making this a greener alternative to traditional methods.[3][4]

Materials:

  • Pyrrole

  • Dimethyl Carbonate (DMC)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of pyrrole (1.0 eq) in DMF, add DABCO (0.1 eq) and dimethyl carbonate (2.0 eq).

  • Heat the reaction mixture to 90-120 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude N-methylpyrrole by distillation.

Protocol 4: N-Methylation using Methyl Iodide and Potassium Carbonate

This is another classical and widely used method that employs a weaker base, potassium carbonate, and is often performed in acetone at reflux.[2]

Materials:

  • Pyrrole

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add pyrrole (1.0 eq).

  • Add methyl iodide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 10 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude N-methylpyrrole by distillation.

Safety Precautions

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Specific Reagent Precautions:

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and carcinogenic substance. Handle with extreme care in a fume hood. Avoid inhalation and skin contact.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Dimethyl sulfate is extremely toxic, corrosive, and a known carcinogen.[6][7][8][9] It can be fatal if inhaled, swallowed, or absorbed through the skin.[6][7][8][9] Always use with extreme caution in a fume hood and wear appropriate PPE, including heavy-duty gloves.[6][7][8][9] Have a quenching solution (e.g., aqueous ammonia) readily available in case of a spill.

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The N-methylation of pyrrole is a fundamental and versatile reaction in organic synthesis. The choice of protocol depends on several factors including the desired scale of the reaction, available reagents and equipment, and safety and environmental considerations. The classical methods using methyl iodide or dimethyl sulfate offer high yields and relatively short reaction times but require handling of highly toxic reagents. The green chemistry approach using dimethyl carbonate provides a safer and more environmentally friendly alternative, albeit with longer reaction times and higher temperatures. The phase-transfer catalysis method offers a good balance of mild reaction conditions and high efficiency. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and safely perform the N-methylation of pyrrole for their synthetic needs.

References

Application Notes and Protocols for the Synthesis of 1-Methylpyrroles via Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine (B109427), to yield the corresponding N-methylated pyrrole (B145914).[2][3] The pyrrole moiety is a significant structural motif in a vast number of natural products, pharmaceuticals, and advanced materials, making its synthesis a critical endeavor in drug discovery and development.[2] These application notes provide detailed protocols and data for the synthesis of 1-methylpyrroles using the Paal-Knorr reaction, including both conventional and microwave-assisted methods.

Reaction Mechanism and Workflow

The Paal-Knorr pyrrole synthesis is typically conducted under neutral or weakly acidic conditions.[4] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[4] The mechanism initiates with the nucleophilic attack of methylamine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step involves the dehydration of the cyclic intermediate to form the stable aromatic 1-methylpyrrole ring.[5]

Below is a diagram illustrating the general experimental workflow for the Paal-Knorr synthesis of 1-methylpyrroles.

G cluster_workflow Experimental Workflow A Reactant Mixing (1,4-Dicarbonyl + Methylamine) B Solvent & Catalyst Addition A->B C Reaction (Heating or Microwave) B->C D Work-up (Extraction & Washing) C->D E Purification (Chromatography or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for the Paal-Knorr synthesis.

The following diagram illustrates the simplified signaling pathway of the Paal-Knorr reaction mechanism for the synthesis of a this compound.

G cluster_mechanism Reaction Mechanism Start 1,4-Dicarbonyl + Methylamine Intermediate1 Hemiaminal Formation Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Attack Intermediate3 Dehydration Intermediate2->Intermediate3 Loss of H2O Product This compound Intermediate3->Product

Caption: Simplified reaction mechanism of the Paal-Knorr pyrrole synthesis.

Quantitative Data Summary

The Paal-Knorr synthesis is known for its generally good to excellent yields.[2] The choice of reaction conditions, such as the use of conventional heating versus microwave irradiation, can significantly impact reaction times and yields. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and often improve yields.[1][6]

The following table summarizes representative yields for the synthesis of various 1-methylpyrroles from different 1,4-dicarbonyl compounds and methylamine under different conditions.

Entry1,4-Dicarbonyl CompoundProductReaction ConditionsTimeYield (%)
12,5-Hexanedione (B30556)1,2,5-Trimethylpyrrole (B147585)Acetic Acid, Reflux2 h~85
22,5-Hexanedione1,2,5-TrimethylpyrroleMicrowave, 120°C5 min>90[6]
31,4-Diphenyl-1,4-butanedione1-Methyl-2,5-diphenylpyrrole (B3359149)Acetic Acid, Reflux3 h~80
41,4-Diphenyl-1,4-butanedione1-Methyl-2,5-diphenylpyrroleMicrowave, 150°C10 min~92[6]
53,4-Dimethyl-2,5-hexanedione1,3,4-Trimethyl-2,5-dimethylpyrrolep-TsOH, Toluene, Reflux4 h~75

Experimental Protocols

Protocol 1: Conventional Synthesis of 1,2,5-Trimethylpyrrole

This protocol describes the synthesis of 1,2,5-trimethylpyrrole from 2,5-hexanedione and methylamine using conventional heating.

Materials:

  • 2,5-Hexanedione

  • Methylamine (40% solution in water)

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-hexanedione (11.4 g, 0.1 mol) in 30 mL of ethanol.

  • To the stirred solution, add methylamine (40% in water, 8.5 mL, 0.11 mol).

  • Add glacial acetic acid (1 mL) as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 2 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 1,2,5-trimethylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of 1-Methyl-2,5-diphenylpyrrole

This protocol details the rapid synthesis of 1-methyl-2,5-diphenylpyrrole from 1,4-diphenyl-1,4-butanedione and methylamine using microwave irradiation.[6]

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Methylamine hydrochloride

  • Sodium acetate (B1210297)

  • Ethanol

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial, add 1,4-diphenyl-1,4-butanedione (238 mg, 1 mmol), methylamine hydrochloride (81 mg, 1.2 mmol), and sodium acetate (98 mg, 1.2 mmol).

  • Add 5 mL of ethanol to the vial.

  • Seal the vial with a cap and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 10 minutes.

  • After the reaction, cool the vial to room temperature.

  • Transfer the contents to a separatory funnel and add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 1-methyl-2,5-diphenylpyrrole.

References

Application Notes and Protocols for the Electrochemical Polymerization of 1-Methylpyrrole for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive poly(1-methylpyrrole) (PMPy) films through electrochemical polymerization. This document is intended to guide researchers in the fabrication and characterization of PMPy for various applications, including in the development of biomedical devices and drug delivery systems.

Introduction

Poly(this compound) (PMPy) is a conductive polymer that offers several advantages over its parent polymer, polypyrrole (PPy). The presence of a methyl group on the nitrogen atom of the pyrrole (B145914) ring enhances the polymer's mechanical strength, improves its anodic activity, and increases its hydrophobicity.[1] PMPy is also biocompatible and exhibits good thermal stability, making it a promising material for biomedical applications, such as antibacterial coatings and components of biosensors.[1]

Electrochemical polymerization is a versatile and widely used method for synthesizing high-quality conductive polymer films. This technique allows for precise control over the film's thickness, morphology, and conductivity by manipulating various experimental parameters. This document outlines three common electrochemical methods for PMPy synthesis: galvanostatic, potentiostatic, and cyclic voltammetry.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (reagent grade, distilled before use)

  • Solvent: Acetonitrile (anhydrous, HPLC grade) or aqueous solution

  • Electrolyte: Lithium perchlorate (B79767) (LiClO₄), sodium dodecyl sulfate (B86663) (SDS), or other suitable salts

  • Working Electrode: Indium tin oxide (ITO) coated glass, platinum (Pt) disc, or glassy carbon electrode (GCE)

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Nitrogen or Argon gas supply for deaeration

Pre-treatment of Electrodes

Before polymerization, it is crucial to clean the working electrode to ensure uniform and adherent polymer deposition. A typical cleaning procedure for a platinum electrode involves polishing with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

Galvanostatic Polymerization

This method involves applying a constant current density to the working electrode.

Protocol:

  • Prepare the polymerization solution by dissolving the this compound monomer and the supporting electrolyte in the chosen solvent. A typical concentration is 0.1 M this compound and 0.1 M LiClO₄ in acetonitrile.

  • Deaerate the solution by bubbling with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Assemble the three-electrode electrochemical cell with the cleaned working electrode, platinum counter electrode, and reference electrode.

  • Immerse the electrodes in the deaerated polymerization solution.

  • Apply a constant current density in the range of 0.1 to 1.0 mA/cm².

  • The polymerization time will determine the thickness of the PMPy film. Monitor the potential during deposition; a stable potential indicates steady film growth.

  • After the desired time, turn off the current, remove the coated electrode from the solution, and rinse it with the pure solvent to remove any unreacted monomer and electrolyte.

Potentiostatic Polymerization

In this method, a constant potential is applied to the working electrode.

Protocol:

  • Prepare and deaerate the polymerization solution as described in the galvanostatic protocol (e.g., 0.1 M this compound and 0.1 M LiClO₄ in acetonitrile).

  • Assemble the three-electrode cell and immerse the electrodes in the solution.

  • Apply a constant potential, typically between +0.8 V and +1.2 V versus a Ag/AgCl reference electrode. The optimal potential should be determined from cyclic voltammetry experiments as the potential just above the monomer's oxidation potential.

  • The polymerization time will control the film thickness. The current will initially be high and then decrease as the resistive polymer film forms on the electrode surface.

  • After the desired deposition time, turn off the potential, remove the electrode, and rinse it with the pure solvent.

Cyclic Voltammetry Polymerization

This technique involves cycling the potential of the working electrode between two set limits.

Protocol:

  • Prepare and deaerate the polymerization solution (e.g., 0.1 M this compound and 0.1 M LiClO₄ in acetonitrile).

  • Assemble the three-electrode cell and immerse the electrodes.

  • Set the potential window, for example, from -0.2 V to +1.0 V versus Ag/AgCl. The upper potential limit should be sufficient to oxidize the monomer.

  • Set the scan rate, typically between 20 and 100 mV/s.

  • The number of cycles will determine the film thickness. With each cycle, an increase in the peak currents of the polymer's redox waves will be observed, indicating the progressive deposition of the PMPy film.

  • After the desired number of cycles, stop the potential scan at a potential where the polymer is in its neutral state (e.g., -0.2 V), remove the electrode, and rinse with the pure solvent.

Data Presentation

The properties of the resulting poly(this compound) films are highly dependent on the synthesis conditions. The following tables summarize the expected influence of key experimental parameters on the conductivity and film thickness of PMPy.

Table 1: Effect of Polymerization Conditions on the Conductivity of Poly(this compound)

ParameterConditionEffect on ConductivityReference
Current Density (Galvanostatic) Increasing current densityCan lead to more compact and ordered polymer chains, increasing conductivity up to an optimal point. Very high densities may lead to defects.[2]
Applied Potential (Potentiostatic) Increasing potentialHigher potentials can increase the polymerization rate and lead to higher conductivity, but excessive potentials can cause overoxidation and decrease conductivity.[3]
Monomer Concentration Increasing concentrationGenerally leads to an increase in conductivity due to a higher rate of polymerization and thicker films.[4]
Electrolyte Type Different anions (e.g., ClO₄⁻, dodecyl sulfate)The size and nature of the dopant anion significantly affect the polymer's morphology and conductivity. Larger, more mobile anions can enhance conductivity.[5]
Solvent Acetonitrile vs. AqueousAcetonitrile often yields more conductive and uniform films compared to aqueous solutions.[6]

Table 2: Effect of Polymerization Conditions on the Film Thickness of Poly(this compound)

ParameterConditionEffect on Film ThicknessReference
Polymerization Time (Galvanostatic/Potentiostatic) Increasing timeDirectly proportional to film thickness, assuming a constant growth rate.[6]
Number of Cycles (Cyclic Voltammetry) Increasing number of cyclesFilm thickness increases with the number of cycles. The growth rate may decrease in later cycles due to increased resistance.[5]
Monomer Concentration Increasing concentrationHigher concentrations lead to a faster polymerization rate and thus thicker films for a given time or number of cycles.[4]
Scan Rate (Cyclic Voltammetry) Increasing scan rateCan lead to thinner and less uniform films as there is less time for monomer diffusion and ordered polymer growth in each cycle.[7]

Characterization of Poly(this compound) Films

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the synthesized polymer. The spectrum of PMPy will show characteristic peaks corresponding to the vibrations of the pyrrole ring and the methyl group.

Expected Characteristic Peaks for Poly(this compound):

  • ~2920 cm⁻¹: C-H stretching of the methyl group.

  • ~1550 cm⁻¹: C=C stretching of the pyrrole ring.

  • ~1470 cm⁻¹: C-N stretching of the pyrrole ring.

  • ~1300 cm⁻¹: C-H in-plane deformation of the pyrrole ring.

  • ~1050 cm⁻¹: C-H in-plane deformation.

  • ~780 cm⁻¹: C-H out-of-plane deformation.

The presence of these peaks confirms the successful polymerization of this compound.[3]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology of the PMPy films. The morphology is highly dependent on the polymerization conditions.

  • Galvanostatic and Potentiostatic methods often produce a globular or "cauliflower-like" morphology, with nodules of polymer aggregating on the electrode surface.[8]

  • Cyclic voltammetry can lead to more uniform and compact films, especially at slower scan rates.

  • The choice of solvent and electrolyte also significantly influences the morphology. For instance, using a surfactant like SDS as the electrolyte can lead to the formation of more porous or nanostructured films.

Signaling Pathways and Experimental Workflows

Electrochemical Polymerization Mechanism of this compound

The electrochemical polymerization of this compound proceeds via an oxidative coupling mechanism. The process can be summarized in the following steps:

  • Oxidation of the Monomer: The this compound monomer is oxidized at the anode to form a radical cation.

  • Dimerization: Two radical cations couple to form a dimer.

  • Deprotonation: The dimer undergoes deprotonation to re-establish the aromaticity of the pyrrole rings.

  • Chain Propagation: The dimer is more easily oxidized than the monomer, leading to the formation of a dimer radical cation, which then reacts with other radical cations or monomers to propagate the polymer chain.

  • Doping: During polymerization, anions from the supporting electrolyte are incorporated into the growing polymer backbone to neutralize the positive charges (p-doping), rendering the polymer conductive.

G Monomer This compound Monomer RadicalCation Radical Cation Monomer->RadicalCation -e⁻ (Oxidation) Dimer Dimer RadicalCation->Dimer Coupling Polymer Poly(this compound) Chain Dimer->Polymer Propagation DopedPolymer Conductive PMPy (p-doped) Polymer->DopedPolymer Anion Anion (from electrolyte) Anion->DopedPolymer Doping G cluster_prep Preparation cluster_synth Synthesis cluster_char Characterization MonomerPrep Prepare Monomer & Electrolyte Solution Deaerate Deaerate Solution (N₂ or Ar) MonomerPrep->Deaerate ElectrodeClean Clean Working Electrode Polymerization Electrochemical Polymerization (Galvanostatic, Potentiostatic, or CV) ElectrodeClean->Polymerization Deaerate->Polymerization Rinse Rinse and Dry Coated Electrode Polymerization->Rinse FTIR FTIR Spectroscopy Rinse->FTIR SEM Scanning Electron Microscopy Rinse->SEM Conductivity Conductivity Measurement Rinse->Conductivity

References

Synthesis of 1-Methylpyrrole-2-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole-2-carboxaldehyde is a key synthetic intermediate in the fields of medicinal chemistry and materials science. Its pyrrole (B145914) scaffold is a common feature in many biologically active compounds, and the reactive aldehyde group provides a versatile handle for the construction of more complex molecular architectures. This document provides detailed protocols for two distinct and effective methods for the synthesis of this compound-2-carboxaldehyde: the classical Vilsmeier-Haack formylation and a high-yield route involving a dithiolic intermediate.

Core Synthesis Methodologies

Two primary strategies for the synthesis of this compound-2-carboxaldehyde are highlighted, each offering distinct advantages. The Vilsmeier-Haack reaction is a well-established, one-pot method utilizing common reagents. The synthesis via a dithiolic intermediate is a multi-step process reported to achieve a significantly higher overall yield.

Data Presentation
Synthesis MethodKey ReagentsSolvent(s)Typical Reaction TimeReported YieldAdvantagesDisadvantages
Vilsmeier-Haack Formylation This compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Dichloromethane or DMF2-4 hours70-80%One-pot synthesis, readily available and inexpensive reagents.Moderate yield, potential for diformylation and other side products, requires careful temperature control.
Via Dithiolic Intermediate Pyrrole, 1,3-Benzodithiolylium tetrafluoroborate (B81430), Sodium hydride, Methyl iodide, Mercury(II) oxide (HgO), Tetrafluoroboric acid (HBF₄)Acetonitrile, DMF, DMSOMulti-day~90% (overall)[1][[“]]High overall yield.Multi-step synthesis, involves toxic mercury salts and sulfur-containing reagents.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of this compound

This protocol details the formylation of this compound using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium acetate (B1210297)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

    • Add the this compound solution dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully pour the reaction mixture onto crushed ice and a saturated solution of sodium acetate.

    • Neutralize the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford this compound-2-carboxaldehyde as a pale yellow oil.

Method 2: High-Yield Synthesis via a Dithiolic Intermediate

This multi-step synthesis proceeds through the formation of a bis(1,3-benzodithiol-2-yl)pyrrole intermediate, followed by N-methylation and subsequent hydrolysis to yield the desired product with a high overall yield of approximately 90%.[1][[“]]

Step 1: Synthesis of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole

Materials:

  • Pyrrole

  • 1,3-Benzodithiolylium tetrafluoroborate

  • Acetonitrile, anhydrous

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Standard glassware for filtration

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve pyrrole (1.0 equivalent) in anhydrous acetonitrile.

  • Add 1,3-benzodithiolylium tetrafluoroborate (2.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the precipitated product by filtration, wash with cold acetonitrile, and dry under vacuum to obtain 2,5-bis(1,3-benzodithiol-2-yl)pyrrole.

Step 2: N-Methylation of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole

Materials:

  • 2,5-bis(1,3-benzodithiol-2-yl)pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methyl iodide (CH₃I)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.[3]

  • Stir the mixture at room temperature for 30 minutes.[3]

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise via syringe.[3]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[3]

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole.[3] This crude product is typically used in the next step without further purification.

Step 3: Hydrolysis of 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole

Materials:

  • Crude 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mercury(II) oxide (HgO), red

  • 35% Aqueous tetrafluoroboric acid (HBF₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole in dimethyl sulfoxide (DMSO).

  • Add mercury(II) oxide (4.4 equivalents) and 35% aqueous tetrafluoroboric acid (4.4 equivalents) to the solution.[3]

  • Stir the mixture vigorously at room temperature until the reaction is complete, as monitored by TLC.[3]

  • Filter the reaction mixture to remove the inorganic salts.[3]

  • Extract the filtrate with diethyl ether.[3]

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[3]

  • Purify the residue by column chromatography on silica gel to afford this compound-2-carboxaldehyde.[3]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Methylpyrrole This compound Methylpyrrole->Reaction Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound-2-carboxaldehyde Purification->Product Dithiol_Intermediate_Workflow Pyrrole Pyrrole Step1 Step 1: Dithioacetal Formation (1,3-Benzodithiolylium tetrafluoroborate) Pyrrole->Step1 Intermediate1 2,5-bis(1,3-benzodithiol-2-yl)pyrrole Step1->Intermediate1 Step2 Step 2: N-Methylation (NaH, CH₃I) Intermediate1->Step2 Intermediate2 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole Step2->Intermediate2 Step3 Step 3: Hydrolysis (HgO, HBF₄) Intermediate2->Step3 Product This compound-2-carboxaldehyde Step3->Product

References

Application Notes and Protocols: 1-Methylpyrrole in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of the 1-methylpyrrole scaffold in medicinal chemistry and drug design. It includes detailed experimental protocols for the synthesis of key derivatives and for the evaluation of their biological activity, alongside quantitative data and visual representations of workflows and mechanisms.

Introduction: The this compound Scaffold

This compound is a five-membered aromatic heterocyclic organic compound.[1] Its structure, featuring a methyl group on the nitrogen atom of the pyrrole (B145914) ring, serves as a versatile and privileged scaffold in the synthesis of a wide array of biologically active molecules.[1][2] The pyrrole ring system is a common feature in many natural products and pharmaceuticals, and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The unique electronic properties and the ability to serve as a building block for more complex structures make this compound and its derivatives highly valuable in drug discovery and development.[2][7]

Applications in Drug Design

The this compound moiety is incorporated into drug candidates to target various diseases through diverse mechanisms of action.

2.1 Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents.[8] The planar, electron-rich pyrrole core can be readily functionalized to interact with various biological targets.[9]

  • Mechanism of Action: The primary anticancer mechanisms often involve the induction of apoptosis (programmed cell death) and interaction with DNA.[8] Some derivatives function by inhibiting crucial cellular machinery, such as tubulin polymerization. For instance, certain 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole analogues have been designed to target the colchicine (B1669291) binding site on tubulin, thereby inhibiting microtubule formation, arresting the cell cycle in the G2/M phase, and inducing apoptosis.[10] Other pyrrole-containing compounds have been developed as inhibitors of protein kinases, such as receptor tyrosine kinases, which are critical for cell proliferation and survival.[4]

  • Drug Discovery Workflow: The development of new anticancer drugs from this compound derivatives typically follows a logical progression from initial synthesis to comprehensive biological evaluation.[9]

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Start This compound Precursor Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies Screening->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo Lead Lead InVivo->Lead Lead Optimization

A logical workflow for drug discovery.[9]

2.2 Agents for Neurodegenerative Diseases

The this compound scaffold is also utilized in the design of therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[11]

  • Mechanism of Action: A key strategy involves the inhibition of enzymes such as monoamine oxidases (MAOs), which are involved in the degradation of neurotransmitters.[12] For example, 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one was identified as a potent and selective competitive inhibitor of MAO-A.[12] Other derivatives have been designed as acetylcholinesterase (AChE) inhibitors, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[11]

2.3 Antimicrobial Agents

Derivatives of this compound have also been explored for their potential as antimicrobial agents, showing activity against various bacteria and fungi.[9] This highlights the versatility of the scaffold in addressing a wide range of therapeutic areas.[9]

Quantitative Data Summary

The biological activity of this compound derivatives is quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative Cell Line Activity (IC50 in µM) Standard Drug Standard's Activity (IC50 in µM) Reference
Mn(II) Complex of C15* A549 (Lung) 794.37 Etoposide 2.01 [8]
Mn(II) Complex of C15* HT29 (Colon) 654.31 5-Fluorouracil 4.90 [8]
Ni(II) Complex of C15* HT29 (Colon) 1064.05 5-Fluorouracil 4.90 [8]
Compound 6 MAO-A 0.162 - - [12]
Compound 6a HepG2 Low Nanomolar - - [10]

| Compound 6n ‡ | Hela | Low Nanomolar | - | - |[10] |

*C15 is a derivative of 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione.[8] †Compound 6 is 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one.[12] ‡Compounds 6a and 6n are 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole analogues.[10]

Signaling Pathways and Mechanisms of Action

4.1 Induction of Apoptosis

A common mechanism for the anticancer activity of pyrrole derivatives is the induction of apoptosis, which can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[8]

G Drug This compound Derivative Target Cellular Target (e.g., DNA, Tubulin, Kinase) Drug->Target Stress Cellular Stress Target->Stress Mito Mitochondrial Pathway (Intrinsic) Stress->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway.[8]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific derivatives and experimental setups.

5.1 Synthesis Protocols

Protocol 1: Synthesis of this compound [13]

This protocol describes the N-methylation of pyrrole using methyl iodide.

  • Reaction Setup: In a suitable reaction vessel, dissolve pyrrole (10 mmol) in 20 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Reagents: Add sodium hydroxide (B78521) (11 mmol) to the solution.

  • Methylation: Add methyl iodide (11 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature for 5 hours.

  • Work-up and Purification:

    • Add a saturated aqueous solution of sodium chloride to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

    • The final product can be further purified by distillation under reduced pressure.

Protocol 2: Synthesis of Functionalized Pyrroles via Knoevenagel Condensation [9][14]

This protocol uses This compound-2,5-dicarbaldehyde (B3351595) as a starting material to form carbon-carbon double bonds.

  • Reaction Setup: Dissolve this compound-2,5-dicarbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol (B145695) in a round-bottom flask.

  • Addition of Reagents: Add an active methylene (B1212753) compound, such as malononitrile (B47326) (2.2 equivalents), to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 5-10 mol%).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

    • If no precipitate forms, concentrate the solution under reduced pressure to induce precipitation.

    • The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Reaction Steps Start This compound- 2,5-dicarbaldehyde Mix 1. Dissolve reactants and catalyst in solvent Start->Mix Reagent Active Methylene Compound (e.g., Malononitrile) Reagent->Mix Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Mix React 2. Stir at RT or Reflux (Monitor by TLC) Mix->React Workup 3. Cool, filter precipitate, and wash React->Workup Purify 4. Purify by chromatography or recrystallization Workup->Purify Product Functionalized Pyrrole Derivative Purify->Product

Workflow for Knoevenagel condensation.[9][14]

5.2 Biological Assay Protocols

Protocol 3: MTT Assay for Cytotoxicity [8]

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549 or HT29) into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a standard drug (e.g., Etoposide) for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against compound concentration.

Conclusion

The this compound scaffold is a cornerstone in the field of medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents.[2][15] Its derivatives have demonstrated significant potential in treating a range of diseases, most notably cancer and neurodegenerative disorders.[3][11] The continued exploration and functionalization of this privileged structure, guided by structure-activity relationship studies, will undoubtedly lead to the development of new and more effective drug candidates in the future.[2][6]

References

Application Notes and Protocols: 1-Methylpyrrole Derivatives in Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins and their derivatives are a critical class of tetrapyrrolic macrocycles with widespread applications in medicine, materials science, and catalysis.[1] Their versatile properties are often tuned by modifying the peripheral substituents on the pyrrole (B145914) rings. The introduction of N-alkyl groups, such as a methyl group on the pyrrole nitrogen, can significantly alter the electronic and steric characteristics of the resulting porphyrin. However, the direct synthesis of porphyrins from 1-methylpyrrole derivatives presents considerable challenges due to steric hindrance, which can impede the crucial cyclization step.

These application notes provide an overview of the synthetic strategies for porphyrins, with a special focus on the implications of using this compound derivatives. While direct, high-yield syntheses from this compound are not well-established, this document outlines the standard protocols for porphyrin formation and discusses the synthetic hurdles and potential strategies for incorporating N-methylated pyrrole units.

Challenges in a Nutshell: Steric Hindrance

The primary obstacle in utilizing this compound derivatives in traditional acid-catalyzed condensation reactions for porphyrin synthesis is steric hindrance. The methyl group on the nitrogen atom interferes with the planar arrangement required for the formation of the porphyrinogen (B1241876) intermediate, the precursor to the final porphyrin macrocycle. This steric clash can lead to low yields or complete failure of the reaction.

Standard Porphyrin Synthesis Methods

The two most common methods for synthesizing meso-substituted porphyrins are the Adler-Longo and Lindsey methods. Both rely on the acid-catalyzed condensation of a pyrrole with an aldehyde.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of pyrrole to produce the this compound precursor.

Materials:

Procedure:

  • In a round-bottom flask, dissolve pyrrole (10 mmol) in 20 mL of dimethyl sulfoxide.

  • Add sodium hydroxide (11 mmol) to the solution and stir.

  • Slowly add methyl iodide (11 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain this compound.[2]

Protocol 2: Lindsey Porphyrin Synthesis (for unsubstituted pyrrole)

This method is a two-step, one-flask synthesis performed at room temperature.

Materials:

Procedure:

  • In a round-bottom flask, dissolve pyrrole (10 mmol) and benzaldehyde (B42025) (10 mmol) in a large volume of dry dichloromethane to maintain high dilution.

  • Add a catalytic amount of trifluoroacetic acid or boron trifluoride etherate to the solution.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the porphyrinogen intermediate.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize the porphyrinogen to the corresponding porphyrin.

  • Purify the resulting porphyrin by column chromatography.[3]

Protocol 3: Adler-Longo Porphyrin Synthesis (for unsubstituted pyrrole)

This is a one-pot synthesis that is typically carried out at higher temperatures.

Materials:

  • Pyrrole

  • Aldehyde (e.g., benzaldehyde)

  • Propionic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add propionic acid.

  • Heat the propionic acid to reflux.

  • Add a mixture of pyrrole and the desired aldehyde to the refluxing propionic acid.

  • Continue to reflux for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature. The porphyrin product will often crystallize out of the solution.

  • Collect the crystals by filtration and wash with a suitable solvent like methanol. Further purification can be achieved by recrystallization or column chromatography.[4]

Quantitative Data

The following table summarizes typical yields for the synthesis of meso-tetraphenylporphyrin (TPP) from unsubstituted pyrrole and benzaldehyde using the Lindsey and Adler-Longo methods. The yields for reactions using this compound are expected to be significantly lower or negligible due to steric hindrance.

MethodPyrrole DerivativeAldehydeCatalystTypical YieldReference
LindseyPyrroleBenzaldehydeTFA or BF₃·OEt₂35-40%[3]
Adler-LongoPyrroleBenzaldehydePropionic Acid10-30%[4]
Lindsey (Expected)This compoundBenzaldehydeTFA or BF₃·OEt₂Very low to noneN/A
Adler-Longo (Expected)This compoundBenzaldehydePropionic AcidVery low to noneN/A

Diagrams

Logical Relationship: The Challenge of Steric Hindrance

StericHindrance cluster_reactants Reactants cluster_synthesis Porphyrin Synthesis cluster_intermediates Intermediates cluster_products Products Pyrrole Pyrrole Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Methylpyrrole This compound Methylpyrrole->Condensation Aldehyde Aldehyde Aldehyde->Condensation Porphyrinogen Porphyrinogen (Planar transition state favored) Condensation->Porphyrinogen Favorable HinderedIntermediate Sterically Hindered Intermediate Condensation->HinderedIntermediate Unfavorable due to N-methyl group Porphyrin Porphyrin Porphyrinogen->Porphyrin Oxidation LowYield Low Yield / No Reaction HinderedIntermediate->LowYield

Caption: Steric hindrance from the N-methyl group disfavors the formation of the planar porphyrinogen intermediate.

Experimental Workflow: Lindsey Porphyrin Synthesis

LindseyWorkflow A 1. Dissolve Pyrrole and Aldehyde in Dichloromethane B 2. Add Acid Catalyst (TFA or BF3·OEt2) A->B C 3. Stir at Room Temperature (Porphyrinogen Formation) B->C D 4. Add Oxidizing Agent (DDQ) C->D E 5. Porphyrin Formation D->E F 6. Purification (Column Chromatography) E->F G Final Product: Meso-substituted Porphyrin F->G

Caption: A step-by-step workflow for the Lindsey synthesis of meso-substituted porphyrins.

Potential Strategies for Synthesizing N-Methylated Porphyrins

Given the challenges of direct condensation, alternative strategies may be required to synthesize N-methylated porphyrins:

  • Post-Synthetic N-Methylation: A pre-formed porphyrin can be N-methylated in a subsequent step. This approach avoids the steric hindrance during the macrocycle formation. However, controlling the degree and position of methylation can be challenging.

  • Use of Specialized Precursors: The synthesis of dodecasubstituted porphyrins, which are also highly sterically hindered, often involves the use of pre-formed dipyrromethanes or other linear tetrapyrrole precursors.[3][5] A similar strategy could potentially be adapted for N-methylated analogues, where the N-methylated pyrrole is incorporated into a less sterically demanding intermediate before the final cyclization.

  • Modified Reaction Conditions: Exploring alternative catalysts, solvents, and reaction temperatures may help to overcome the activation barrier imposed by steric hindrance. However, harsh conditions can lead to decomposition and the formation of side products.

Conclusion

The synthesis of porphyrins from this compound derivatives is a non-trivial challenge due to significant steric hindrance. While standard methods like the Lindsey and Adler-Longo syntheses are highly effective for unsubstituted pyrroles, their application to N-methylated precursors is generally unsuccessful. Researchers aiming to produce N-methylated porphyrins should consider post-synthetic modification or the development of novel synthetic routes using specialized precursors. Further investigation into overcoming the steric barriers in porphyrin synthesis will be crucial for accessing this unique class of porphyrin derivatives and unlocking their potential in various scientific and therapeutic fields.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and other advanced materials.[1][2] For heterocyclic compounds such as 1-methylpyrrole, an electron-rich aromatic system, this reaction provides a direct route to acylated pyrroles. These products are key structural motifs in numerous biologically active molecules. The regioselectivity of the acylation on the pyrrole (B145914) ring is a critical aspect, with substitution generally favored at the C2 position unless steric hindrance or specific directing groups favor C3 substitution.[3]

This document provides detailed protocols for the Friedel-Crafts acylation of this compound, summarizing key quantitative data and outlining the experimental workflow.

Data Presentation

Table 1: Summary of Reaction Conditions for the Acylation of this compound

EntryAcylating AgentCatalyst/PromoterSolventProduct Ratio (C2:C3)Yield (%)Reference
1Benzoyl chlorideResorcinarene (B1253557) capsule C (26 mol %)H₂O-saturated CHCl₃40:6099[4][5]
2p-CF₃-benzoyl chlorideResorcinarene capsule C (26 mol %)H₂O-saturated CHCl₃50:5099[4]
3Benzoyl ChlorideDBN (catalyst)Toluene>99:195[6]

Experimental Protocols

Protocol 1: General Friedel-Crafts Acylation of this compound with an Acyl Chloride (e.g., Acetyl Chloride) using a Lewis Acid Catalyst

This protocol describes a general procedure for the C2-acylation of this compound using a Lewis acid catalyst like aluminum chloride.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 100-mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane.[7]

  • Cooling: Cool the flask to 0 °C using an ice/water bath.[7]

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the stirred suspension of aluminum chloride over 10 minutes.[7]

  • Addition of this compound: After the addition of acetyl chloride is complete, dissolve this compound (1.0 equivalent) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and introduce it dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, while stirring.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.[7]

  • Washing: Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine.[7]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate.[7] Remove the drying agent by gravity filtration.

  • Solvent Removal: Remove the dichloromethane by rotary evaporation to obtain the crude product.[7]

  • Purification: The crude 2-acetyl-1-methylpyrrole (B1200348) can be purified by distillation or column chromatography.

Protocol 2: Organocatalyzed Benzoylation of this compound

This protocol outlines a metal-free approach to the benzoylation of this compound using a resorcinarene capsule as an organocatalyst.[4][5]

Materials:

  • This compound

  • Benzoyl chloride

  • Resorcinarene capsule C

  • Water-saturated chloroform (B151607) (CHCl₃)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (84.9 µmol, 1 equivalent), benzoyl chloride (339.8 µmol, 4.0 equivalents), and the resorcinarene capsule C (26 mol %).[4][5]

  • Solvent Addition: Add 0.55 mL of water-saturated chloroform to the reaction mixture.[4][5]

  • Reaction Conditions: Stir the reaction mixture at 30 °C for 20 hours.[4][5]

  • Work-up and Purification: Upon completion, the reaction mixture is typically purified directly by column chromatography to isolate the acylated products.

Mandatory Visualizations

Experimental Workflow

Friedel_Crafts_Acylation_Workflow A Reaction Setup: - this compound - Acylating Agent - Catalyst - Solvent B Reaction Progression: - Controlled Temperature - Stirring A->B 1. Reaction C Quenching: - Ice/Water or Saturated Bicarbonate B->C 2. Completion D Work-up: - Extraction - Washing C->D 3. Neutralization E Purification: - Solvent Removal - Chromatography or Distillation D->E 4. Isolation F Product: Acyl-1-methylpyrrole E->F 5. Final Product

Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.

Signaling Pathway (Reaction Mechanism)

Friedel_Crafts_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AcylChloride R-CO-Cl (Acyl Chloride) AcyliumIon [R-C=O]⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon Methylpyrrole This compound SigmaComplex Sigma Complex Methylpyrrole->SigmaComplex AcyliumIon->SigmaComplex + this compound Product Acyl-1-methylpyrrole SigmaComplex->Product - H⁺, - AlCl₃

Caption: Generalized mechanism of the Friedel-Crafts acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Bioactive Alkaloids Using 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive alkaloids utilizing 1-methylpyrrole and its derivatives as key building blocks. The focus is on the lamellarin class of marine alkaloids, which exhibit significant cytotoxic and enzyme-inhibitory activities.

Introduction to this compound in Alkaloid Synthesis

This compound is a versatile heterocyclic scaffold for the construction of complex bioactive natural products. Its electron-rich nature facilitates a variety of chemical transformations, making it an ideal starting material or intermediate in the synthesis of alkaloids. Key reactions involving pyrrole (B145914) derivatives in the synthesis of bioactive compounds include the Paal-Knorr synthesis, Barton-Zard reaction, Suzuki-Miyaura cross-coupling, and intramolecular Heck reactions. These methodologies allow for the construction of the core pyrrolo[2,1-a]isoquinoline (B1256269) and other related heterocyclic systems found in many biologically active marine alkaloids.[1][2]

Bioactive Alkaloids Derived from Pyrrole Scaffolds

The lamellarin family of alkaloids, isolated from marine invertebrates, are prominent examples of bioactive compounds synthesized using pyrrole precursors.[3] These alkaloids are characterized by a central pyrrole ring fused into a polycyclic aromatic system.[3] They exhibit a broad range of biological activities, including potent cytotoxicity against various cancer cell lines, inhibition of topoisomerase I, and modulation of protein kinases.[1][4]

Signaling Pathways and Biological Activity

Many lamellarin alkaloids exert their cytotoxic effects by inhibiting key cellular enzymes. For instance, Lamellarin D is a well-known inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[4] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells. Furthermore, several lamellarins have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5] The ability of these compounds to target multiple signaling pathways contributes to their potent anticancer properties.

Lamellarin_Signaling_Pathway Lamellarin Lamellarin Alkaloids Topoisomerase_I Topoisomerase I Lamellarin->Topoisomerase_I inhibition Protein_Kinases Protein Kinases (e.g., CDK, GSK-3) Lamellarin->Protein_Kinases inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage prevents repair Cell_Cycle_Arrest Cell Cycle Arrest Protein_Kinases->Cell_Cycle_Arrest induces Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Lamellarin alkaloids.

Quantitative Data: Cytotoxicity of Lamellarin Alkaloids

The following table summarizes the cytotoxic activities (IC₅₀ values) of selected lamellarin alkaloids against various human cancer cell lines.

AlkaloidCell LineIC₅₀ (µM)Reference
Lamellarin DP388~0.0005[3]
Lamellarin DA549~0.0005[3]
Lamellarin HHeLa5.7[3]
Lamellarin IP388~0.0005[3]
Lamellarin KP388~0.0005[3]
Lamellarin LP388~0.0005[3]
Lamellarin NSH-SY5Y0.025[5]
Lamellarin OSW62020.0[6]
Lamellarin αHeLa5.1[3]
Lamellarin α 13,20-disulfateHeLa29[3]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations used in the synthesis of lamellarin alkaloids and their precursors.

General Synthetic Workflow

The synthesis of complex lamellarin-type alkaloids often involves a multi-step sequence. A common strategy begins with the construction of a substituted pyrrole core, followed by the sequential introduction of aryl groups and subsequent cyclization reactions to build the polycyclic system.

General_Synthetic_Workflow Start Simple Pyrrole (e.g., this compound derivative) Step1 Paal-Knorr or Barton-Zard Synthesis Start->Step1 Intermediate1 Substituted Pyrrole Core Step1->Intermediate1 Step2 Suzuki-Miyaura Cross-Coupling Intermediate1->Step2 Intermediate2 Diaryl-Pyrrole Intermediate Step2->Intermediate2 Step3 Intramolecular Heck Reaction Intermediate2->Step3 Intermediate3 Pentacyclic Precursor Step3->Intermediate3 Step4 Deprotection/ Final Modification Intermediate3->Step4 Final_Product Bioactive Alkaloid (e.g., Lamellarin) Step4->Final_Product

Caption: General synthetic workflow for lamellarin alkaloids.

Protocol 1: Paal-Knorr Synthesis of a 1-Methyl-2,5-diarylpyrrole

This protocol describes a general procedure for the synthesis of a substituted pyrrole via the Paal-Knorr condensation.[7][8]

Materials:

  • 1,4-Dicarbonyl compound (e.g., 1,4-diaryl-1,4-butanedione) (1.0 equiv)

  • Methylamine (B109427) solution (40% in water) (2.0 equiv)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equiv) in ethanol.

  • Add the methylamine solution (2.0 equiv) to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-methyl-2,5-diarylpyrrole.

Expected Yield: 70-90%

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Diaryl-Pyrroles

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated this compound derivative with an arylboronic acid.[9]

Materials:

  • Bromo-1-methylpyrrole derivative (e.g., methyl 4-bromo-1-methylpyrrole-2-carboxylate) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (2.0 equiv)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-1-methylpyrrole derivative (1.0 equiv), arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv) under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired diaryl-pyrrole product.

Expected Yield: 60-85%

Spectroscopic Data for a Representative Diaryl-Pyrrole (Methyl 1-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 7.15 (s, 1H, pyrrole-H), 3.80 (s, 3H, OCH₃), 3.65 (s, 3H, NCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 135.8, 134.5, 131.2, 129.8, 128.6, 128.4, 127.9, 127.5, 125.4, 118.9, 51.8, 36.4.

  • HRMS (ESI): Calculated for C₂₀H₁₉NO₂ [M+H]⁺, found [M+H]⁺.

Protocol 3: Intramolecular Heck Reaction for Pentacyclic Ring Formation

This protocol describes a general procedure for the intramolecular Heck reaction to construct the core pentacyclic structure of lamellarins.[9][10][11]

Materials:

Procedure:

  • In a flame-dried Schlenk tube, dissolve the aryl-pyrrole precursor (1.0 equiv) in anhydrous acetonitrile.

  • Add triethylamine (3.0 equiv), triphenylphosphine (0.2 equiv), and palladium(II) acetate (0.1 equiv).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclized pentacyclic product.

Expected Yield: 40-60%

Protocol 4: Barton-Zard Synthesis of a Pyrrole-2-carboxylate

This protocol provides a general method for the synthesis of a pyrrole-2-carboxylate from a nitroalkene and an isocyanoacetate.[12]

Materials:

  • Nitroalkene (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the nitroalkene (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add ethyl isocyanoacetate (1.1 equiv).

  • Slowly add DBU (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pyrrole-2-carboxylate.

Expected Yield: 50-75%

Conclusion

The synthetic strategies outlined in these application notes provide a robust framework for the laboratory-scale synthesis of bioactive alkaloids based on the this compound scaffold. The detailed protocols for key reactions such as the Paal-Knorr synthesis, Suzuki-Miyaura cross-coupling, and intramolecular Heck reaction, coupled with the provided quantitative bioactivity data, offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. These methods pave the way for the synthesis of novel alkaloid analogs with potentially enhanced therapeutic properties.

References

Troubleshooting & Optimization

Technical Support Center: 1-Methylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of 1-Methylpyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are the Paal-Knorr synthesis and the direct methylation of pyrrole (B145914). The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with methylamine.[1][2] Direct methylation typically involves deprotonating pyrrole with a base followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663).[3] A variation of the Paal-Knorr method, the Clauson-Kaas reaction, uses 2,5-dimethoxytetrahydrofuran (B146720) as a precursor to the 1,4-dicarbonyl compound.[4][5]

Q2: What is a typical expected yield for this compound synthesis?

A2: Yields can vary significantly based on the chosen method and reaction conditions. Direct methylation of pyrrole can achieve high yields, with some protocols reporting up to 93%.[6] The Paal-Knorr synthesis and its variations also generally provide good yields, often exceeding 60%.[2] However, without careful optimization, yields can be considerably lower.

Q3: How can I minimize the formation of impurities?

A3: Common impurities include unreacted starting materials, polymeric materials, and side-products from reactions at the carbon atoms of the pyrrole ring. To minimize these, ensure all glassware is dry and the reaction is conducted under an inert atmosphere, as many reagents are moisture-sensitive.[7] Use high-purity, freshly distilled reagents. Precise temperature control and optimized stoichiometry of reagents are crucial to prevent side reactions.[8] Post-synthesis, purification via distillation from a drying agent like KOH or CaSO4 is often recommended.[9]

Q4: Which methylating agent is best for the N-methylation of pyrrole?

A4: Common methylating agents include methyl iodide and dimethyl sulfate. Both are effective, but the choice often depends on safety considerations, cost, and the specific base and solvent system used. Phase-transfer catalysis conditions can also be employed for efficient methylation.[10] Note that dimethyl sulfate is highly toxic and should be handled with extreme caution.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Potential Cause Recommended Solution
Ineffective Deprotonation (Methylation Method) The N-H proton of pyrrole has a pKa of ~17.5 and requires a sufficiently strong base for complete deprotonation.[11] If using weaker bases (e.g., K2CO3), consider switching to a stronger base like sodium hydride (NaH), potassium hydroxide (B78521) (KOH) in DMSO, or sodium hydroxide in DMF.[3]
Incomplete Reaction The reaction may require more time or higher temperatures to go to completion. Monitor the reaction progress using TLC or GC. Consider extending the reaction time or gradually increasing the temperature.[7] For Paal-Knorr synthesis, the addition of a weak acid like acetic acid can accelerate the reaction.[12]
Moisture Contamination Reagents like strong bases (e.g., NaH) and intermediates in the Paal-Knorr synthesis are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Poor Quality Reagents Pyrrole is prone to darkening and polymerization upon exposure to air and light.[11] Use freshly distilled pyrrole for best results. Ensure other reagents are of high purity.
Issue 2: Presence of Unreacted Pyrrole
Potential Cause Recommended Solution
Insufficient Methylating Agent The stoichiometry is critical. Ensure at least a 1:1 molar ratio of the methylating agent to pyrrole. A slight excess (e.g., 1.1 equivalents) of the methylating agent can help drive the reaction to completion.[6]
Insufficient Base A stoichiometric amount of base is required to deprotonate the pyrrole. Ensure you are using at least one equivalent of base relative to the pyrrole.[3]
Suboptimal Reaction Conditions The combination of base and solvent may not be optimal. For example, KOH is more effective in a polar aprotic solvent like DMSO.[3] Phase-transfer catalysts can be effective in two-phase systems (e.g., toluene/water).[13]
Issue 3: Formation of Byproducts and Impurities
Potential Cause Recommended Solution
Polymerization Pyrrole can polymerize under strongly acidic or high-temperature conditions.[2] Avoid harsh acids and excessive heat. During workup, neutralize the reaction mixture carefully.[7]
C-Alkylation instead of N-Alkylation While N-alkylation is generally favored, some C-alkylation can occur. The choice of the counter-ion and solvent can influence regioselectivity. More ionic nitrogen-metal bonds (e.g., with Na+ or K+) in solvating solvents tend to favor N-alkylation.[11]
Furan (B31954) Formation (Paal-Knorr) In the Paal-Knorr synthesis, using strong acids (pH < 3) can favor the formation of furan byproducts over pyrroles.[12] Use neutral or weakly acidic conditions (e.g., acetic acid) to promote pyrrole formation.[2]

Experimental Protocols & Data

Method 1: N-Methylation of Pyrrole using Methyl Iodide

This protocol is based on a high-yield synthesis using a strong base in a polar aprotic solvent.

Protocol:

  • To a round-bottom flask under a nitrogen atmosphere, add pyrrole (10 mmol) and dimethyl sulfoxide (B87167) (DMSO, 20 mL).

  • Add sodium hydroxide (11 mmol) to the solution.

  • Add methyl iodide (11 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature (~20°C) for 5 hours.[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over a suitable drying agent (e.g., MgSO4), and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or fractional distillation to yield pure this compound.[6]

Method 2: Paal-Knorr Synthesis from 2,5-Dimethoxytetrahydrofuran

This method utilizes a common precursor and can be performed under mild, solvent-free, microwave-assisted conditions.

Protocol:

  • In a microwave-safe vessel, mix 2,5-dimethoxytetrahydrofuran (1 mmol) with an amine (e.g., methylamine, 1 mmol).

  • Add a catalytic amount (~5 mol%) of a mild Lewis acid, such as molecular iodine.[14]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-160°C) for a short duration (e.g., 2-10 minutes).[14]

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • Wash with water, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Comparative Data on Synthesis Conditions
MethodReagentsBase/CatalystSolventConditionsYield (%)Reference
N-MethylationPyrrole, Methyl IodideNaOHDMSO20°C, 5h93%[6]
N-MethylationPyrrole, Methyl IodideK2CO3AcetoneReflux, 10hModerate[3]
Paal-Knorr2,5-Dimethoxytetrahydrofuran, AnilineI2 (5 mol%)None (Solvent-free)Microwave, 120°C, 2 min98%[14]
Paal-Knorr2,5-Dimethoxytetrahydrofuran, AnilineAcetic AcidAcetic AcidReflux59-95%[5]
Paal-KnorrSuccinaldehyde, MethylamineNaOHOrganic Solvent30-60°C, 10-18hHigh[15]

Visual Guides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Pyrrole Pyrrole Mix Combine Reagents under Inert Atmosphere Pyrrole->Mix MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->Mix Base Strong Base (e.g., NaOH, NaH) Base->Mix Solvent Anhydrous Solvent (e.g., DMSO, THF) Solvent->Mix React Stir at Controlled Temperature Mix->React e.g., 5h @ RT Quench Quench Reaction React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Distillation or Chromatography Dry->Purify Product Pure this compound Purify->Product Analysis Characterization (NMR, GC-MS) Product->Analysis

G Start Low Yield or Incomplete Reaction Cause1 Ineffective Deprotonation? Start->Cause1 Cause2 Moisture Contamination? Start->Cause2 Cause3 Suboptimal Stoichiometry? Start->Cause3 Cause4 Incorrect Temperature/Time? Start->Cause4 Sol1 Use Stronger Base (e.g., NaH, KOH/DMSO) Cause1->Sol1 Solution Sol2 Use Anhydrous Solvents & Inert Atmosphere Cause2->Sol2 Solution Sol3 Verify Molar Ratios (Use slight excess of methylating agent) Cause3->Sol3 Solution Sol4 Increase Reaction Time or Temperature; Monitor via TLC/GC Cause4->Sol4 Solution

References

Technical Support Center: Vilsmeier-Haack Reaction of 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the Vilsmeier-Haack reaction of 1-methylpyrrole.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of this compound in a question-and-answer format.

Question: My reaction yield is consistently low or I'm getting no product at all. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[1][2] Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and of high purity. It is best to prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) and use it immediately.[2]

  • Presence of Moisture: All glassware must be thoroughly oven-dried, and anhydrous solvents should be used. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from quenching the highly reactive Vilsmeier reagent.[1][2][3]

  • Incorrect Stoichiometry: The ratio of the Vilsmeier reagent to this compound is critical.[2] An insufficient amount of the reagent will lead to incomplete conversion. Carefully measure all reagents to ensure the correct molar ratios.

  • Suboptimal Reaction Temperature or Time: The formylation of this compound may require specific temperature conditions to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.[2][3]

Question: I am observing a significant amount of the mono-formylated byproduct (this compound-2-carbaldehyde) when I am trying to synthesize the 2,5-dicarbaldehyde. How can I favor diformylation?

Answer: The formation of the mono-formylated product is a common challenge when targeting diformylation.[1][2] To promote the formation of this compound-2,5-dicarbaldehyde, consider the following adjustments:

  • Increase Equivalents of Vilsmeier Reagent: A higher molar ratio of the Vilsmeier reagent to this compound will drive the reaction towards diformylation.[1][3] A molar ratio of at least 2.5 to 3 equivalents of the Vilsmeier reagent per equivalent of the pyrrole (B145914) is recommended for diformylation.[3]

  • Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second formylation step. However, increase the temperature cautiously as excessive heat can lead to polymerization.[1][3]

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the completion of the second formylation step.[1][3]

Question: My reaction mixture has turned into a dark, tarry substance. What causes this and how can I prevent it?

Answer: The formation of a dark, tarry mixture is often due to the polymerization of the pyrrole ring under the acidic conditions of the Vilsmeier-Haack reaction.[2][3]

  • High Reaction Temperature: This is a common cause of polymerization. Maintain a low temperature (0-5 °C) during the initial preparation of the Vilsmeier reagent and its addition to the this compound.[3] If heating is necessary for diformylation, increase the temperature gradually and monitor the reaction closely.

  • Highly Concentrated Reaction Mixture: Use a sufficient amount of an appropriate inert solvent, such as 1,2-dichloroethane (B1671644) or dichloromethane, to keep the reactants and intermediates solvated, which can help prevent polymerization.[3]

  • Slow Addition: Add the this compound to the Vilsmeier reagent slowly and with efficient stirring to avoid localized high concentrations of the acidic reagent.[2]

Question: I am observing the formation of isomeric products. How can I improve the regioselectivity?

Answer: While formylation of this compound predominantly occurs at the C2 position due to electronic effects[4][5], the formation of the C3-formylated isomer can occur, influenced by steric factors.[6][7]

  • Sterically Hindered Reagents: Using sterically crowded formamides to generate the Vilsmeier reagent can favor the formation of the 3-formylpyrrole isomer.[6] For preferential formation of the 2-carbaldehyde, standard DMF is appropriate.

  • Reaction Conditions: The ratio of α- to β-formylated products can be influenced by steric and electronic factors of the 1-substituent on the pyrrole ring.[8] For this compound, the electronic directing effect to the C2 position is strong.

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Purification can be challenging due to the presence of side products and residual reagents.

  • Careful Workup: After the reaction is complete, the mixture is typically quenched by pouring it into ice water and then neutralized. Careful pH control during neutralization is important to avoid degradation of the product.[1]

  • Extraction: The product is then extracted into an organic solvent.

  • Chromatography: Column chromatography on silica (B1680970) gel is a common and effective method for separating the desired aldehyde from side products and unreacted starting material.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used for further purification.[2]

Frequently Asked Questions (FAQs)

What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[10][11] It utilizes a "Vilsmeier reagent," which is a substituted chloroiminium ion, to act as the electrophile.[5][11]

How is the Vilsmeier reagent prepared?

The Vilsmeier reagent is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[12][13] The reaction is usually performed at low temperatures (0-5 °C).[2]

What is the expected regioselectivity for the Vilsmeier-Haack reaction of this compound?

For mono-formylation, the reaction is highly regioselective, with the formyl group predominantly adding to the C2 position of the this compound ring.[4][5] This is because the nitrogen atom in the pyrrole ring is electron-donating, making the C2 and C5 positions the most electron-rich.[5] For diformylation, the product is typically this compound-2,5-dicarbaldehyde.

What are the common side products in this reaction?

Common side products include:

  • Mono-formylated product (this compound-2-carbaldehyde): This is a common impurity if the reaction conditions are not optimized for diformylation.[2][3]

  • Isomeric products: Small amounts of this compound-3-carbaldehyde or this compound-2,4-dicarbaldehyde may be formed.[3]

  • Polymeric materials: These are dark, insoluble tars that can form under strongly acidic conditions or at high temperatures.[2][3]

What is the role of temperature in controlling the reaction?

Temperature control is critical.[2] The initial formation of the Vilsmeier reagent and its reaction with this compound should be carried out at low temperatures (0-5 °C) to manage the exothermic nature of the reaction and prevent polymerization.[3] For diformylation, a subsequent increase in temperature may be necessary to drive the reaction to completion.[1][3]

Data Presentation

Table 1: Influence of Reagent Stoichiometry on Product Distribution

Molar Ratio (Vilsmeier Reagent : this compound)Predominant Product
1 : 1This compound-2-carbaldehyde
> 2.5 : 1This compound-2,5-dicarbaldehyde

Table 2: General Effect of Reaction Parameters on Yield

ParameterConditionExpected Outcome
Temperature Too lowIncomplete reaction, low yield
Too highPolymerization, formation of tars, low yield
Reaction Time Too shortIncomplete reaction, presence of starting material
Too longPotential for side reactions and degradation
Moisture PresentDeactivation of Vilsmeier reagent, no product
Absent (Anhydrous)Optimal conditions for reaction to proceed

Experimental Protocols

Protocol 1: Synthesis of this compound-2-carbaldehyde

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.1 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction with this compound: After the addition of POCl₃ is complete, stir the mixture at 0 °C for 30 minutes. Then, add a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound-2,5-dicarbaldehyde

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous 1,2-dichloroethane.[1] Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.2 eq) dropwise, ensuring the temperature remains below 10 °C.[1]

  • Reaction with this compound: After the addition of POCl₃ is complete, stir the mixture at 0 °C for 30 minutes. Then, add a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane dropwise, maintaining the temperature below 10 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Then, cautiously raise the temperature to 40-50 °C and continue stirring for several hours, monitoring the reaction by TLC until completion.[3]

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Intermediate One_Methylpyrrole This compound One_Methylpyrrole->Iminium_Intermediate + Vilsmeier Reagent Product This compound-2-carbaldehyde Iminium_Intermediate->Product + H2O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack reaction on this compound.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5°C) start->reagent_prep substrate_add Add this compound (dropwise at <10°C) reagent_prep->substrate_add reaction Stir at RT / Heat (Monitor by TLC) substrate_add->reaction workup Quench with Ice Water & Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify (Column Chromatography) extraction->purification end Final Product purification->end

Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.

Troubleshooting_Low_Yield problem Low or No Product Yield? check_reagents Are reagents fresh and anhydrous? problem->check_reagents Start Here check_conditions Was the reaction run under inert atmosphere? check_reagents->check_conditions Yes solution1 Use fresh, high-purity reagents. check_reagents->solution1 No check_temp Was temperature controlled? check_conditions->check_temp Yes solution2 Use oven-dried glassware and inert atmosphere. check_conditions->solution2 No check_time Was reaction time sufficient? check_temp->check_time Yes solution3 Maintain low temp initially, heat cautiously if needed. check_temp->solution3 No solution4 Increase reaction time and monitor by TLC. check_time->solution4 No

Caption: A decision tree for troubleshooting low yield in the synthesis.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Optimal range Purity Purity (vs. Polymerization) Temp->Purity High temp decreases Equivalents Reagent Equivalents Equivalents->Yield Higher increases (to a point) Selectivity Selectivity (Mono- vs. Di-formylation) Equivalents->Selectivity High equivalents favor diformylation Time Reaction Time Time->Yield Longer increases (to a point) Time->Selectivity Longer time favors diformylation

Caption: Relationship between key reaction parameters and outcomes.

References

Technical Support Center: Preventing Polymerization of 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of 1-methylpyrrole during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: The pyrrole (B145914) ring in this compound is electron-rich, making it susceptible to electrophilic attack. This reactivity can lead to polymerization, especially under acidic conditions or in the presence of oxidizing agents. The formation of dark, insoluble materials or tarry byproducts during a reaction is a common indicator of polymerization.[1][2]

Q2: What are the primary factors that induce polymerization of this compound?

A2: The main factors that can induce the polymerization of this compound are:

  • Acidic Conditions: Strong acids can catalyze the polymerization of the pyrrole ring. Even weak acids, if used in excess or at elevated temperatures, can promote this side reaction.[1][2]

  • Oxidizing Agents: Oxidants can initiate the polymerization of pyrrole monomers.

  • High Temperatures: Elevated temperatures can provide the activation energy needed for polymerization to occur, especially in the presence of other contributing factors like acid.[2]

  • High Concentrations: Localized high concentrations of reagents can sometimes lead to unwanted side reactions, including polymerization.

Q3: What are common signs of this compound polymerization in my reaction?

A3: Signs of polymerization include the formation of dark-colored, insoluble tars or solids, a significant decrease in the yield of the desired product, and difficulty in purifying the crude product.[2]

Troubleshooting Guides

Issue 1: Formation of a Dark, Tarry Substance During the Reaction
  • Potential Cause: Polymerization of the this compound ring due to acidic conditions.

  • Recommended Solutions:

    • pH Control: Maintain a neutral or slightly acidic pH throughout the reaction. If an acid catalyst is necessary, a weak acid is preferable.[1]

    • Temperature Management: Keep the reaction temperature as low as feasible. For exothermic reactions, ensure efficient cooling and slow, dropwise addition of reagents to prevent temperature spikes.[2]

    • Careful Workup: Quench the reaction by pouring the mixture into a well-stirred solution of ice and water or a mild base to rapidly neutralize any acid and precipitate the product, which can minimize further side reactions.[2]

Issue 2: Low Yield of the Desired Product and a Complex Mixture of Byproducts
  • Potential Cause: Partial polymerization of this compound or degradation of the product under the reaction conditions.

  • Recommended Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced polymerization.

    • Reagent Purity: Ensure that the this compound and all other reagents are pure and free from acidic or oxidizing impurities.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

Experimental Protocols to Minimize Polymerization

Vilsmeier-Haack Reaction with this compound

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like this compound. However, the acidic nature of the Vilsmeier reagent can induce polymerization.

Optimized Protocol:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, ensuring the temperature is maintained below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[1]

  • Formylation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or dichloromethane.

    • Add the this compound solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. The slow addition helps to control the exotherm and minimize localized heating.[1]

  • Reaction and Workup:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required for the specific transformation, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench the reaction.[2]

    • Extract the product with a suitable organic solvent.

ParameterRecommendationRationale
Temperature 0 °C for reagent additionMinimizes exothermic reactions and reduces the rate of polymerization.[1]
Reagent Addition Dropwise addition of this compoundPrevents localized high concentrations and overheating.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Workup Quench with ice/bicarbonate solutionRapidly neutralizes acid to prevent product degradation and further polymerization.[2]

Visualization of Key Processes

Below are diagrams illustrating the polymerization pathway and a recommended experimental workflow to mitigate this issue.

This compound This compound Protonated_Pyrrole Protonated This compound This compound->Protonated_Pyrrole Protonation Acid_Catalyst H+ Acid_Catalyst->Protonated_Pyrrole Dimerization Dimerization & Further Propagation Protonated_Pyrrole->Dimerization Electrophilic Attack Polymer Poly(this compound) (Insoluble Tar) Dimerization->Polymer

Caption: Acid-catalyzed polymerization of this compound.

cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation Dry_Glassware Use Flame-Dried Glassware Inert_Atmosphere Maintain Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Inert_Atmosphere Low_Temp Cool to 0 °C Inert_Atmosphere->Low_Temp Slow_Addition Slow, Dropwise Addition of This compound Low_Temp->Slow_Addition Temp_Monitoring Monitor Internal Temperature Slow_Addition->Temp_Monitoring Quench Quench in Ice/ NaHCO3 Solution Temp_Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify Product Extraction->Purification

Caption: Recommended workflow to prevent polymerization.

General Recommendations for Storage and Handling

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight, heat, sparks, and open flames. Keep the container tightly sealed to prevent exposure to air and moisture.[3]

  • Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[4]

  • Handling: When transferring this compound, use spark-proof tools and ensure equipment is properly grounded to avoid static discharge. Handle under an inert atmosphere whenever possible.

References

Technical Support Center: Purification of Crude 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-methylpyrrole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of crude this compound, offering potential causes and solutions.

Q1: My crude this compound is dark brown or black. What causes this discoloration and how can I remove it?

A1: Dark coloration in crude this compound is typically due to the presence of polymeric byproducts and oxidation products. Pyrroles, in general, are susceptible to polymerization under acidic conditions and oxidation when exposed to air and light.[1][2]

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[2][3] Protect the compound from light by using amber glass containers or wrapping containers in aluminum foil.[3]

  • Purification Method: Fractional distillation is the most effective method to separate the volatile this compound from non-volatile polymeric impurities.[4][5] It is recommended to perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[6]

Q2: After distillation, my this compound is still impure. What are the likely contaminants and how can I improve the purity?

A2: Residual impurities after a single distillation can include unreacted starting materials from the synthesis (e.g., pyrrole (B145914), methyl iodide, solvents like DMSO), or byproducts with boiling points close to that of this compound.[7]

Troubleshooting Steps:

  • Pre-distillation Treatment:

    • Drying: Dry the crude this compound with a suitable drying agent like anhydrous calcium sulfate (B86663) (CaSO4) before distillation to remove water.[4][5]

    • Base Treatment: Distilling from potassium hydroxide (B78521) (KOH) can help to remove acidic impurities and some polymeric materials.[4][5]

  • Fractional Distillation: Use a fractional distillation setup with a fractionating column (e.g., Vigreux or packed column) to achieve a better separation of components with close boiling points. Collect narrow boiling point fractions and analyze their purity (e.g., by GC or NMR).

  • Aqueous Wash: If the crude product is from a reaction mixture containing water-soluble impurities like DMF or salts, an initial aqueous wash of the organic extract can be beneficial before drying and distillation.[8]

Q3: My purified this compound darkens over time during storage. How can I prevent this?

A3: The darkening of purified this compound upon storage is due to slow oxidation and polymerization upon exposure to air and light.[2][3]

Troubleshooting Steps:

  • Inert Atmosphere: Store the purified liquid under an inert atmosphere (nitrogen or argon).[3]

  • Refrigeration: Store the container in a cool, dark place, such as a refrigerator.[4][5]

  • Stabilizers: For long-term storage, the addition of a small amount of a stabilizer, such as hydroquinone, can be considered, although its compatibility and potential interference with downstream applications should be evaluated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is fractional distillation.[4][5] It is often recommended to dry the crude product with CaSO4 and then distill it from potassium hydroxide (KOH).[4][5]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties are summarized in the table below. The boiling point is particularly important for distillation.

Q3: Can I use column chromatography to purify this compound?

A3: While column chromatography is a powerful purification technique for many organic compounds, distillation is generally preferred for this compound, especially for removing polymeric and non-volatile impurities.[8] If chromatography is necessary, a non-polar stationary phase like silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate) could be explored, but care must be taken as some pyrroles can be sensitive to acidic silica gel.[8]

Q4: What are the common impurities in crude this compound?

A4: Common impurities can include:

  • Unreacted starting materials: Pyrrole, methylating agents (e.g., methyl iodide), and solvents (e.g., DMSO).[7]

  • Polymeric byproducts: Formed by the polymerization of pyrrole or this compound, especially in the presence of acid or light.[1]

  • Oxidation products: Formed upon exposure to air.[2]

  • Water: From the reaction workup.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C5H7N[5]
Molecular Weight 81.12 g/mol [5][9]
Appearance Colorless to pale yellow liquid[10][11]
Boiling Point 112-113 °C (at 760 mmHg)[4][5]
Melting Point -57 °C[4][12]
Density 0.914 g/mL at 25 °C[4][5]
Solubility Soluble in organic solvents like alcohol; insoluble in water.[4][5]
Refractive Index n20/D 1.489[5]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Distillation

Objective: To purify crude this compound by removing water, acidic impurities, and non-volatile polymeric byproducts.

Materials:

  • Crude this compound

  • Anhydrous calcium sulfate (CaSO4)

  • Potassium hydroxide (KOH) pellets

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Inert gas source (nitrogen or argon)

Procedure:

  • Drying:

    • Place the crude this compound in a round-bottom flask.

    • Add a small amount of anhydrous CaSO4 and swirl the flask. Allow it to stand for at least one hour to ensure all water is absorbed. The liquid should be clear, and the drying agent should not be clumped together.

  • Distillation Setup:

    • Decant the dried this compound into a clean, dry round-bottom flask containing a few pellets of KOH.

    • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

    • It is advisable to flush the apparatus with an inert gas like nitrogen before starting the distillation.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Slowly increase the temperature until the this compound begins to boil.

    • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (112-113 °C at atmospheric pressure).

    • Discard any initial lower-boiling fractions and leave the high-boiling residue (containing polymers and KOH) in the distillation flask.

  • Storage:

    • Store the purified, colorless this compound in a clean, dry, amber glass bottle under an inert atmosphere.[3]

    • For long-term storage, keep it in a refrigerator.[4][5]

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude this compound crude Crude this compound (Dark, contains impurities) drying Drying with Anhydrous CaSO4 crude->drying dried_product Dried Crude Product drying->dried_product distillation Fractional Distillation from KOH dried_product->distillation impurities Non-volatile Impurities (Polymers, salts) distillation->impurities pure_product Purified this compound (Colorless liquid) distillation->pure_product storage Store under Inert Atmosphere (Cool, dark place) pure_product->storage

Caption: General experimental workflow for the purification of crude this compound.

Troubleshooting_Guide Troubleshooting Logic for this compound Purification start Start: Crude this compound issue_color Issue: Dark Color? start->issue_color cause_polymer Cause: Polymerization/ Oxidation issue_color->cause_polymer Yes issue_purity Issue: Low Purity after Distillation? issue_color->issue_purity No solution_distill Solution: Fractional Distillation cause_polymer->solution_distill solution_distill->issue_purity cause_volatile Cause: Volatile Impurities/ Water issue_purity->cause_volatile Yes issue_storage Issue: Darkens on Storage? issue_purity->issue_storage No solution_pretreat Solution: Pre-treatment (Drying, Base Wash) cause_volatile->solution_pretreat solution_pretreat->solution_distill Then cause_air Cause: Air/Light Exposure issue_storage->cause_air Yes end Pure, Stable Product issue_storage->end No solution_inert Solution: Store under Inert Atmosphere, Refrigerate cause_air->solution_inert solution_inert->end

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Regioselectivity in 1-Methylpyrrole Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming regioselectivity issues in the electrophilic substitution of 1-methylpyrrole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on this compound preferentially occur at the C2 (alpha) position?

Electrophilic substitution on this compound predominantly yields the C2-substituted product due to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction. When the electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge. In contrast, attack at the C3 (beta) position results in an intermediate that is stabilized by only two resonance structures. The greater delocalization of the positive charge in the C2-attack intermediate lowers the activation energy for its formation, making it the kinetically favored pathway.

Q2: How can I achieve substitution at the C3 (beta) position of this compound?

Achieving C3 selectivity in the electrophilic substitution of this compound requires overcoming the inherent preference for C2 substitution. The most common and effective strategy is to use a sterically bulky protecting group on the pyrrole (B145914) nitrogen. This group physically hinders the approach of the electrophile to the C2 and C5 positions, thereby directing it to the less sterically hindered C3 and C4 positions.

Commonly used bulky protecting groups include:

  • Triisopropylsilyl (TIPS)

  • Trityl (triphenylmethyl)

After the desired C3 substitution is accomplished, the protecting group can be removed under specific conditions.

Q3: What are the most common electrophilic substitution reactions performed on this compound, and what are the typical regioselectivity outcomes?

The most frequently performed electrophilic substitution reactions on this compound are the Vilsmeier-Haack reaction, Friedel-Crafts acylation, and halogenation. Without any directing groups, these reactions strongly favor substitution at the C2 position.

ReactionReagentsMajor ProductMinor Product(s)Reference(s)
Vilsmeier-HaackPOCl₃, DMFThis compound-2-carbaldehydeThis compound-3-carbaldehyde (trace)
Friedel-Crafts AcylationAcyl halide, Lewis acid2-Acyl-1-methylpyrrole3-Acyl-1-methylpyrrole
BrominationNBS, THF2-Bromo-1-methylpyrrole3-Bromo-1-methylpyrrole

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: My Friedel-Crafts acylation of this compound is yielding a mixture of 2- and 3-acyl-1-methylpyrrole, with the 2-isomer being the major product. How can I improve the selectivity for the 3-isomer?

Solution:

To enhance the yield of the 3-acyl-1-methylpyrrole, the use of a sterically demanding N-protecting group is the most effective strategy. The triisopropylsilyl (TIPS) group is a common choice.

Workflow for C3-Selective Acylation:

cluster_protection Step 1: Protection cluster_acylation Step 2: C3-Acylation cluster_deprotection Step 3: Deprotection start This compound prot_reagents TIPSCl, Base (e.g., Imidazole) start->prot_reagents protected_pyrrole 1-(Triisopropylsilyl)pyrrole (B1197553) prot_reagents->protected_pyrrole acyl_reagents Acyl Halide, Lewis Acid protected_pyrrole->acyl_reagents c3_acylated 3-Acyl-1-(triisopropylsilyl)pyrrole acyl_reagents->c3_acylated deprot_reagents Fluoride (B91410) Source (e.g., TBAF) c3_acylated->deprot_reagents final_product 3-Acyl-1-methylpyrrole deprot_reagents->final_product

Caption: Workflow for C3-selective acylation of this compound.

Experimental Protocol: Synthesis of 3-Acetyl-1-methylpyrrole

  • Step 1: Synthesis of 1-(Triisopropylsilyl)pyrrole

    • To a solution of this compound (1.0 eq) in anhydrous THF, add imidazole (B134444) (2.5 eq).

    • Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 1-(triisopropylsilyl)pyrrole.

  • Step 2: Friedel-Crafts Acylation of 1-(Triisopropylsilyl)pyrrole

    • Dissolve 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to -78 °C.

    • Add a Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise.

    • Slowly add acetyl chloride (1.1 eq).

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction with ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product, 3-acetyl-1-(triisopropylsilyl)pyrrole, can be purified by column chromatography on silica (B1680970) gel.

  • Step 3: Deprotection of 3-Acetyl-1-(triisopropylsilyl)pyrrole

    • Dissolve the purified 3-acetyl-1-(triisopropylsilyl)pyrrole (1.0 eq) in THF.

    • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.1 eq, 1M in THF).

    • Stir the reaction at room temperature for 1 hour.

    • Quench with water and extract with ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 3-acetyl-1-methylpyrrole.

Issue 2: Low Yield in Vilsmeier-Haack Formylation

Problem: I am getting a low yield of this compound-2-carbaldehyde in my Vilsmeier-Haack reaction. What are the possible causes and how can I optimize the reaction?

Solution:

Low yields in the Vilsmeier-Haack reaction can be attributed to several factors, including incomplete reaction, suboptimal stoichiometry, moisture contamination, and product degradation.

Troubleshooting Tips:

Potential CauseRecommended Action
Incomplete Reaction The Vilsmeier reagent is a relatively weak electrophile. Consider increasing the reaction temperature or extending the reaction time. Heating is often necessary for the formylation of pyrroles.
Suboptimal Stoichiometry The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to this compound is critical. Ensure accurate measurements. An excess of the Vilsmeier reagent is typically required.
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Degradation The product can be sensitive to strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.

Optimized Protocol for Vilsmeier-Haack Formylation of this compound:

  • In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous 1,2-dichloroethane (B1671644).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition of POCl₃ is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane dropwise, maintaining the temperature below 10 °C.

  • After the addition of this compound, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Add a solution of sodium acetate to the aqueous mixture until the pH is neutral (pH ~7).

  • Stir for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound-2-carbaldehyde by vacuum distillation or column chromatography.

Issue 3: Achieving Selective C3-Halogenation

Problem: I need to synthesize 3-bromo-1-methylpyrrole, but direct bromination with NBS gives me the 2-bromo isomer as the major product. How can I selectively obtain the 3-bromo isomer?

Solution:

Similar to C3-acylation, C3-halogenation can be achieved by employing a bulky N-protecting group. However, for bromination, specific reaction conditions can also favor the formation of the thermodynamically more stable 3-bromo isomer.

Logical Relationship for Selective C3-Bromination:

cluster_conditions Reaction Conditions cluster_products Products kinetic_control Kinetic Control (-78 °C, short reaction time) c2_bromo 2-Bromo-1-methylpyrrole kinetic_control->c2_bromo Favored thermo_control Thermodynamic Control (presence of PBr₃, warming) c3_bromo 3-Bromo-1-methylpyrrole thermo_control->c3_bromo Favored c2_bromo->c3_bromo Isomerization

Caption: Kinetic vs. thermodynamic control in the bromination of this compound.

Experimental Protocol for the Synthesis of 3-Bromo-1-methylpyrrole:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a catalytic amount of PBr₃ (0.05 eq).

  • Add N-bromosuccinimide (NBS, 1.0 eq) portion-wise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours. The initially formed 2-bromo isomer will isomerize to the thermodynamically more stable 3-bromo isomer.

  • Quench the reaction with water and extract with hexane.

  • Wash the organic layer with saturated sodium thiosulfate (B1220275) solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to obtain 3-bromo-1-methylpyrrole.

Data on Regioselectivity

Table 1: Regioselectivity of the Vilsmeier-Haack Reaction on Pyrroles

SubstrateMajor ProductReference(s)
PyrrolePyrrole-2-carbaldehyde
This compoundThis compound-2-carbaldehyde
N-(2,6-dimethylphenyl)pyrroleN-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde

Table 2: Regioselectivity of Friedel-Crafts Benzoylation of this compound

Benzoyl Chloride Substituentβ/α RatioYield (%)Reference(s)
p-Br40/60-
p-tBu40/60-
p-MeO30/70-
p-NO₂0/10099

Table 3: Regioselectivity of Bromination of this compound

Conditions2-Bromo Isomer (%)3-Bromo Isomer (%)Reference(s)
NBS, THF, -78 °CMajorMinor
NBS, PBr₃ (cat.), THF, -78 °C to rtMinorMajor

Technical Support Center: Managing Moisture Sensitivity in 1-Methylpyrrole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing moisture sensitivity in reactions involving 1-Methylpyrrole. Adherence to anhydrous techniques is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture, especially under acidic conditions?

A1: this compound is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic system, making the pyrrole (B145914) ring highly activated towards electrophilic attack. In the presence of acid, the pyrrole ring can be protonated, making it susceptible to polymerization.[1] Water can act as a nucleophile, leading to undesired side reactions and decomposition, particularly when strong acids are present.

Q2: What are the visible signs of moisture contamination in my this compound reaction?

A2: Common indicators of moisture contamination include:

  • Low or no product yield: This is the most direct consequence, as the starting material may be consumed in side reactions or fail to react as intended.

  • Formation of dark, tarry substances: Polymerization of the pyrrole ring, often initiated by moisture and acid, results in the formation of intractable polymeric materials.[2][3]

  • Inconsistent reaction progress: The reaction may start but then stall, as the catalyst or reagents are deactivated by water.

  • Formation of unexpected byproducts: Hydrolysis or other water-mediated side reactions can lead to the formation of impurities that complicate purification.

Q3: How can I effectively dry this compound before use?

A3: this compound should be dried over a suitable drying agent and then distilled under an inert atmosphere. Calcium hydride (CaH₂) is a commonly used and effective drying agent for this purpose. The this compound is stirred over CaH₂ (typically overnight) to remove water, followed by distillation to separate the dry reagent from the drying agent and any non-volatile impurities.[4]

Q4: What is the best way to handle and store this compound to prevent moisture contamination?

A4: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place away from light.[5] For transferring the reagent, use of syringe techniques with a Sure/Seal™-style bottle under a positive pressure of inert gas is highly recommended to prevent the introduction of atmospheric moisture.[6]

Troubleshooting Guide

Issue 1: Consistently Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Moisture Contamination Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. Perform the reaction under a strict inert atmosphere (nitrogen or argon).Even trace amounts of water can quench sensitive reagents and catalysts, leading to incomplete reactions.[2][3]
Impure Starting Material Purify this compound by distillation from a suitable drying agent (e.g., CaH₂) before use.Impurities in the starting material can interfere with the reaction.
Incorrect Stoichiometry Carefully and accurately measure all reagents. For reactions like the Vilsmeier-Haack, an excess of the Vilsmeier reagent is often required for diformylation.[2]An improper ratio of reactants can lead to incomplete conversion or the formation of undesired mono-substituted products.
Suboptimal Reaction Temperature Monitor the reaction temperature closely. Some reactions may require initial cooling to control exotherms, followed by gentle heating to drive the reaction to completion.[2]Temperature control is critical for both reaction rate and preventing side reactions like polymerization.
Issue 2: Formation of Tarry, Polymeric Byproducts
Potential Cause Troubleshooting Step Explanation
Presence of Acid and Moisture Maintain strictly anhydrous and neutral or slightly basic conditions unless the reaction specifically requires acid. If an acid catalyst is necessary, use the minimum effective amount and add it slowly at a low temperature.The combination of acid and moisture is a primary driver for the polymerization of the electron-rich pyrrole ring.[2][3]
Localized Hotspots Ensure efficient stirring throughout the reaction. For exothermic reactions, add reagents dropwise with cooling.Poor mixing can lead to localized high temperatures, which can initiate polymerization.
Prolonged Reaction Times at Elevated Temperatures Monitor the reaction progress by TLC or another suitable analytical method and quench the reaction as soon as the starting material is consumed.Extended heating can promote decomposition and polymerization.

Quantitative Data on Moisture Effects

While specific quantitative data for this compound reactions is not extensively published, the following table provides illustrative data on the efficiency of common drying agents for aprotic solvents, which is critical for ensuring anhydrous reaction conditions. The water content is a key parameter to control.

Drying Agent Solvent Initial Water Content (ppm) Final Water Content (ppm) after 24h
**Calcium Hydride (CaH₂) **DichloromethaneNot specified~13
3Å Molecular Sieves DichloromethaneNot specified<10
Neutral Alumina TetrahydrofuranNot specified~10 (single pass through column)
Sodium/Benzophenone TetrahydrofuranNot specified~43
3Å Molecular Sieves (20% m/v, 48h) TetrahydrofuranNot specified<10

Data compiled from various sources on solvent drying.[3] The goal for moisture-sensitive reactions is typically to reduce the water content to the low ppm range.

Experimental Protocols

Protocol 1: Drying and Distillation of this compound

Objective: To prepare anhydrous this compound for use in moisture-sensitive reactions.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂), powder

  • Round-bottom flask with a magnetic stir bar

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Schlenk line (optional, but recommended)

Procedure:

  • Pre-drying: Add this compound to a dry round-bottom flask containing a magnetic stir bar. Add calcium hydride (approximately 10-20 g per liter of this compound).[4]

  • Stirring: Seal the flask and stir the mixture at room temperature under a positive pressure of inert gas overnight. The evolution of hydrogen gas indicates the reaction of CaH₂ with water. Ensure the system is not sealed completely to allow gas to escape through a bubbler.

  • Distillation Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried and cooled under a stream of inert gas.

  • Distillation: Heat the flask gently using a heating mantle to distill the this compound. Collect the fraction boiling at 112-113 °C.

  • Storage: Collect the distilled, anhydrous this compound in a dry, sealed flask, preferably under an inert atmosphere.

Protocol 2: Setting up a Moisture-Sensitive Reaction using a Schlenk Line

Objective: To create and maintain an inert atmosphere for a reaction involving this compound.

Materials:

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Schlenk line with vacuum and inert gas manifolds

  • Oven-dried or flame-dried glassware

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven (e.g., 125°C overnight) or by flame-drying under vacuum.[6]

  • Assembly: Assemble the hot glassware and cap the Schlenk flask with a rubber septum.

  • Purging with Inert Gas: Connect the side arm of the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas (Nitrogen or Argon). Repeat this vacuum/inert gas cycle three times to ensure the removal of atmospheric air and moisture.[7]

  • Addition of Reagents: Add solid reagents to the flask under a positive flow of inert gas. Dissolve liquid reagents, including the freshly distilled this compound, in an anhydrous solvent and add them to the reaction flask via a syringe through the rubber septum.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored via an oil bubbler connected to the exhaust of the Schlenk line.

Visualizations

experimental_workflow start Start: Prepare Glassware oven_dry Oven-dry or Flame-dry all glassware start->oven_dry assemble Assemble reaction setup (Schlenk flask, condenser, etc.) oven_dry->assemble purge Purge with Inert Gas (3x Vacuum/Inert Gas Cycles) assemble->purge add_reagents Add Anhydrous Reagents & this compound via Syringe purge->add_reagents run_reaction Run Reaction under Positive Inert Gas Pressure add_reagents->run_reaction workup Quench and Workup run_reaction->workup end End: Isolate Product workup->end

Caption: Workflow for a moisture-sensitive reaction.

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture Contamination (Wet solvents/reagents, improper setup?) start->check_moisture check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Time) start->check_conditions solution_dry Action: Implement Strict Anhydrous Techniques (Drying agents, inert atmosphere) check_moisture->solution_dry Yes solution_purify Action: Purify this compound (Distillation over CaH2) check_purity->solution_purify Impure solution_optimize Action: Optimize Reaction Parameters (Titrate reagents, monitor temp.) check_conditions->solution_optimize Suboptimal

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Optimization of 1-Methylpyrrole Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 1-methylpyrrole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Polymer Yield or No Polymerization

Question: My polymerization of this compound is resulting in a very low yield, or no polymer is forming at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this compound polymerization can stem from several factors related to reactants, reaction conditions, and contaminants.

Potential Causes and Solutions:

  • Inhibitor in Monomer: Commercial this compound may contain inhibitors to prevent spontaneous polymerization during storage.

    • Solution: Purify the monomer before use by passing it through a column of activated alumina (B75360) to remove inhibitors. Use the purified monomer immediately.

  • Inactive Oxidant: The oxidizing agent (e.g., ferric chloride) may have degraded due to improper storage or exposure to moisture.

    • Solution: Use a fresh, anhydrous batch of the oxidant. Ensure it is stored in a desiccator.

  • Incorrect Monomer-to-Oxidant Ratio: An insufficient amount of oxidant will lead to incomplete polymerization. Conversely, a large excess can lead to over-oxidation and degradation.

    • Solution: The optimal molar ratio of oxidant to monomer is crucial. For chemical polymerization with ferric chloride (FeCl₃), a ratio of approximately 2.0:1 to 2.5:1 is often effective for achieving high yield and good conductivity.[1][2][3][4]

  • Presence of Moisture: Water can interfere with the polymerization process, especially with moisture-sensitive oxidants like FeCl₃.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.

    • Solution: While low temperatures (0-5 °C) are often used to control the reaction rate and prevent over-oxidation, if the reaction is not proceeding, consider gradually increasing the temperature.[5]

Issue 2: Formation of a Dark, Tarry, or Insoluble Product

Question: The product of my this compound polymerization is a dark, tarry, and insoluble substance. What is causing this and how can I obtain a processable polymer?

Answer: The formation of dark, insoluble products, often described as "dark tar," is a common issue in polypyrrole synthesis. This is typically due to over-oxidation and cross-linking of the polymer chains.

Potential Causes and Solutions:

  • Reaction Temperature is Too High: Higher temperatures can accelerate the polymerization rate uncontrollably, leading to over-oxidation and the formation of insoluble products.[6]

    • Solution: Conduct the polymerization at a lower temperature, typically between 0 °C and 5 °C, to better control the reaction rate.

  • Excessive Oxidant Concentration: A high concentration of the oxidizing agent can lead to rapid and excessive oxidation of the polymer backbone.

    • Solution: Optimize the oxidant-to-monomer molar ratio. A ratio of around 2.3 has been found to be optimal for conductivity.[2] Adding the oxidant solution dropwise and slowly to the monomer solution with vigorous stirring can also help to control the reaction.

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long can result in over-oxidation of the formed polymer.

    • Solution: Monitor the reaction progress and stop it once the polymerization is complete. This can be done by quenching the reaction, for example, by adding methanol (B129727).

  • Inappropriate Solvent: The choice of solvent can influence the solubility and morphology of the resulting polymer.

Issue 3: Poor Electrical Conductivity of the Polymer

Question: The poly(this compound) I synthesized shows very low electrical conductivity. How can I improve this property?

Answer: The electrical conductivity of poly(this compound) is highly dependent on the degree of doping, the polymer structure, and its morphology.

Potential Causes and Solutions:

  • Suboptimal Oxidant-to-Monomer Ratio: The conductivity of the polymer is directly related to the doping level, which is influenced by the amount of oxidant used.

    • Solution: The electrical conductivity of polypyrrole is highly dependent on the oxidant-to-monomer (O/M) ratio. For chemical polymerization with FeCl₃, the conductivity generally increases with the O/M ratio up to a certain point, after which it may decrease due to over-oxidation. An optimal O/M ratio of around 2.3 has been reported to yield the highest conductivity.[2]

  • Inefficient Doping: The dopant anion from the oxidant may not be effectively incorporated into the polymer matrix.

    • Solution: Consider using different oxidizing agents that provide different dopant anions. For instance, using p-toluenesulfonate (p-TS) or naphthalene (B1677914) sulfonic acid (NSA) as dopants has been shown to influence conductivity.[5]

  • Over-oxidation: Excessive oxidation can introduce defects such as carbonyl groups into the polymer backbone, which disrupts the conjugated system and reduces conductivity.[1]

    • Solution: Control the reaction temperature (0-5 °C) and the rate of oxidant addition to prevent over-oxidation.

  • Polymer Morphology: The morphology of the polymer, such as the formation of aggregates, can affect the charge transport between polymer chains.

    • Solution: The choice of solvent and the use of surfactants can influence the polymer's morphology. For instance, using sodium dodecyl sulfate (B86663) (SDS) as a surfactant in electrochemical polymerization can lead to more homogeneous and adhesive films.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of oxidant to this compound for chemical polymerization?

A1: For chemical oxidative polymerization using ferric chloride (FeCl₃) as the oxidant, a molar ratio of oxidant to monomer in the range of 2.0:1 to 2.5:1 is commonly used.[1][2][3][4] The optimal ratio can depend on the desired properties of the final polymer, with a ratio of around 2.3:1 often cited for achieving high electrical conductivity.[2]

Q2: What are the recommended solvents for the polymerization of this compound?

A2: The choice of solvent can significantly impact the polymerization process and the properties of the resulting polymer.

  • Water: It is a common, environmentally friendly solvent for chemical oxidative polymerization.

  • Acetonitrile: This is a frequently used organic solvent, particularly in electrochemical polymerization, as it provides a stable medium for the reaction.

  • Chloroform and other organic solvents: These may be used to obtain more soluble polymer fractions.

  • Solvent-free: A solvent-free method involving the direct mixing of the monomer and a solid oxidant like FeCl₃ has also been reported.

Q3: How does temperature affect the polymerization of this compound?

A3: Temperature is a critical parameter. Lower temperatures (0-5 °C) are generally preferred for chemical oxidative polymerization to control the reaction rate, prevent over-oxidation, and avoid the formation of insoluble byproducts.[5] Higher temperatures can lead to a faster reaction but may result in a less controlled polymer structure with more defects.

Q4: Can I use other oxidants besides ferric chloride (FeCl₃)?

A4: Yes, other oxidizing agents can be used, and they can influence the properties of the resulting poly(this compound). Ammonium persulfate ((NH₄)₂S₂O₈) is another common oxidant. The choice of oxidant also determines the dopant anion incorporated into the polymer, which affects its conductivity and other properties.

Q5: How can I purify the synthesized poly(this compound)?

A5: After polymerization, the polymer precipitate is typically collected by filtration. It should then be washed repeatedly to remove unreacted monomer, oxidant, and other impurities. Common washing solvents include distilled water and methanol. The washing is continued until the filtrate becomes colorless. The purified polymer is then dried under vacuum.

Data Presentation

Table 1: Effect of Oxidant-to-Monomer (O/M) Ratio on the Conductivity of Polypyrrole

OxidantMonomerO/M Molar RatioSolventTemperature (°C)Conductivity (S/cm)Reference
FeCl₃Pyrrole (B145914)0.5Water0-4-[2]
FeCl₃Pyrrole1.0Water0-4-[2]
FeCl₃Pyrrole2.0Water0-4-[2]
FeCl₃Pyrrole2.3Water0-4Increases with ratio[2]
FeCl₃Pyrrole2.5Water0-4Saturates at this ratio[2]
FeCl₃Pyrrole2.0-Room Temp-[1]
(NH₄)₂S₂O₈Pyrrole--Room TempLower than FeCl₃[1]

Note: The table summarizes data for pyrrole polymerization, which is expected to be indicative for this compound. Specific quantitative data for this compound is limited in the provided search results.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound (Solvent-Free)

This protocol is adapted from a solvent-free method for the polymerization of pyrrole derivatives.

Materials:

  • This compound (purified)

  • Ferric chloride (FeCl₃), anhydrous powder

  • Methanol

Procedure:

  • In a glass vial under a nitrogen atmosphere, place the desired amount of anhydrous FeCl₃ powder.

  • Add this compound dropwise to the FeCl₃ powder with vigorous stirring. A typical molar ratio of monomer to FeCl₃ is 1:4.

  • Continue stirring the reaction mixture at 25 °C for 24 hours. The mixture will turn black, indicating polymerization.

  • To stop the polymerization, add approximately 50 mL of methanol to the reaction mixture and let it stand for 1 hour.

  • Remove the supernatant. The black polymer precipitate is then washed repeatedly with fresh methanol. Sonication can be used to aid in the dispersion and washing of the polymer.

  • Collect the purified poly(this compound) by filtration and dry it under vacuum at 25 °C for 3 days.

Protocol 2: Electrochemical Polymerization of this compound

This protocol provides a general procedure for the electrochemical deposition of a poly(this compound) film.

Materials:

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in anhydrous acetonitrile.

  • Add this compound to the electrolyte solution to a final concentration of typically 0.1 M.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

  • Deoxygenate the solution by bubbling with an inert gas like nitrogen or argon for at least 15 minutes.

  • Polymerize the this compound onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

    • Potentiostatic: Apply a constant potential (e.g., 1.0 V vs. Ag/AgCl).

    • Galvanostatic: Apply a constant current density (e.g., 1 mA/cm²).

    • Potentiodynamic: Cycle the potential between, for example, -0.5 V and 1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the polymer film under vacuum.

Mandatory Visualization

Troubleshooting_Workflow start Start: this compound Polymerization Issue issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Low Yield tarry_product Tarry/Insoluble Product issue->tarry_product Tarry Product low_conductivity Poor Conductivity issue->low_conductivity Low Conductivity check_monomer Check Monomer Purity (Remove Inhibitor) low_yield->check_monomer check_temp_tar Check Reaction Temperature tarry_product->check_temp_tar check_oxidant_cond Check Monomer/Oxidant Ratio & Dopant low_conductivity->check_oxidant_cond check_oxidant_yield Check Oxidant Activity & Monomer/Oxidant Ratio check_monomer->check_oxidant_yield Purity OK purify_monomer Action: Purify monomer (e.g., alumina column) check_monomer->purify_monomer Inhibitor Suspected check_moisture_yield Check for Moisture check_oxidant_yield->check_moisture_yield OK use_fresh_oxidant Action: Use fresh, anhydrous oxidant & optimize ratio (e.g., 2.3:1 for FeCl3) check_oxidant_yield->use_fresh_oxidant Issue Suspected dry_reagents Action: Use anhydrous solvents & dry glassware check_moisture_yield->dry_reagents Moisture Suspected solution Problem Resolved check_moisture_yield->solution OK check_oxidant_tar Check Oxidant Concentration & Addition Rate check_temp_tar->check_oxidant_tar OK lower_temp Action: Lower reaction temp (e.g., 0-5 °C) check_temp_tar->lower_temp Too High check_time_tar Check Reaction Time check_oxidant_tar->check_time_tar OK control_oxidant Action: Optimize oxidant ratio & add dropwise check_oxidant_tar->control_oxidant Too High/Fast optimize_time Action: Monitor reaction & quench when complete check_time_tar->optimize_time Too Long check_time_tar->solution OK check_overoxidation Check for Over-oxidation (Temp & Time) check_oxidant_cond->check_overoxidation Optimal optimize_ratio_dopant Action: Optimize O/M ratio & consider different dopants check_oxidant_cond->optimize_ratio_dopant Suboptimal check_morphology Consider Polymer Morphology (Solvent/Surfactant) check_overoxidation->check_morphology Unlikely control_reaction Action: Lower temp & control oxidant addition check_overoxidation->control_reaction Suspected modify_morphology Action: Change solvent or add surfactant check_morphology->modify_morphology Poor Morphology check_morphology->solution OK purify_monomer->check_oxidant_yield use_fresh_oxidant->check_moisture_yield dry_reagents->solution lower_temp->check_oxidant_tar control_oxidant->check_time_tar optimize_time->solution optimize_ratio_dopant->check_overoxidation control_reaction->check_morphology modify_morphology->solution

Caption: Troubleshooting workflow for this compound polymerization.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Doping monomer This compound Monomer radical_cation Monomer Radical Cation monomer->radical_cation Oxidation oxidant Oxidant (e.g., Fe³⁺) dimer Dimer Radical Cation radical_cation->dimer Coupling with another monomer radical_cation->dimer trimer Trimer Radical Cation dimer->trimer Further Coupling dimer->trimer polymer_chain Growing Polymer Chain (Radical Cation) trimer->polymer_chain ... trimer->polymer_chain neutral_polymer Neutral Polymer Chain polymer_chain->neutral_polymer Deprotonation polymer_chain->neutral_polymer doped_polymer Doped, Conductive Poly(this compound) neutral_polymer->doped_polymer Oxidation/Doping by excess oxidant neutral_polymer->doped_polymer

Caption: Oxidative polymerization mechanism of this compound.

References

troubleshooting low conversion rates in N-methylation of pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the N-methylation of pyrroles, particularly in cases of low conversion rates.

Troubleshooting Guide: Low Conversion Rates

Low or no conversion of the starting pyrrole (B145914) to its N-methylated product is a common issue. The following sections break down potential causes and provide systematic solutions.

Problem 1: Ineffective Deprotonation of the Pyrrole Nitrogen

The N-H bond of pyrrole is weakly acidic (pKa ≈ 17.5) and requires a sufficiently strong base to be deprotonated, forming the nucleophilic pyrrolide anion.

Possible Causes & Solutions:

  • Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the pyrrole effectively.

    • Solution: Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is yielding poor results, consider using sodium hydride (NaH), potassium hydride (KH), or alkali metal alkoxides like potassium tert-butoxide.[1]

  • Incorrect Stoichiometry of Base: A stoichiometric amount of a strong base is often necessary for complete deprotonation.[1]

    • Solution: Ensure at least one equivalent of the base is used. An excess of the base may be beneficial in some cases.

  • Degradation of Base: Reagents like NaH can be deactivated by moisture.

    • Solution: Use freshly opened or properly stored reagents. Ensure the reaction is conducted under anhydrous (dry) conditions.

Problem 2: Poor Reactivity of the Methylating Agent

The choice and quality of the methylating agent are critical for a successful reaction.

Possible Causes & Solutions:

  • Low Reagent Reactivity: While safer, some methylating agents might be less reactive under certain conditions.

    • Solution: Methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) are highly reactive methylating agents.[1] If using a less reactive agent like dimethyl carbonate (DMC), consider optimizing the temperature or using a catalyst.[2][3]

  • Degradation of Methylating Agent: Methyl iodide is light-sensitive and can decompose over time.

    • Solution: Use freshly purchased or purified methyl iodide. Store it in a dark bottle and consider filtering it through alumina (B75360) before use if it appears discolored.

Problem 3: Unfavorable Reaction Conditions

The solvent, temperature, and reaction time play a significant role in the reaction's success.

Possible Causes & Solutions:

  • Inappropriate Solvent: The solvent should be able to dissolve the reactants and be compatible with the chosen base.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for N-alkylation reactions, especially when using strong bases like NaH or KOH.[1][4] For weaker bases like K₂CO₃, acetone (B3395972) can be a suitable solvent.[1]

  • Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-80°C) may increase the reaction rate.[1] However, for highly reactive reagents, starting at a lower temperature (e.g., 0°C) and gradually warming to room temperature can help control the reaction.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration.

Troubleshooting Workflow Diagram

The following diagram outlines a logical approach to troubleshooting low conversion rates in pyrrole N-methylation.

TroubleshootingWorkflow start Low or No Conversion check_base 1. Evaluate Base - Is it strong enough? - Is it fresh/active? - Correct stoichiometry? start->check_base change_base Use a stronger base (e.g., NaH, KH, KOtBu) check_base->change_base No check_reagent 2. Evaluate Methylating Agent - Is it reactive enough? - Is it fresh/pure? check_base->check_reagent Yes change_base->check_reagent Re-run Experiment change_reagent Use a more reactive agent (e.g., CH3I, (CH3)2SO4) or optimize for DMC check_reagent->change_reagent No check_conditions 3. Evaluate Reaction Conditions - Is the solvent appropriate? - Is the temperature optimal? - Sufficient reaction time? check_reagent->check_conditions Yes change_reagent->check_conditions Re-run Experiment optimize_conditions Change solvent (e.g., DMF, DMSO) Adjust temperature Increase reaction time (monitor by TLC) check_conditions->optimize_conditions No success Successful N-Methylation check_conditions->success Yes optimize_conditions->success Re-run Experiment

Caption: A step-by-step decision tree for troubleshooting pyrrole N-methylation.

Frequently Asked Questions (FAQs)

Q1: My yield is low even with a strong base and methyl iodide. What else could be wrong?

A: If the core components of the reaction are appropriate, consider the following:

  • Moisture: Even trace amounts of water can quench the pyrrolide anion and deactivate strong bases like NaH. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: C-alkylation can sometimes compete with N-alkylation. This is more common with certain counter-ions. Using bases with more ionic character (e.g., those with Na⁺ or K⁺) generally favors N-alkylation.

  • Work-up and Purification: The product might be lost during the work-up or purification steps. N-methylpyrrole is relatively volatile. Ensure efficient extraction and be cautious during solvent removal under reduced pressure.

Q2: What are the advantages of using dimethyl carbonate (DMC) over methyl iodide or dimethyl sulfate?

A: Dimethyl carbonate is considered a "green" methylating agent.[2][3] Its main advantages are:

  • Low Toxicity: It is significantly less toxic than methyl iodide and dimethyl sulfate (a known carcinogen).

  • Environmentally Friendly: It is biodegradable and produced via a clean process.

  • High Selectivity: It often shows excellent selectivity for mono-N-methylation.

  • Reduced Waste: Reactions with DMC, often catalyzed by a base, can avoid the formation of large quantities of inorganic salt byproducts.[3] However, DMC is generally less reactive and may require higher temperatures or specific catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to achieve high yields.[2][3]

Q3: Can I use sodium hydroxide (B78521) or potassium hydroxide as a base?

A: Yes, KOH and NaOH can be effective bases for N-methylation of pyrroles, particularly when used with a solvent like DMSO.[1][4] The combination of KOH in DMSO is a well-established method for generating the pyrrolide anion.

Q4: How do I purify my N-methylpyrrole after the reaction?

A: A typical purification procedure involves:

  • Quenching: Carefully quench the reaction mixture, often with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.[4]

  • Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: For final purification, N-methylpyrrole can be distilled under reduced pressure.[4][5]

Data Presentation

Table 1: Comparison of Common N-Methylation Conditions

Methylating AgentBaseSolventTemperatureTimeYield (%)Reference
Methyl IodideK₂CO₃AcetoneReflux10 hGood (not specified)[1]
Methyl IodideNaOHDMSO20°C5 h93%[4]
Dimethyl SulfateStrong BaseDMF/HMPANot specifiedNot specifiedGood (not specified)[1]
Dimethyl CarbonateDABCO (catalytic)DMFNot specifiedNot specified72-98%[2][3]

Experimental Protocols

Protocol 1: N-Methylation using Methyl Iodide and Potassium Carbonate

This protocol is a classic and reliable method for the N-methylation of pyrrole.

Materials:

  • Pyrrole

  • Methyl Iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add pyrrole (1.0 eq).

  • Add anhydrous acetone to dissolve the pyrrole.

  • Add anhydrous potassium carbonate (approx. 1.5 - 2.0 eq).

  • To the stirred suspension, add methyl iodide (1.1 - 1.5 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 10-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by distillation.

Protocol 2: N-Methylation using Dimethyl Carbonate and DABCO

This protocol provides a greener alternative to traditional methods.[2][3]

Materials:

  • Electron-deficient pyrrole

  • Dimethyl Carbonate (DMC)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the pyrrole substrate (1.0 eq) in anhydrous DMF.

  • Add a catalytic amount of DABCO (e.g., 0.1 eq).

  • Add dimethyl carbonate (used as both reagent and co-solvent, typically in large excess).

  • Heat the reaction mixture to a temperature between 110-170°C.

  • Stir the reaction for the required time (can be several hours to days, monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or distillation.

General Experimental Workflow

GeneralWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification prep_reagents Prepare Anhydrous Solvent and Reagents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware add_pyrrole Add Pyrrole and Solvent setup_glassware->add_pyrrole add_base Add Base add_pyrrole->add_base add_methylating_agent Add Methylating Agent (dropwise, control temperature) add_base->add_methylating_agent run_reaction Stir at Set Temperature for Required Time add_methylating_agent->run_reaction monitor_tlc Monitor Progress by TLC run_reaction->monitor_tlc quench Quench Reaction monitor_tlc->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify

References

Technical Support Center: Purification of 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted pyrrole (B145914) from the 1-methylpyrrole product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted pyrrole from my this compound product?

A1: The most common and effective methods for purifying this compound are fractional distillation, flash column chromatography, and solvent extraction (washing). The choice of method depends on the scale of your reaction, the required purity of the final product, and the available equipment.

Q2: My this compound product has a dark color. What causes this and how can I prevent it?

A2: Pyrrole and its derivatives are susceptible to air oxidation and can form colored polymeric impurities, which may darken the product. To minimize this, it is advisable to handle the crude product and purified this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Q3: Can I use a simple distillation instead of fractional distillation?

A3: Simple distillation is generally not recommended for separating pyrrole and this compound due to their close boiling points. Fractional distillation provides the necessary theoretical plates for an efficient separation.

Q4: How do I monitor the progress of the purification?

A4: The progress of purification can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a non-polar eluent system, such as hexane (B92381)/ethyl acetate (B1210297), can be used. The spots can be visualized under UV light or by using a potassium permanganate (B83412) stain. GC analysis will provide a quantitative measure of the purity of the collected fractions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Fractional Distillation
Poor separation of pyrrole and this compound.- Insufficient number of theoretical plates in the distillation column.- Distillation rate is too fast.- Inefficient column packing.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation.- Ensure the column is packed uniformly to prevent channeling.
Product is discolored after distillation.- Thermal decomposition of the product at high temperatures.- Presence of oxygen in the distillation apparatus.- Perform the distillation under reduced pressure to lower the boiling points.- Purge the distillation apparatus with an inert gas (e.g., nitrogen) before heating.
Bumping or uneven boiling.- Lack of boiling chips or a magnetic stir bar.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Column Chromatography
Co-elution of pyrrole and this compound.- The polarity of the eluent is too high.- Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate.
Tailing of spots on TLC and broad peaks during column chromatography.- The compound is interacting too strongly with the stationary phase.- The sample is too concentrated.- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to reduce interactions with the acidic silica (B1680970) gel.- Dilute the sample before loading it onto the column.
Product decomposition on the column.- Pyrrole derivatives can be sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like alumina.- Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine.
Solvent Extraction (Washing)
Incomplete removal of pyrrole.- Insufficient number of washes.- Inefficient partitioning between the organic and aqueous phases.- Increase the number of washes with the chosen solvent (e.g., hexane).- Ensure vigorous mixing during the extraction to maximize surface area contact between the two phases.

Data Presentation

The following table summarizes the physical properties of pyrrole and this compound, which are critical for their separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Pyrrole67.09129-131
This compound81.12112-113[1]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating compounds with close boiling points and is effective for obtaining high-purity this compound.

Materials:

  • Crude this compound containing unreacted pyrrole

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a condenser and receiving flask

  • Heating mantle and magnetic stirrer

  • Boiling chips

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and a few boiling chips in the distillation flask.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

  • Begin heating the distillation flask gently.

  • Slowly increase the temperature and observe the vapor rising through the column.

  • Collect the first fraction, which will be enriched in the lower-boiling this compound (Boiling Point: 112-113 °C).

  • Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.

  • Once the temperature begins to rise towards the boiling point of pyrrole (129-131 °C), change the receiving flask to collect the pyrrole fraction or stop the distillation.

  • Analyze the purity of the collected fractions using GC or TLC.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for smaller scale purifications and for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., pure hexane or a low-polarity hexane/ethyl acetate mixture).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system. A good starting point is a gradient of 0% to 5% ethyl acetate in hexane. The less polar this compound will elute before the more polar pyrrole.

  • Collect fractions in test tubes and monitor the separation by TLC.

  • For TLC analysis, use a mobile phase similar to the column eluent. Visualize the spots under UV light or with a potassium permanganate stain.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound Product scale Assess Scale of Reaction start->scale purity_req Determine Required Purity scale->purity_req Large Scale (>10 g) chromatography Column Chromatography scale->chromatography Small Scale (<10 g) distillation Fractional Distillation purity_req->distillation High Purity (>99%) washing Solvent Washing (Hexane) purity_req->washing Moderate Purity final_product Pure this compound distillation->final_product chromatography->final_product washing->final_product

Caption: Workflow for selecting the appropriate purification method.

References

minimizing side-product formation in 1-Methylpyrrole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common derivatization reactions of 1-methylpyrrole. It is intended for researchers, scientists, and drug development professionals to help minimize side-product formation and optimize reaction outcomes.

I. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like this compound. The primary challenge is controlling the regioselectivity between the C2 and C3 positions and avoiding over-formylation.

Troubleshooting Guide & FAQs

Q1: My Vilsmeier-Haack reaction on this compound is giving a mixture of 2-formyl and 3-formyl isomers. How can I improve the selectivity for the 2-formyl product?

A1: Achieving high regioselectivity for the 2-formyl isomer is a common objective. The C2 position is electronically favored for electrophilic attack.[1] However, steric and electronic factors can influence the product ratio.[2]

  • Steric Hindrance: The size of the Vilsmeier reagent can influence the site of attack. While the methyl group on the nitrogen is relatively small, using a bulkier formylating reagent is not a common strategy for this specific substrate.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

    • Solvent: The choice of solvent can impact the reactivity and selectivity. Dichloroethane is a commonly used solvent.[3]

    • Stoichiometry: Use of a slight excess of the Vilsmeier reagent is typical, but a large excess may lead to side reactions.

Q2: I am observing a significant amount of the 3-formyl isomer. How can I favor its formation?

A2: While the 2-position is generally favored, certain strategies can be employed to increase the proportion of the 3-formyl isomer, although this is a less common synthetic goal. This typically involves using a bulky protecting group on the nitrogen, which is not applicable to this compound. For this compound, steric hindrance from the N-methyl group is minimal, making high selectivity for the 3-position challenging.

Q3: My reaction is producing di-formylated byproducts (this compound-2,5-dicarbaldehyde). How can I prevent this?

A3: Di-formylation, particularly at the 2 and 5 positions, can occur under forcing conditions.[4] To minimize this:

  • Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.0 to 1.2 equivalents for mono-formylation). To achieve diformylation, a higher molar ratio of the Vilsmeier reagent is required.[4]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction once the mono-formylated product is predominantly formed. Avoid prolonged reaction times and high temperatures, which favor the second formylation.[4]

Q4: The overall yield of my formylation reaction is low, and I am getting a lot of dark, polymeric material. What is the cause and how can I fix it?

A4: Pyrroles are susceptible to polymerization under strongly acidic conditions, which are present in the Vilsmeier-Haack reaction.

  • Slow Addition: Add the this compound to the pre-formed Vilsmeier reagent slowly and at a low temperature (e.g., 0-10 °C) to control the exotherm and avoid localized high concentrations of acid.[5]

  • Temperature Control: Maintain a controlled temperature throughout the reaction. Runaway temperatures can lead to rapid polymerization.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Quantitative Data: Regioselectivity in Vilsmeier-Haack Formylation
N-SubstituentFormylating ReagentProduct Ratio (2-CHO : 3-CHO)Total Yield (%)Reference
-HDMF/POCl₃Predominantly C2High[3]
-MethylDMF/POCl₃Predominantly C2High[3]

Note: Specific quantitative ratios for this compound are often reported as "predominantly 2-substituted" in general literature. The steric effect of the N-methyl group is not significant enough to dramatically shift selectivity towards the C3 position.

Experimental Protocol: Selective 2-Formylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Sodium acetate (B1210297)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (B109758) (DCM) or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The mixture should become a pale yellow, viscous liquid or solid.

  • Formylation: Cool the Vilsmeier reagent back to 0 °C and add anhydrous DCE to the flask. Add a solution of this compound (1.0 eq.) in anhydrous DCE dropwise to the stirred Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice and a concentrated solution of sodium acetate.

  • Hydrolysis: Stir the mixture until the ice has melted and continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound-2-carbaldehyde by vacuum distillation or column chromatography on silica (B1680970) gel.

Reaction Pathway Diagram

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent OneMP This compound Intermediate Iminium Salt Intermediate OneMP->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C2) Side_Product_3_CHO This compound-3-carbaldehyde (Minor Side-Product) OneMP->Side_Product_3_CHO + Vilsmeier Reagent (Attack at C3) Product_2_CHO This compound-2-carbaldehyde (Major Product) Intermediate->Product_2_CHO Hydrolysis Di_Product This compound-2,5-dicarbaldehyde (Side-Product) Product_2_CHO->Di_Product + Vilsmeier Reagent (Over-formylation)

Vilsmeier-Haack formylation of this compound.

II. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the this compound ring. Similar to formylation, the main side-products arise from a lack of regioselectivity and potential for diacylation.

Troubleshooting Guide & FAQs

Q1: My Friedel-Crafts acylation is giving a mixture of 2- and 3-acyl-1-methylpyrrole. How can I control the regioselectivity?

A1: The regioselectivity of Friedel-Crafts acylation on N-substituted pyrroles is highly dependent on the Lewis acid used.[6]

  • To favor 2-acylation: Use weaker Lewis acids such as SnCl₄ or BF₃·OEt₂. These conditions favor the electronically preferred C2 attack.

  • To favor 3-acylation: Stronger Lewis acids like AlCl₃ can lead to the formation of an organoaluminum intermediate, which then directs acylation to the C3 position.[6] However, this is more established for N-sulfonylpyrroles and may be less effective for this compound. A study on N-methylpyrrole benzoylation showed that a resorcinarene (B1253557) capsule as an organocatalyst could influence the β/α ratio.[7][8]

Q2: I am observing diacylated products in my reaction mixture. How can I avoid this?

A2: The acyl group is deactivating, which generally prevents a second acylation. However, with a highly activated ring like this compound, diacylation can occur under certain conditions.

  • Stoichiometry: Use a 1:1 molar ratio of this compound to the acylating agent.

  • Temperature: Keep the reaction temperature low to minimize the rate of a second acylation.

  • Order of Addition: Add the acylating agent slowly to the mixture of this compound and Lewis acid to avoid localized high concentrations of the electrophile.

Q3: The yield of my Friedel-Crafts acylation is low. What are the possible reasons?

A3: Low yields can be attributed to several factors:

  • Inactive Catalyst: Lewis acids are moisture-sensitive. Ensure you are using an anhydrous catalyst and dry solvents.

  • Pyrrole (B145914) Polymerization: Strong Lewis acids can cause polymerization of the pyrrole ring. Use the mildest Lewis acid that effectively catalyzes the reaction and maintain low temperatures.

  • Complexation: The product ketone can form a complex with the Lewis acid, sequestering the catalyst. Stoichiometric amounts of the Lewis acid are often required.

Quantitative Data: Regioselectivity in Friedel-Crafts Acylation of N-Substituted Pyrroles
Pyrrole DerivativeAcylating AgentLewis AcidProduct Ratio (C2:C3)Combined Yield (%)Reference
N-(p-toluenesulfonyl)pyrrole1-Naphthoyl chlorideAlCl₃>1:49>98[6]
N-(p-toluenesulfonyl)pyrrole1-Naphthoyl chlorideEtAlCl₂2.5:1-[6]
N-MethylpyrroleBenzoyl ChlorideResorcinarene Capsule40:60 (α:β)99[7][8]
N-Methylpyrrolep-NO₂-benzoyl chlorideResorcinarene Capsule>99:1 (α-only)99[7][8]
Experimental Protocol: Selective 2-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Anhydrous Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C.

  • Lewis Acid Addition: Add the Lewis acid (SnCl₄ or BF₃·OEt₂, 1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Acylation: Add the acyl chloride (1.05 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography or vacuum distillation.

Reaction Pathway Diagram

Friedel_Crafts cluster_electrophile Electrophile Formation cluster_acylation Acylation Acyl_Cl Acyl Chloride Acylium Acylium Ion (Electrophile) Acyl_Cl->Acylium + Lewis Acid Lewis_Acid Lewis Acid (e.g., SnCl₄) Lewis_Acid->Acylium OneMP This compound Sigma_Complex_C2 Sigma Complex (Attack at C2) OneMP->Sigma_Complex_C2 + Acylium Ion Sigma_Complex_C3 Sigma Complex (Attack at C3) OneMP->Sigma_Complex_C3 + Acylium Ion Product_2_Acyl 2-Acyl-1-methylpyrrole (Major with weak Lewis Acid) Sigma_Complex_C2->Product_2_Acyl - H⁺ Side_Product_3_Acyl 3-Acyl-1-methylpyrrole (Side-Product) Sigma_Complex_C3->Side_Product_3_Acyl - H⁺

Friedel-Crafts acylation of this compound.

III. Lithiation and Electrophilic Quench

Deprotonation of this compound with a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile is a powerful method for C-H functionalization. The primary side-products arise from incorrect regioselectivity (lithiation at the methyl group vs. the C2/C5 position).

Troubleshooting Guide & FAQs

Q1: My lithiation of this compound is not regioselective. How do I control whether the methyl group or the ring is lithiated?

A1: The regioselectivity of lithiation is primarily controlled by kinetic versus thermodynamic conditions.[9][10][11][12]

  • Kinetic Control (Methyl Group Lithiation): This is favored at low temperatures and with short reaction times. The protons on the methyl group are often more kinetically acidic. Use of n-BuLi in a non-coordinating solvent at low temperatures (e.g., -78 °C) for a short duration will favor lithiation of the methyl group.

  • Thermodynamic Control (Ring Lithiation at C5): This is favored at higher temperatures or with longer reaction times, allowing the initially formed kinetic product to equilibrate to the more stable thermodynamic product. The C5-lithiated species is generally more thermodynamically stable. Using n-BuLi with a coordinating agent like TMEDA (tetramethylethylenediamine) or allowing the reaction to warm can promote lithiation at the C5 position of the pyrrole ring.

Q2: The yield of my desired product after electrophilic quench is low. What could be the problem?

A2: Low yields in lithiation-quench sequences can be due to several factors:

  • Incomplete Lithiation: Ensure you are using a sufficient amount of a strong, active base. The concentration of n-BuLi solutions should be titrated before use.

  • Degradation of the Organolithium Intermediate: The lithiated this compound can be unstable, especially at higher temperatures. It is crucial to maintain a low temperature throughout the generation and quenching of the organolithium species.[13][14]

  • Inefficient Quenching: The electrophile should be added at a low temperature to prevent side reactions with the organolithium reagent. Ensure the electrophile is reactive enough to quench the lithiated pyrrole.

  • Proton Source Contamination: The reaction must be carried out under strictly anhydrous and inert conditions. Any trace of water or other protic sources will quench the organolithium intermediate, reducing the yield.

Q3: I am trying to achieve C5 lithiation, but I am still getting significant lithiation at the methyl group. What can I do?

A3: To enhance C5 lithiation:

  • Use a Coordinating Additive: Additives like TMEDA can chelate the lithium ion, altering the aggregation state and reactivity of the organolithium reagent, which can favor ring deprotonation.

  • Increase Reaction Time/Temperature: After the initial deprotonation at low temperature, allowing the reaction to warm to a slightly higher temperature (e.g., 0 °C or room temperature) for a period can facilitate the isomerization from the kinetically favored methyl-lithiated species to the thermodynamically favored C5-lithiated species. This should be done cautiously and monitored to avoid decomposition.

Quantitative Data: Regioselectivity in Lithiation

(Data for 1-methylpyrazole (B151067) is presented as an analogue to illustrate the principle of kinetic vs. thermodynamic control)

SubstrateConditionsProductReference
1-Methylpyrazolen-BuLi, THF, Kinetic ControlFunctionalization at the methyl group[15]
1-Methylpyrazolen-BuLi, THF, Thermodynamic ControlFunctionalization at the pyrazole (B372694) 5-position[15]
Experimental Protocol: Selective C5 Lithiation and Quench of this compound (Thermodynamic Control)

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Electrophile (e.g., Iodomethane, Benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

  • Lithiation: Add this compound (1.0 eq.) to the cold THF. Then, add n-BuLi (1.1 eq.) dropwise.

  • Equilibration: After the addition, stir the mixture at -78 °C for 1 hour. Then, allow the reaction to warm slowly to 0 °C and stir for an additional 1-2 hours to allow for equilibration to the thermodynamically favored C5-lithiated species.

  • Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Add the electrophile (1.2 eq.) dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Logical Relationship Diagram

Lithiation_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start This compound + n-BuLi Conditions_K Low Temperature Short Reaction Time Start->Conditions_K Conditions_T Higher Temperature Longer Reaction Time Start->Conditions_T Product_K Methyl-lithiated This compound Conditions_K->Product_K Product_T C5-lithiated This compound (More Stable) Product_K->Product_T Isomerization Conditions_T->Product_T

Kinetic vs. Thermodynamic control in the lithiation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Methylpyrrole and Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 1-methylpyrrole and its parent compound, pyrrole (B145914). Understanding the nuanced differences in their behavior is critical for synthetic chemists and drug development professionals who utilize these important heterocyclic scaffolds. This document summarizes key reactivity trends in electrophilic aromatic substitution, cycloaddition, and oxidation/reduction reactions, supported by available experimental data and detailed protocols.

Executive Summary

Pyrrole is a highly electron-rich aromatic heterocycle, making it significantly more reactive towards electrophilic attack than benzene. The introduction of a methyl group on the nitrogen atom to form this compound further enhances this reactivity through an inductive electron-donating effect. This generally leads to faster reaction rates in electrophilic substitutions for this compound. However, the N-methyl group also introduces steric hindrance and can influence the regioselectivity of these reactions. In other reaction types, such as cycloadditions and redox reactions, the influence of the N-methyl group can be more complex. This guide will dissect these differences with a focus on quantitative data where available.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the most characteristic reaction of pyrroles. The high reactivity of the pyrrole ring means that these reactions often proceed under milder conditions than those required for benzene. Substitution typically occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate.

Nitration

The nitration of pyrrole and this compound highlights the interplay of electronic and steric effects. Due to the sensitivity of the pyrrole ring to strong acids, which can cause polymerization, nitration is typically carried out using milder reagents such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride).

The electron-donating methyl group in this compound is expected to increase the rate of electrophilic attack. However, it also influences the product distribution. While pyrrole predominantly yields 2-nitropyrrole, the nitration of this compound gives a notable increase in the proportion of the 3-nitro isomer. This is attributed to a combination of the directing effect of the methyl group and potential steric hindrance at the α-position.

Table 1: Product Distribution in the Nitration of Pyrrole and this compound

SubstrateReagent2-Nitro Isomer Yield3-Nitro Isomer YieldReference
PyrroleHNO₃ / Ac₂OPredominantly formedMinor product[1]
This compoundHNO₃ / Ac₂OMajor productIncreased yield compared to pyrrole[1]

Experimental Protocol: Nitration of Pyrrole

Caution: Nitric acid and acetic anhydride (B1165640) are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Preparation of Acetyl Nitrate: A solution of fuming nitric acid in acetic anhydride is carefully prepared at a low temperature (typically below 10°C).

  • Reaction: The pyrrole is dissolved in a suitable solvent, such as acetic anhydride, and the solution is cooled. The pre-cooled acetyl nitrate solution is then added dropwise while maintaining the low temperature.

  • Work-up: After the reaction is complete, the mixture is poured onto ice and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The resulting nitropyrroles are typically separated and purified by column chromatography.

Experimental Protocol: Nitration of this compound

The protocol for the nitration of this compound is analogous to that of pyrrole, employing acetyl nitrate as the nitrating agent under controlled low-temperature conditions to mitigate side reactions and polymerization.

  • Reagent Preparation: Prepare acetyl nitrate by the slow addition of fuming nitric acid to acetic anhydride at 0-5°C.

  • Nitration Reaction: A solution of this compound in acetic anhydride is cooled to between -10°C and 0°C. The freshly prepared acetyl nitrate solution is then added dropwise with vigorous stirring, ensuring the temperature does not rise above 0°C.

  • Quenching and Extraction: The reaction mixture is stirred for a short period at low temperature before being poured into a mixture of ice and water. The aqueous mixture is then extracted several times with an organic solvent like ethyl acetate (B1210297).

  • Purification and Analysis: The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The product mixture is then analyzed and the isomers are separated by column chromatography on silica (B1680970) gel.

Diagram 1: Nitration of Pyrrole and this compound

Nitration Pyrrole Pyrrole Reagents HNO₃ / Ac₂O Pyrrole->Reagents This compound This compound This compound->Reagents 2-Nitropyrrole 2-Nitropyrrole (Major) Reagents->2-Nitropyrrole 3-Nitropyrrole 3-Nitropyrrole (Minor) Reagents->3-Nitropyrrole 2-Nitro-1-methylpyrrole 2-Nitro-1-methylpyrrole (Major) Reagents->2-Nitro-1-methylpyrrole 3-Nitro-1-methylpyrrole 3-Nitro-1-methylpyrrole (Increased Yield) Reagents->3-Nitro-1-methylpyrrole

Caption: Reaction scheme for the nitration of pyrrole and this compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide). As with other electrophilic substitutions, pyrroles are highly reactive under these conditions.

The inductive effect of the N-methyl group in this compound increases the electron density of the ring, leading to a higher reactivity towards formylation compared to pyrrole. However, steric hindrance from the N-substituent can influence the ratio of α- to β-formylation. For 1-alkylpyrroles, the ratio of 2-formyl to 3-formyl product is primarily controlled by steric factors.

Table 2: Product Ratios in the Vilsmeier-Haack Formylation of 1-Substituted Pyrroles

1-Substituent2-Formyl : 3-Formyl RatioReference
H (Pyrrole)Predominantly 2-formyl[2]
Methyl>99 : 1[2]
Ethyl98 : 2[2]
Isopropyl85 : 15[2]
tert-Butyl15 : 85[2]

This data clearly demonstrates that as the steric bulk of the N-alkyl group increases, the proportion of formylation at the less hindered C3 position increases. For this compound, formylation occurs almost exclusively at the C2 position.

Experimental Protocol: Vilsmeier-Haack Diformylation of this compound

This protocol describes the diformylation to produce this compound-2,5-dicarbaldehyde. Monoformylation can be achieved by adjusting the stoichiometry of the Vilsmeier reagent.

  • Vilsmeier Reagent Formation: In a flask equipped with a stirrer and a dropping funnel, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring over 15 minutes. Remove the ice bath and stir for an additional 15 minutes.

  • Reaction with this compound: Replace the ice bath and add ethylene (B1197577) dichloride. Once the internal temperature is below 5°C, add a solution of this compound in ethylene dichloride dropwise over 1 hour.

  • Hydrolysis: After the addition is complete, reflux the mixture for 15 minutes. Cool the mixture to 25-30°C and cautiously add a solution of sodium acetate trihydrate in water. Reflux the mixture again for 15 minutes with vigorous stirring.

  • Extraction and Purification: After cooling, transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethylene dichloride. Combine the organic extracts and wash with a saturated aqueous sodium carbonate solution. Dry the organic layer over anhydrous sodium carbonate, filter, and remove the solvents by distillation. The crude product can be purified by distillation under reduced pressure or by recrystallization.[3]

Diagram 2: Vilsmeier-Haack Formylation Workflow

VilsmeierHaack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF POCl3 POCl₃ DMF->POCl3 Mixing at 0°C Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate Pyrrole or This compound Substrate->ReactionMix Hydrolysis Hydrolysis (e.g., NaOAc/H₂O) ReactionMix->Hydrolysis Product Formylpyrrole Hydrolysis->Product Extraction Extraction Product->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification FinalProduct Pure Formylpyrrole Purification->FinalProduct

Caption: General workflow for the Vilsmeier-Haack formylation of pyrroles.

Cycloaddition Reactions

The aromatic character of pyrrole makes it less reactive as a diene in Diels-Alder reactions compared to furan. The cycloaddition often requires harsh conditions or the presence of electron-withdrawing groups on the nitrogen to proceed efficiently. N-substituted pyrroles can undergo [4+2], [2+2], and [2+1] cycloaddition reactions.

Oxidation and Reduction

Oxidation

Pyrroles are susceptible to oxidation, which can lead to polymerization or the formation of various oxidation products. The ease of oxidation is influenced by the substituents on the pyrrole ring. The N-methyl group, being electron-donating, is expected to lower the oxidation potential of this compound compared to pyrrole, making it more susceptible to oxidation.

Table 3: Qualitative Comparison of Oxidation Properties

CompoundEase of OxidationNotes
PyrroleReadily oxidizedCan lead to polymerization (polypyrrole).
This compoundMore easily oxidized than pyrroleThe resulting polymer (poly-N-methylpyrrole) is more resistive than polypyrrole.
Reduction

Mild reduction of pyrrole, for example with zinc and acetic acid, can lead to the formation of 3-pyrroline (B95000) (2,5-dihydropyrrole).[4] Catalytic hydrogenation typically results in the complete saturation of the ring to form pyrrolidine.[4]

There is a lack of direct comparative studies on the reduction of this compound versus pyrrole. The electron-donating methyl group in this compound might slightly increase the electron density of the ring, potentially making it marginally more resistant to reduction compared to pyrrole. However, this effect is likely to be small, and similar reduction methods are expected to be applicable to both compounds to yield the corresponding pyrrolines and pyrrolidines.

Conclusion

References

Spectroscopic Analysis of 1-Methylpyrrole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-methylpyrrole derivatives using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Understanding the spectroscopic properties of these compounds is crucial for their identification, characterization, and the development of new therapeutic agents. This document summarizes key spectral data, outlines experimental protocols, and illustrates the analytical workflow.

Comparative Spectroscopic Data

The electronic environment of the this compound ring is sensitive to the nature and position of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the chemical shifts in NMR spectra and the vibrational frequencies in FT-IR spectra.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and several of its derivatives. The data illustrates the impact of substitution on the pyrrole (B145914) ring.

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound Derivatives in CDCl₃

CompoundH-2H-3H-4H-5N-CH₃Other Protons
This compound 6.626.086.086.623.58-
2-Acetyl-1-methylpyrrole (B1200348) -6.176.847.003.862.41 (CO-CH₃)
3-Bromo-1-methylpyrrole 6.55-6.136.553.60-
1,2,5-Trimethylpyrrole (B147585) -5.755.75-3.382.15 (C2-CH₃, C5-CH₃)

Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound Derivatives in CDCl₃

CompoundC-2C-3C-4C-5N-CH₃Other Carbons
This compound 121.5108.2108.2121.534.5-
2-Acetyl-1-methylpyrrole 131.9110.1119.5129.835.8190.2 (C=O), 27.5 (CO-CH₃)
1,2,5-Trimethylpyrrole 127.8105.1105.1127.832.112.8 (C2-CH₃, C5-CH₃)

Analysis of NMR Data:

  • Substituent Effects: Electron-withdrawing groups, such as the acetyl group in 2-acetyl-1-methylpyrrole, generally cause a downfield shift (higher ppm) of the ring protons and carbons, particularly at the position of substitution and the adjacent positions. This is due to the deshielding effect of the substituent. Conversely, electron-donating groups, like methyl groups, lead to an upfield shift (lower ppm) due to increased electron density and shielding.

  • Symmetry: The spectra of symmetrical molecules like this compound and 1,2,5-trimethylpyrrole show fewer signals due to the chemical equivalence of certain protons and carbons.

FT-IR Spectral Data

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound derivatives. The characteristic vibrational frequencies are influenced by the electronic effects of the substituents.

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) of this compound Derivatives

CompoundC-H (Aromatic) StretchC=C (Ring) StretchC-N (Ring) StretchC=O StretchOther Key Bands
This compound ~3100~1540, ~1470~1380-~2940 (C-H Aliphatic)
2-Acetyl-1-methylpyrrole ~3100~1530, ~1460~1390~1660~2940 (C-H Aliphatic)
3-Bromo-1-methylpyrrole ~3110~1520, ~1450~1370-~750 (C-Br Stretch)
1,2,5-Trimethylpyrrole -~1550~1390-~2920 (C-H Aliphatic)

Analysis of FT-IR Data:

  • Carbonyl Group: The most prominent feature in the FT-IR spectrum of 2-acetyl-1-methylpyrrole is the strong absorption band around 1660 cm⁻¹, which is characteristic of a conjugated ketone's C=O stretching vibration.[1]

  • Ring Vibrations: The positions of the C=C and C-N stretching vibrations of the pyrrole ring are sensitive to substitution. Electron-withdrawing groups can slightly shift these bands to lower wavenumbers due to changes in bond strength and electron distribution within the ring.

  • C-H Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed below 3000 cm⁻¹.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures.

NMR Spectroscopy

Sample Preparation (Liquid Samples):

  • Ensure the NMR tube is clean and dry.

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Wipe the exterior of the tube clean before inserting it into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal (e.g., diamond) is clean. Wipe it with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of the liquid this compound derivative directly onto the center of the ATR crystal.

  • Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized this compound derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Characterization Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Sample_Prep_NMR NMR Sample Preparation Purification->Sample_Prep_NMR Sample_Prep_FTIR FT-IR Sample Preparation Purification->Sample_Prep_FTIR NMR_Analysis NMR Analysis (¹H and ¹³C) Data_Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Analysis->Data_Processing FTIR_Analysis FT-IR Analysis FTIR_Analysis->Data_Processing Sample_Prep_NMR->NMR_Analysis Sample_Prep_FTIR->FTIR_Analysis Spectral_Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) Data_Processing->Spectral_Interpretation Comparison Comparison with Reference Data Spectral_Interpretation->Comparison Final_Characterization Final Structural Characterization Comparison->Final_Characterization

References

A Comparative Guide to the Validation of 1-Methylpyrrole Synthesis: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of 1-Methylpyrrole synthesis, supported by experimental data and detailed protocols.

This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Ensuring its purity and confirming its identity post-synthesis is critical for subsequent applications. While GC-MS is a powerful and widely used technique for this purpose, a comprehensive understanding of its performance in comparison to other methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, is essential for selecting the most appropriate validation strategy.

Comparative Analysis of Validation Techniques

The choice of an analytical technique for the validation of this compound synthesis depends on the specific requirements of the analysis, such as the need for quantitative purity determination, structural confirmation, or high-throughput screening. The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR spectroscopy for this application.

ParameterGC-MS¹H-NMR SpectroscopyFTIR Spectroscopy
Primary Use Separation and identification of volatile and semi-volatile compounds, purity determination.Structural elucidation, purity determination, and quantification.Identification of functional groups, confirmation of synthesis.
Sample Type Volatilizable liquids or solutionsSolutions in deuterated solventsNeat liquids, solids, or solutions
Purity Determination Excellent (quantitative)Excellent (quantitative)Semi-quantitative to qualitative
Limit of Detection (LOD) Low (ppb to ppm range)Moderate (µg to mg range)High (generally in the % range)
Limit of Quantification (LOQ) Low (ppm range)Moderate (µg to mg range)High
Specificity High (based on retention time and mass spectrum)High (based on unique chemical shifts)Moderate (functional group specific)
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these validation techniques.

This compound Synthesis: A High-Yield Approach

A common and efficient method for the synthesis of this compound involves the reaction of pyrrole (B145914) with a methylating agent, such as methyl iodide, in the presence of a base. One reported procedure with a high yield is as follows:

To a solution of pyrrole (10 mmol) in 20 mL of dimethyl sulfoxide (B87167) (DMSO), add sodium hydroxide (B78521) (11 mmol) and methyl iodide (11 mmol). The mixture is stirred at room temperature for 5 hours. Following the reaction, a saturated aqueous solution of sodium chloride is added, and the product is extracted with ethyl acetate. The organic phase is then concentrated and purified by column chromatography, followed by distillation under reduced pressure to yield this compound. This method has been reported to achieve a yield of up to 93%.[1] Another method utilizing succinaldehyde (B1195056) and methylamine (B109427) in the presence of sodium hydroxide has demonstrated yields of around 88.8% with a GC-determined purity of 98.6%.[2]

Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for determining the purity of volatile compounds like this compound and identifying any potential impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).

Validation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of synthesized compounds. Quantitative NMR (qNMR) can provide highly accurate purity values.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 s for accurate quantification).

  • Number of Scans: 16 or higher for a good signal-to-noise ratio.

Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of this compound to the integral of a known signal from the internal standard. The characteristic ¹H-NMR signals for this compound in CDCl₃ are approximately δ 6.6 (t, 2H), 6.1 (t, 2H), and 3.6 (s, 3H) ppm.

Validation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming the successful synthesis of the target compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A small drop of the liquid this compound is placed directly on the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Analysis: The obtained spectrum is compared with a reference spectrum of this compound. Key characteristic peaks for this compound include C-H stretching of the pyrrole ring, C-N stretching, and ring vibrations. The presence of these bands and the absence of peaks corresponding to starting materials (e.g., N-H stretching from pyrrole if the reaction is incomplete) indicate a successful synthesis.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationship between the different validation methods, the following diagrams are provided.

experimental_workflow cluster_synthesis This compound Synthesis cluster_validation Validation cluster_results Results start Reactants (Pyrrole, Methylating Agent, Base) reaction Reaction & Work-up start->reaction purification Purification (Chromatography, Distillation) reaction->purification product Synthesized this compound purification->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr ftir FTIR Spectroscopy product->ftir purity Purity Assessment gcms->purity identity Identity Confirmation gcms->identity nmr->purity nmr->identity ftir->identity

Caption: Experimental workflow for the synthesis and validation of this compound.

validation_comparison cluster_techniques Validation Techniques cluster_attributes Performance Attributes gcms GC-MS quant Quantitative Purity gcms->quant High qual Structural Confirmation gcms->qual High sens Sensitivity gcms->sens High thru Throughput gcms->thru High nmr NMR Spectroscopy nmr->quant High nmr->qual Very High nmr->sens Moderate nmr->thru Moderate ftir FTIR Spectroscopy ftir->quant Low ftir->qual Moderate ftir->sens Low ftir->thru High

Caption: Comparison of analytical techniques for this compound validation.

Conclusion

The validation of this compound synthesis is a critical step in ensuring the quality and reliability of this important chemical intermediate. GC-MS stands out as a robust and sensitive method for both purity determination and identity confirmation. ¹H-NMR spectroscopy offers unparalleled structural information and accurate quantification, making it an excellent orthogonal technique. FTIR spectroscopy provides a rapid and straightforward means of confirming the presence of key functional groups. The choice of the most suitable validation method will ultimately depend on the specific analytical needs, available instrumentation, and the desired level of quantitative accuracy. For comprehensive validation, a combination of these techniques is often the most effective approach.

References

comparative study of different N-alkylating agents for pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrrole (B145914) is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals, functional materials, and biologically active compounds. The introduction of an alkyl group onto the pyrrole nitrogen allows for the fine-tuning of steric and electronic properties, which can significantly influence a molecule's biological activity, solubility, and metabolic stability. This guide provides an objective comparison of various N-alkylating agents for pyrrole, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Performance Comparison of N-Alkylating Agents

The choice of an N-alkylating agent has a profound impact on the efficiency and outcome of the reaction. While a wide variety of agents can be employed, their reactivity, cost, and functional group tolerance differ significantly. Below is a summary of quantitative data for the N-alkylation of pyrrole using different agents under various conditions.

Table 1: Comparison of N-Alkylating Agents for Pyrrole under Phase Transfer Catalysis
Alkylating AgentProductYield (%)Reference
Methyl iodide1-Methylpyrrole30[1]
Methyl sulfate (B86663)This compound68[1]
Methyl p-toluenesulfonateThis compound72[1]
Ethyl iodide1-Ethylpyrrole28[1]
Ethyl bromide1-Ethylpyrrole84[1]
Propyl bromide1-Propylpyrrole70[1]
Butyl bromide1-Butylpyrrole84[1]
Butyl chloride1-Butylpyrrole25[1]
Pentyl bromide1-Pentylpyrrole81[1]
Hexyl bromide1-Hexylpyrrole70[1]
Benzyl (B1604629) bromide1-Benzylpyrrole67[1]
Isopropyl bromide1-Isopropylpyrrole5[1]
tert-Butyl chlorideNo reactionN.R.[1]

Key Observations from Table 1:

  • Primary alkyl bromides generally provide high yields for the N-alkylation of pyrrole under phase transfer catalysis conditions.[1]

  • Alkyl iodides tend to result in lower yields compared to their bromide counterparts in this specific method.[1]

  • Methyl sulfate and methyl p-toluenesulfonate are effective methylating agents, offering higher yields than methyl iodide.[1]

  • Secondary alkyl halides , such as isopropyl bromide, exhibit significantly lower reactivity and yield.[1]

  • Tertiary alkyl halides , like tert-butyl chloride, are generally unreactive under these conditions.[1]

Alternative and Greener Approaches

Recent advancements have focused on developing more sustainable and efficient methods for pyrrole N-alkylation.

  • Ionic Liquids: The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) or tetrafluoroborate (B81430) ([Bmim][BF4]), as both solvent and catalyst can lead to excellent yields of N-substituted pyrroles with alkyl halides, sulfonyl chlorides, and benzoyl chloride.[2] This method offers the advantages of high regioselectivity and simplified product isolation.

  • Propylene (B89431) Carbonate: As a green and biodegradable solvent and reagent, propylene carbonate can be used for the N-alkylation of various N-heterocycles, including pyrroles, avoiding the use of hazardous alkyl halides.

Experimental Protocols

Below are detailed methodologies for two common and effective methods for the N-alkylation of pyrrole.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This is a widely used and reliable method for the N-alkylation of pyrroles with various alkyl halides.

Materials:

  • Pyrrole

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole (1.0 equivalent).

  • Dissolve the pyrrole in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-4.0 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrrole nitrogen.

  • Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a suitable temperature (e.g., 60 °C) for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-alkylated pyrrole.

Protocol 2: N-Alkylation using Phase Transfer Catalysis

This method is particularly effective for primary alkyl halides and avoids the need for anhydrous conditions for all reagents.

Materials:

Procedure:

  • In a round-bottom flask, suspend an excess of solid potassium hydroxide in benzene or toluene.

  • Add pyrrole (1.0 equivalent) and the phase-transfer catalyst (0.05-0.1 equivalents) to the suspension.

  • Stir the mixture vigorously at room temperature.

  • Add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the solid potassium salts.

  • Wash the filtrate with water to remove any remaining salts and the catalyst.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Distill the crude product under reduced pressure to obtain the pure N-alkylated pyrrole.[1]

Visualizing the Process

To better understand the workflow and decision-making process in N-alkylation of pyrrole, the following diagrams are provided.

N_Alkylation_Reaction General Reaction Scheme for N-Alkylation of Pyrrole Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + Base Base Base N_Alkyl_Pyrrole N-Alkyl Pyrrole Pyrrolide->N_Alkyl_Pyrrole + R-X AlkylatingAgent Alkylating Agent (R-X) Byproduct Byproduct (B-H + X⁻) Experimental_Workflow Experimental Workflow for Pyrrole N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Mix Pyrrole, Base, and Solvent Deprotonation 2. Stir for Deprotonation Reagents->Deprotonation AddAgent 3. Add Alkylating Agent Deprotonation->AddAgent React 4. Stir/Heat and Monitor by TLC AddAgent->React Quench 5. Quench Reaction with Water React->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure N-Alkyl Pyrrole Purify->Product Decision_Tree Decision Guide for Selecting N-Alkylation Method Start Desired N-Alkylated Pyrrole Substrate Pyrrole Reactivity? Start->Substrate HighReactivity Standard Pyrrole Substrate->HighReactivity High LowReactivity Electron-deficient Pyrrole Substrate->LowReactivity Low AlkylGroup Nature of Alkyl Group? Primary Primary Alkyl AlkylGroup->Primary Primary Secondary Secondary Alkyl AlkylGroup->Secondary Secondary Conditions Reaction Condition Constraints? Green Green Chemistry Focus? Conditions->Green HighReactivity->AlkylGroup Method2 Stronger Base (e.g., NaH) in aprotic solvent LowReactivity->Method2 Primary->Conditions Method3 Consider alternative methods (e.g., Mitsunobu reaction) Secondary->Method3 Method4 Use Ionic Liquids or Propylene Carbonate Green->Method4 Yes Method5 Standard protocols (e.g., K2CO3/DMF) Green->Method5 No Method1 K2CO3/DMF or Phase Transfer Catalysis Method5->Method1

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Methylpyrrole, a crucial building block in medicinal chemistry and materials science. We offer detailed experimental protocols and comparative data with a common alternative, N-Ethylpyrrole, to aid researchers in selecting the most appropriate techniques for their quality control needs.

Introduction

This compound (C₅H₇N) is a five-membered aromatic heterocyclic organic compound. Its derivatives are integral to the synthesis of numerous pharmaceuticals and functional materials. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and potentially compromise the safety and efficacy of the final product. This guide outlines the most effective analytical techniques for purity determination and provides insights into potential impurities arising from common synthetic routes.

Common Synthesis Routes and Potential Impurities

The most prevalent method for synthesizing this compound is the N-alkylation of pyrrole (B145914). This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

A general workflow for the synthesis and subsequent purity analysis is depicted below:

General Workflow for Synthesis and Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Assessment Pyrrole Pyrrole Reaction N-Methylation Reaction Pyrrole->Reaction MethylatingAgent Methylating Agent (e.g., Methyl Iodide) MethylatingAgent->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification SynthesizedProduct Synthesized this compound Purification->SynthesizedProduct GCMS GC-MS Analysis SynthesizedProduct->GCMS qNMR qNMR Analysis SynthesizedProduct->qNMR FTIR FTIR Spectroscopy SynthesizedProduct->FTIR PurityReport Purity Report GCMS->PurityReport qNMR->PurityReport FTIR->PurityReport

Caption: General workflow from synthesis to purity assessment of this compound.

Based on this common synthesis route, potential impurities in the final product may include:

  • Unreacted Starting Materials: Residual pyrrole.

  • Reagent Residues: Traces of the methylating agent or byproducts of its decomposition.

  • Solvent Residues: Residual solvent from the reaction or workup (e.g., DMSO, ethyl acetate).

  • Byproducts:

    • C-alkylated pyrroles: Isomeric impurities formed by methylation on the pyrrole ring instead of the nitrogen atom.

    • Polymethylated pyrroles: Over-methylation leading to products with more than one methyl group.

    • Polymeric materials: Pyrrole can polymerize under certain conditions.

Comparison of Analytical Techniques for Purity Assessment

The two primary methods for quantitative purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Fourier Transform Infrared (FTIR) spectroscopy is a valuable qualitative tool for structural confirmation.

Technique Principle Information Provided Advantages Limitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Purity percentage, identification and quantification of volatile impurities.High sensitivity and resolution, excellent for separating and identifying volatile impurities.Not suitable for non-volatile impurities, requires derivatization for some compounds.
qNMR Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis against a certified reference standard.Absolute purity determination, structural elucidation of the main component and impurities.Non-destructive, provides structural information, highly accurate and precise for purity determination without the need for a specific reference standard of the analyte itself.Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures.
FTIR Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.Confirmation of the functional groups characteristic of this compound.Fast, simple, and provides a characteristic fingerprint of the molecule.Primarily qualitative, not suitable for quantifying purity or detecting minor impurities.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and can be adapted for N-Ethylpyrrole.

  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane (B109758) (split ratio 50:1).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

This protocol describes the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or Chloroform-d).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the N-CH₃ singlet) and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Comparative Analysis: this compound vs. N-Ethylpyrrole

N-Ethylpyrrole is a close structural analog of this compound and is often used in similar applications. The analytical methods for purity assessment are largely transferable, with minor adjustments.

Property/Parameter This compound N-Ethylpyrrole Notes on Purity Assessment
Molecular Formula C₅H₇NC₆H₉NThe difference in molecular weight must be accounted for in qNMR calculations.
Molecular Weight 81.12 g/mol 95.14 g/mol Affects the mass-to-charge ratio in MS and calculations in qNMR.
Boiling Point 112-113 °C131 °CThe higher boiling point of N-Ethylpyrrole will result in a longer retention time in GC under the same conditions. The GC temperature program may need to be adjusted for optimal separation.
Potential Impurities Unreacted pyrrole, methylating agents, C-methylated pyrroles.Unreacted pyrrole, ethylating agents, C-ethylated pyrroles.The types of impurities are analogous, stemming from similar synthesis routes. The specific m/z values of impurities will differ.
Illustrative Purity Assessment Workflow

The following diagram illustrates the decision-making process for selecting a purity assessment method.

Decision Workflow for Purity Assessment Start Start: Synthesized This compound Sample QualitativeCheck Qualitative Check Required? Start->QualitativeCheck FTIR_Analysis Perform FTIR Analysis QualitativeCheck->FTIR_Analysis Yes QuantitativeAnalysis Quantitative Purity Required? QualitativeCheck->QuantitativeAnalysis No ConfirmStructure Confirm Functional Groups FTIR_Analysis->ConfirmStructure ConfirmStructure->QuantitativeAnalysis GCMS_vs_qNMR High Sensitivity for Volatile Impurities? QuantitativeAnalysis->GCMS_vs_qNMR Yes End End: Purity Assessed QuantitativeAnalysis->End No GCMS_Analysis Perform GC-MS Analysis GCMS_vs_qNMR->GCMS_Analysis Yes qNMR_Analysis Perform qNMR Analysis GCMS_vs_qNMR->qNMR_Analysis No (Absolute Purity is Primary Goal) GCMS_Report GC-MS Purity Report (% Area) GCMS_Analysis->GCMS_Report qNMR_Report qNMR Purity Report (Absolute %) qNMR_Analysis->qNMR_Report GCMS_Report->End qNMR_Report->End

Caption: Decision workflow for selecting the appropriate purity assessment method.

Conclusion

The purity of synthesized this compound is critical for its successful application in research and development. A combination of analytical techniques provides the most comprehensive assessment. GC-MS is highly effective for identifying and quantifying volatile impurities, while qNMR offers a robust method for determining absolute purity and confirming the structure of the main component. FTIR serves as a rapid and straightforward tool for initial qualitative verification. By understanding the potential impurities from the synthesis and applying these detailed analytical protocols, researchers can ensure the quality and reliability of their synthesized this compound. The same principles and similar methodologies can be effectively applied to assess the purity of related compounds like N-Ethylpyrrole.

A Comparative Guide to the Electrochemical Characterization of Poly(1-Methylpyrrole) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of poly(1-methylpyrrole) (PMPy) films and its parent polymer, polypyrrole (PPy). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate conductive polymer for their specific applications.

Poly(this compound) is a derivative of polypyrrole, a well-known conductive polymer. The addition of a methyl group to the nitrogen atom of the pyrrole (B145914) ring in PMPy results in distinct electrochemical and physical properties compared to PPy. These differences can be advantageous for various applications, including biosensors, drug delivery systems, and neural interfaces.

Performance Comparison: Poly(this compound) vs. Polypyrrole

A key distinction between PMPy and PPy lies in their molecular architecture. PMPy tends to have a lower degree of cross-linking compared to PPy.[1] This structural difference influences their electrochemical behavior and physical properties. While both are conductive polymers, PMPy often exhibits enhanced stability and solubility in organic solvents, which can be beneficial for certain fabrication processes.

The following table summarizes the key electrochemical performance indicators for PMPy and PPy films. It is important to note that these values can vary depending on the specific synthesis conditions, such as the electrolyte, solvent, and electrochemical deposition method used.

PropertyPoly(this compound) (PMPy)Polypyrrole (PPy)Key Differences & Considerations
Conductivity Generally lower than PPyHigher conductivityThe methyl group in PMPy can introduce steric hindrance, slightly disrupting the π-conjugation along the polymer backbone and leading to lower conductivity.
Specific Capacitance Typically in the range of 100-200 F/gCan reach up to 353 F/g under optimized conditionsPPy often exhibits higher specific capacitance, making it a preferred choice for supercapacitor applications. However, the capacitance of PMPy is still significant for many sensing and biomedical applications.
Redox Potentials Anodic and cathodic peaks are well-definedWell-defined redox peaksThe exact peak potentials can vary with experimental conditions. The redox behavior is crucial for applications involving controlled charge injection or release.
Electrochemical Stability Generally goodCan be susceptible to over-oxidationPMPy can exhibit improved stability during potential cycling due to the protective effect of the methyl group, which can hinder degradative side reactions.

Experimental Protocols

Detailed methodologies for the electrochemical characterization of PMPy and PPy films are provided below. These protocols are based on standard laboratory practices and can be adapted to specific experimental setups.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to study the redox behavior of the polymer films.

Objective: To determine the oxidation and reduction potentials, assess electrochemical stability, and estimate the charge storage capacity.

Methodology:

  • Electrode Preparation: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Electrolyte Solution: The electrolyte solution should contain a supporting electrolyte (e.g., 0.1 M LiClO4, KCl, or NaDBS) dissolved in a suitable solvent (e.g., acetonitrile (B52724) or deionized water).

  • Electropolymerization (for in-situ studies):

    • The monomer (this compound or pyrrole) is added to the electrolyte solution at a typical concentration of 0.1 M.

    • The polymer film is deposited on the working electrode by cycling the potential within a specific window (e.g., -0.8 V to +1.2 V vs. Ag/AgCl) at a set scan rate (e.g., 50 mV/s) for a defined number of cycles.

  • Characterization:

    • After polymerization, the coated electrode is rinsed and transferred to a fresh, monomer-free electrolyte solution.

    • Cyclic voltammograms are recorded by sweeping the potential between the desired limits at various scan rates (e.g., 10, 20, 50, 100 mV/s).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the interfacial properties and charge transfer kinetics of the polymer films.

Objective: To determine the charge transfer resistance, double-layer capacitance, and Warburg impedance (related to ion diffusion).

Methodology:

  • Electrode and Electrolyte Setup: The same three-electrode setup as for CV is used. The characterization is performed in a monomer-free electrolyte solution.

  • Frequency Range: The impedance is measured over a wide frequency range, typically from 100 kHz down to 10 mHz.

  • AC Amplitude: A small AC voltage amplitude (e.g., 5-10 mV) is applied over the DC potential.

  • DC Potential: The EIS measurements are performed at different DC potentials corresponding to the oxidized, reduced, and intermediate states of the polymer, as determined from the CV.

  • Data Analysis: The resulting Nyquist and Bode plots are analyzed by fitting the data to an equivalent electrical circuit model to extract the relevant electrochemical parameters.

Chronoamperometry

Chronoamperometry is used to study the current response to a potential step, providing insights into the kinetics of the doping/dedoping process and the diffusion of counter-ions.

Objective: To determine the diffusion coefficient of counter-ions within the polymer film and to study the nucleation and growth mechanism during electropolymerization.

Methodology:

  • Electrode and Electrolyte Setup: A three-electrode system is used in a monomer-free electrolyte solution for characterization, or a monomer-containing solution for polymerization studies.

  • Potential Step: A potential step is applied to the working electrode, stepping from a potential where no reaction occurs to a potential where the polymer is oxidized or reduced.

  • Current-Time Transient: The resulting current is recorded as a function of time.

  • Data Analysis:

    • For diffusion coefficient determination, the current decay is analyzed using the Cottrell equation.

    • For nucleation studies, the rising part of the current transient during electropolymerization is analyzed using appropriate models (e.g., Scharifker-Hills model).

Visualizing the Experimental Workflow and Comparison

To better understand the experimental process and the relationship between the polymers, the following diagrams are provided.

G cluster_prep Electrode and Solution Preparation cluster_synth Electropolymerization cluster_char Electrochemical Characterization WE Working Electrode (e.g., GCE, Pt) CV_Synth Cyclic Voltammetry (Potential Cycling) WE->CV_Synth Chrono_Synth Chronoamperometry (Potential Step) WE->Chrono_Synth CE Counter Electrode (e.g., Pt wire) CE->CV_Synth CE->Chrono_Synth RE Reference Electrode (e.g., Ag/AgCl) RE->CV_Synth RE->Chrono_Synth Electrolyte Electrolyte Solution (e.g., 0.1M LiClO4 in ACN) Electrolyte->CV_Synth Electrolyte->Chrono_Synth Monomer Monomer Solution (this compound or Pyrrole) Monomer->CV_Synth Monomer->Chrono_Synth CV_Char Cyclic Voltammetry (Redox Behavior) CV_Synth->CV_Char EIS_Char Electrochemical Impedance Spectroscopy (Interfacial Properties) CV_Synth->EIS_Char Chrono_Char Chronoamperometry (Ion Diffusion) CV_Synth->Chrono_Char Chrono_Synth->CV_Char Chrono_Synth->EIS_Char Chrono_Synth->Chrono_Char Data_Analysis Data Analysis and Interpretation CV_Char->Data_Analysis Voltammograms EIS_Char->Data_Analysis Nyquist/Bode Plots Chrono_Char->Data_Analysis Current-Time Transients

Caption: Experimental workflow for electrochemical characterization.

G cluster_props Comparative Properties PMPy Poly(this compound) Conductivity Conductivity PMPy->Conductivity Lower Capacitance Specific Capacitance PMPy->Capacitance Moderate Stability Electrochemical Stability PMPy->Stability Higher Structure Molecular Structure PMPy->Structure Less Cross-linked PPy Polypyrrole PPy->Conductivity Higher PPy->Capacitance Higher PPy->Stability Lower PPy->Structure More Cross-linked

Caption: Comparison of PMPy and PPy properties.

References

A Comparative Guide to the Biological Activity of 1-Methylpyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 1-methylpyrrole analogs, supported by experimental data. The focus is on their potential as anticancer and antimicrobial agents, with detailed methodologies for key experiments and a visualization of a relevant biological pathway.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected this compound analogs.

Table 1: Anticancer Activity of this compound Analogs

Compound/DerivativeCell LineActivity (IC50 in µM)Standard DrugStandard's Activity (IC50 in µM)
1-Methyl-pyrrol-2-yl based Triazoline-3-thione Ligand (C15)A549 (Lung)>1000Etoposide2.01
HT29 (Colon)>10005-Fluorouracil4.90
Cisplatin3.50
Mn(II) Complex of C15 (1)A549 (Lung)794.37Etoposide2.01
HT29 (Colon)654.315-Fluorouracil4.90
Cisplatin3.50
Ni(II) Complex of C15 (3)HT29 (Colon)1064.055-Fluorouracil4.90
Cisplatin3.50
1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines (9d, MPO-0029)LPS-induced PGE2 production in RAW 264.7 macrophage cells8.7 nMCelecoxib>168 (Selectivity Index)
COX-2 Inhibition6.0 nM

Data for triazoline-3-thione ligand and its complexes are sourced from a study on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their coordination compounds.[1] Data for the N-methylmethanamine derivative is from a study on 1-methyl-1H-pyrrole-2,5-diones as COX-2 inhibitors.[2]

Table 2: Antimicrobial Activity of this compound Analogs

Compound/DerivativeBacterial/Fungal StrainMinimum Inhibitory Concentration (MIC in µg/mL)Standard DrugStandard's MIC (µg/mL)
Pyrrole-based chalconesStaphylococcus aureusNot specifiedNot specifiedNot specified
Escherichia coliNot specifiedNot specifiedNot specified
Pyrrolamide-type GyrB/ParE inhibitorStaphylococcus aureus0.008Not specifiedNot specified
Escherichia coli1Not specifiedNot specified
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles (1b)Gram-positive, Gram-negative bacteria and fungiPotent activity reportedNot specifiedNot specified
N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamides (3b)Gram-positive, Gram-negative bacteria and fungiPotent activity reportedNot specifiedNot specified

Data for pyrrole-based chalcones and the pyrrolamide-type inhibitor are from a review on new pyrrole-containing compounds with antibacterial potential.[3] Data for the carbonitrile and acetamide (B32628) derivatives are from a study on the synthesis of pyrrole (B145914) derivatives as antimicrobial agents.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][5]

2. Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

  • Preparation of Inoculum: A standardized suspension of the target bacteria or fungi is prepared.

  • Serial Dilution: The this compound analogs are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[1]

Mandatory Visualization

Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic pyrrole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] The intrinsic (mitochondrial) pathway is a common mechanism for drug-induced apoptosis.

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion 1_Methylpyrrole_Analog This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) 1_Methylpyrrole_Analog->Bcl2 Bax Bax/Bak (Pro-apoptotic) 1_Methylpyrrole_Analog->Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by cytotoxic this compound analogs.

Experimental Workflow: MTT Assay

The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adhere Incubate for cell adherence (24h) Seed_Cells->Incubate_Adhere Add_Compound Add this compound analog dilutions Incubate_Adhere->Add_Compound Incubate_Treatment Incubate for treatment period (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for formazan formation (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Guide to the Reaction Kinetics of 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of 1-methylpyrrole with related heterocyclic compounds, supported by available experimental data and detailed methodologies. Understanding the kinetic profile of this compound is crucial for its application in organic synthesis and the development of novel pharmaceuticals, where it often serves as a key building block.

Executive Summary

This compound, a five-membered aromatic heterocycle, exhibits distinct reactivity in electrophilic substitution reactions compared to its parent compound, pyrrole (B145914), and other substituted pyrroles. The presence of the electron-donating methyl group on the nitrogen atom significantly influences the electron density of the pyrrole ring, thereby affecting the rates and regioselectivity of its reactions. While extensive quantitative kinetic data for this compound remains somewhat elusive in publicly available literature, this guide synthesizes the existing qualitative and theoretical knowledge and provides a framework for conducting further kinetic studies.

Comparison of Reactivity

The introduction of a methyl group at the nitrogen atom of the pyrrole ring has a pronounced effect on its reactivity towards electrophiles. Theoretical studies and qualitative experimental observations consistently indicate that the methyl group, through its inductive effect, increases the electron density of the pyrrole ring. This enhanced nucleophilicity generally leads to a higher reaction rate in electrophilic aromatic substitution reactions compared to unsubstituted pyrrole.

However, the precise quantification of this rate enhancement is not well-documented across a wide range of reactions. For a direct comparison, kinetic studies focusing on specific reactions such as nitration, halogenation, and acylation are necessary.

Quantitative Kinetic Data

ReactionReagentsProduct(s)Relative Rate vs. PyrroleQuantitative Data (k, Ea)
Nitration HNO₃ / Ac₂O2-Nitro-1-methylpyrrole, 3-Nitro-1-methylpyrroleGenerally fasterNot available
Halogenation Br₂, Cl₂2,3,4,5-Tetrahalo-1-methylpyrroleFasterNot available
Vilsmeier-Haack Formylation POCl₃ / DMFThis compound-2-carbaldehydeFasterNot available
Acylation Ac₂O / Lewis Acid2-Acetyl-1-methylpyrroleFasterNot available

Note: The relative rates are based on qualitative observations and theoretical predictions. The lack of specific quantitative data underscores the need for dedicated kinetic studies on this compound reactions.

Experimental Protocols

To facilitate further research and the generation of quantitative kinetic data, this section outlines detailed methodologies for key experiments. These protocols are based on established procedures for studying the kinetics of electrophilic aromatic substitution reactions of heterocyclic compounds.

General Experimental Workflow for Kinetic Analysis

A typical workflow for studying the kinetics of this compound reactions involves the following steps:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Reactant Preparation (this compound, Electrophile) B Solvent & Buffer Preparation A->B C Reaction Initiation (e.g., Stopped-flow mixing) B->C D Real-time Monitoring (UV-Vis, NMR, etc.) C->D E Data Acquisition D->E F Kinetic Modeling (Rate constant determination) E->F G Activation Parameter Calculation (Arrhenius & Eyring plots) F->G

Caption: General workflow for kinetic analysis of this compound reactions.

Detailed Protocol: Kinetic Study of this compound Nitration

This protocol describes the determination of the rate constant for the nitration of this compound using a stopped-flow spectrophotometer.

1. Materials:

  • This compound (freshly distilled)

  • Nitric acid (concentrated)

  • Acetic anhydride (B1165640)

  • Sulfuric acid (catalyst, optional)

  • Acetonitrile (spectroscopic grade, as solvent)

  • Quenching solution (e.g., aqueous sodium sulfite)

2. Instrumentation:

  • Stopped-flow spectrophotometer equipped with a UV-Vis detector

  • Thermostatted cell holder

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in acetonitrile.

    • Prepare a stock solution of the nitrating agent (e.g., acetyl nitrate, prepared by carefully adding nitric acid to acetic anhydride at low temperature) of known concentration in acetonitrile.

  • Kinetic Measurement:

    • Load one syringe of the stopped-flow instrument with the this compound solution and the other with the nitrating agent solution.

    • Set the desired reaction temperature using the thermostatted cell holder.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the reaction progress by recording the change in absorbance at a wavelength where a significant spectral change is observed (e.g., the formation of the nitro-1-methylpyrrole product).

    • Collect data for several half-lives of the reaction.

  • Data Analysis:

    • Determine the initial rate of the reaction from the absorbance versus time data.

    • Perform experiments with varying concentrations of this compound and the nitrating agent to determine the reaction order with respect to each reactant.

    • Calculate the rate constant (k) from the rate law.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot.

Signaling Pathways and Logical Relationships

The reactivity of this compound is a key determinant in its role as a precursor in the synthesis of biologically active molecules. The following diagram illustrates the logical relationship between the structural features of this compound and its reaction kinetics.

G cluster_structure Structural Features cluster_reactivity Reactivity cluster_kinetics Kinetic Outcome A This compound B Electron-donating -CH₃ group A->B C π-excessive Pyrrole Ring A->C D Increased Ring Electron Density B->D C->D E Enhanced Nucleophilicity D->E F Stabilization of Carbocation Intermediate D->F G Faster Reaction Rate (vs. Pyrrole) E->G F->G H Lower Activation Energy G->H

Caption: Factors influencing the kinetic reactivity of this compound.

Conclusion

This guide provides a foundational understanding of the kinetic studies of this compound reactions. While a significant gap exists in the availability of quantitative kinetic data, the provided theoretical background and detailed experimental protocols offer a clear path for researchers to undertake such investigations. The generation of precise kinetic parameters for the reactions of this compound will undoubtedly contribute to its more effective utilization in the fields of chemical synthesis and drug discovery.

A Comparative Analysis of the Conductive Properties of N-Substituted Polypyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conductive properties of various N-substituted polypyrroles. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for professionals in research and development.

The introduction of substituents on the nitrogen atom of the pyrrole (B145914) ring significantly impacts the electrical conductivity of the resulting polymer. While often enhancing properties like solubility, processability, and environmental stability, N-substitution generally leads to a decrease in conductivity compared to unsubstituted polypyrrole (PPy).[1] This reduction is primarily attributed to steric hindrance caused by the substituent, which can disrupt the planarity of the polymer backbone and consequently reduce the extent of π-electron delocalization. The nature and size of the N-substituent are critical factors in determining the final conductive properties of the material.

Quantitative Comparison of Conductive Properties

The following table summarizes the reported conductivity values for various N-substituted polypyrroles. It is important to note that the conductivity of conducting polymers is highly dependent on the synthesis method, dopant, and measurement conditions. Therefore, direct comparison should be made with caution. Unsubstituted polypyrrole typically exhibits a conductivity in the range of 10⁻² to 100 S/cm.[2][3]

N-SubstituentPolymerSynthesis MethodDopant/OxidantConductivity (S/cm)Reference
MethylPoly(N-methylpyrrole)ElectrochemicalClO₄⁻~10⁻³[3]
MethylPoly(N-methylpyrrole)Chemical OxidativeFeCl₃Enhanced by one order of magnitude with dye addition[4]
EthylPoly(N-ethylpyrrole)Chemical OxidativeFeCl₃Not specified[5][6]
PhenylPoly(N-phenylpyrrole)ElectrochemicalNot specified~10⁻³[7]
2-CyanoethylPoly(N-(2-cyanoethyl)pyrrole)ElectrochemicalClO₄⁻ / H₂PO₄⁻Lower than unsubstituted PPy[8][9]
VinylPoly(N-vinylpyrrole)Chemical OxidativeFeCl₃4.92 x 10⁻³ - 1.5 x 10⁻⁹ (depends on oxidant ratio)[10]
Decyl (copolymer with pyrrole)Poly(3-decylpyrrole-co-pyrrole)ChemicalFeCl₃0.55 - 14.8 (depends on monomer ratio)[10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-substituted polypyrroles are crucial for reproducible research. Below are generalized protocols for chemical and electrochemical synthesis, along with the standard method for measuring conductivity.

Chemical Oxidative Polymerization of N-Substituted Polypyrroles

This method is widely used for the bulk synthesis of conducting polymers.

Materials:

  • N-substituted pyrrole monomer (e.g., N-methylpyrrole, N-ethylpyrrole)

  • Oxidant (e.g., Iron (III) chloride (FeCl₃), Ammonium persulfate (APS))

  • Solvent (e.g., deionized water, acetonitrile, chloroform)

  • Dopant (optional, can be the anion of the oxidant or a separate acid/salt)

  • Methanol (B129727) (for washing)

  • Beaker, magnetic stirrer, filter paper, vacuum filtration apparatus

Procedure:

  • Dissolve the N-substituted pyrrole monomer in the chosen solvent in a beaker to a desired concentration (e.g., 0.1 M).

  • In a separate beaker, dissolve the oxidant (e.g., FeCl₃) in the same solvent. The molar ratio of oxidant to monomer is a critical parameter and typically ranges from 2 to 2.5.

  • Cool both solutions in an ice bath to control the reaction temperature, which can influence the polymer's properties.

  • Slowly add the oxidant solution to the monomer solution while stirring vigorously. The reaction mixture will typically turn dark, indicating the onset of polymerization.

  • Continue stirring for a set period, usually several hours (e.g., 2-24 hours), at a controlled temperature.[5][6]

  • After the reaction is complete, collect the precipitated polymer by vacuum filtration.

  • Wash the polymer powder extensively with the solvent and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Electrochemical Polymerization of N-Substituted Polypyrroles

This technique allows for the direct deposition of a polymer film onto an electrode surface.

Materials:

  • N-substituted pyrrole monomer

  • Electrolyte solution (e.g., acetonitrile, water)

  • Supporting electrolyte (e.g., Lithium perchlorate (B79767) (LiClO₄), Tetraethylammonium tetrafluoroborate (B81430) (TEABF₄))

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent to a specific concentration (e.g., 0.1 M).

  • Add the N-substituted pyrrole monomer to the electrolyte solution to the desired concentration (e.g., 0.1 M).

  • Assemble the three-electrode cell with the working electrode (the substrate for polymer deposition, e.g., platinum, ITO glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[11]

  • Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for about 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.

  • Perform the electropolymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.[12] A typical potential for potentiostatic deposition is around +0.8 V to +1.2 V vs. Ag/AgCl.[11]

  • After deposition for the desired time or charge, remove the polymer-coated working electrode from the cell.

  • Rinse the film gently with the pure solvent to remove any residual monomer and electrolyte.

  • Dry the polymer film under vacuum.

Conductivity Measurement: The Four-Point Probe Method

The four-point probe technique is the standard method for measuring the sheet resistance and calculating the conductivity of thin polymer films to eliminate contact resistance.[13]

Equipment:

  • Four-point probe head with equally spaced, collinear tungsten carbide tips

  • Source meter (to apply a constant current)

  • Voltmeter (to measure the voltage drop)

  • Sample holder

Procedure:

  • Place the polymer film on a non-conductive, flat surface in the sample holder.

  • Gently lower the four-point probe head onto the surface of the film, ensuring all four probes are in good contact.

  • Apply a constant DC current (I) through the two outer probes using the source meter. The current should be low enough to avoid sample heating.

  • Measure the voltage drop (V) between the two inner probes using the voltmeter.[13]

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula is for a thin sheet with dimensions much larger than the probe spacing. Correction factors may be needed for smaller or thicker samples.

  • Measure the thickness (t) of the polymer film using a profilometer or a micrometer.

  • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).[14]

  • Repeat the measurement at several different locations on the film and average the results to ensure accuracy.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of N-substituted polypyrroles and the fundamental structure-property relationship.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis monomer N-Substituted Pyrrole Monomer polymerization Polymerization (Chemical or Electrochemical) monomer->polymerization oxidant Oxidant / Electrolyte oxidant->polymerization polymer N-Substituted Polypyrrole polymerization->polymer conductivity Conductivity Measurement (Four-Point Probe) polymer->conductivity spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) polymer->spectroscopy morphology Morphological Analysis (SEM, TEM) polymer->morphology data Comparative Data Analysis conductivity->data

Caption: Experimental workflow for N-substituted polypyrroles.

structure_property cluster_properties Polymer Properties substituent N-Substituent (e.g., Alkyl, Aryl) steric_hindrance Steric Hindrance substituent->steric_hindrance influences planarity Polymer Chain Planarity steric_hindrance->planarity decreases conjugation π-Conjugation Length planarity->conjugation affects conductivity Electrical Conductivity conjugation->conductivity determines

Caption: N-substituent effect on conductivity.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methylpyrrole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 1-Methylpyrrole are critical for ensuring laboratory safety and environmental responsibility. This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with regulations. Adherence to these procedures is essential due to the hazardous nature of the chemical.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous chemical, primarily due to its flammability and potential health effects.[1] It is a highly flammable liquid and vapor.[1] Ingestion is harmful, and it can cause significant skin and eye irritation, as well as potential respiratory irritation.[1][2][3]

Key Hazard Considerations:

  • Flammability: Highly flammable liquid and vapor with a low flash point.[1][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4]

  • Toxicity: Harmful if swallowed.[1][2]

  • Irritation: Causes serious eye irritation and skin irritation.[1][2] May also cause respiratory system irritation.[1][3]

Before handling, ensure all personnel are familiar with the hazards and have access to the Safety Data Sheet (SDS).[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] All potential ignition sources, such as heat, sparks, and open flames, must be eliminated from the handling area.[1][4][6]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile or neoprene gloves should be worn.[5] Always inspect gloves for integrity before use.
Body Protection A lab coat or a chemical-resistant apron is required.
Respiratory Work must be performed in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][5]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed hazardous waste management company.[1][5] Never dispose of this compound down the drain or with general waste.

Step 1: Waste Collection

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, compatible waste container.[5]

  • The container must be in good condition, leak-proof, and have a secure, tightly closing lid.[7]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5] For relatively unreactive, non-halogenated organic reagents, designated waste containers should be used.[6]

  • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[8]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste ".[5][7]

  • The label must include the full chemical name, "This compound ," and the date of accumulation.[5]

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated secondary containment area.[5]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4]

  • Store in a flammables area, away from heat and sources of ignition.[1][4] Keep the container tightly closed at all times except when adding waste.[6][7]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[5]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][9][10]

Chemical and Physical Properties for Disposal

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
CAS Number 96-54-8[1]
Molecular Formula C₅H₇N[4]
Flash Point 16 °C (60.8 °F)[3]
pH 10.4 (10 g/l in H₂O at 10 °C)[6]
Flammability Highly flammable liquid and vapor (Category 2)[1]
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2)[1][4]

Experimental Protocol: Neutralization of an Analogous Compound

While no specific neutralization protocol for this compound was found, a method for a structurally similar compound, this compound-2,5-dicarbaldehyde, is provided below as a reference.[5] This protocol should not be used for this compound without a thorough, substance-specific risk assessment and validation by qualified personnel. Aldehydes can often be neutralized with a reducing agent like sodium bisulfite to form a less hazardous substance.[5]

Methodology: Aldehyde Neutralization

  • Preparation: In a designated chemical fume hood, prepare a neutralizing solution of a reducing agent such as sodium bisulfite in water.

  • Reaction: Slowly and with constant stirring, add the aldehyde waste to the neutralizing solution. This reaction can be exothermic, so cautious addition is necessary.[5]

  • Verification: After the reaction appears complete, test the pH of the resulting solution to ensure it is within a neutral range (typically pH 6-8).[5]

  • Disposal of Neutralized Waste: The neutralized solution may be suitable for drain disposal with a large volume of water, but this requires prior approval from your institution's EHS office.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated hazard_assessment 1. Hazard Assessment - Flammable - Toxic - Irritant start->hazard_assessment ppe 2. Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat hazard_assessment->ppe collection 3. Waste Collection - Use compatible, sealed container - Do not overfill ppe->collection labeling 4. Labeling - 'Hazardous Waste' - 'this compound' - Accumulation Date collection->labeling storage 5. Secure Storage - Designated, ventilated area - Secondary containment - Away from incompatibles labeling->storage disposal 6. Professional Disposal - Contact EHS Office - Arrange licensed hauler pickup storage->disposal end_node End: Waste Disposed Compliantly disposal->end_node

References

Essential Safety and Operational Guide for Handling 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Methylpyrrole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a highly flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3]

PropertyValue
CAS Number 96-54-8[1]
Molecular Formula C5H7N[2][3]
Molecular Weight 81.12 g/mol [3]
Appearance Colorless to light yellow liquid[2][3][4]
Boiling Point 112-113 °C[3]
Melting Point -57 °C[3]
Flash Point 16 °C (60.8 °F) - closed cup[3]
Density 0.914 g/mL at 25 °C
Vapor Pressure 15 mmHg at 20.2 °C
Personal Protective Equipment (PPE)

A thorough defense against chemical exposure starts with the correct Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound:[5]

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.[5]
Hand Protection Wear chemical-resistant gloves, such as nitrile or neoprene.[2][5] Gloves must be inspected for integrity before use.[5][6] Wash and dry hands after handling.[6]
Body Protection A lab coat or chemical-resistant apron is required.[5] For more extensive handling, wear fire/flame resistant and impervious clothing.[6]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[6] For spills or when aerosols may be generated, a properly fitted N95 respirator or higher is required.[7]

Operational and Disposal Plans

Safe Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1][8] An emergency shower and eyewash station should be readily accessible.[2]

  • Precautionary Measures : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][8][9] No smoking.[8] To prevent ignition from static electricity, all metal parts of the equipment must be grounded.[1] Use only non-sparking tools.[1][6][8]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1][8]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Protect from light and air exposure.[1] The storage area should be designated for flammable liquids.[1] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1][10]

Accidental Release Measures
  • Immediate Actions : In case of a spill, evacuate the area and remove all sources of ignition.[6] Ensure adequate ventilation.[6]

  • Containment : Prevent further leakage if it is safe to do so.[6] Use sand or another inert absorbent material to contain the spill.[2]

  • Clean-Up : Scoop up the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2][6]

  • Decontamination : Wash the spill area and contaminated surfaces with soap and water.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect waste in a clearly labeled, sealed, and compatible waste container.[5] Do not mix with other chemical waste streams unless compatibility is confirmed.[5]

  • Labeling : The container must be clearly labeled with the full chemical name, "Hazardous Waste," and the date of accumulation.[5]

  • Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5]

  • Final Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Verify Emergency Equipment (Eyewash, Shower) C->D E Ground Equipment to Prevent Static Discharge D->E Proceed to Handling F Use Non-Sparking Tools E->F G Dispense and Use this compound F->G H Securely Close Container G->H J Decontaminate Work Area G->J M Collect Waste in Labeled, Sealed Container G->M Generate Waste I Store in a Cool, Dry, Well-Ventilated Area H->I K Remove and Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L N Store Waste in Designated Area M->N O Arrange for Hazardous Waste Disposal N->O

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.